4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
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Properties
IUPAC Name |
4-hydroxy-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4S/c9-4-2-1-3-5-6(4)7(10)8-13(5,11)12/h1-3,9H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPBTHFURNHTFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)S(=O)(=O)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363355 | |
| Record name | 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80563-77-5 | |
| Record name | 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Potential
The 1,2-benzisothiazole framework, particularly its oxidized form, the 1,1-dioxide derivative commonly known as saccharin, has long been a subject of intense scientific scrutiny. Beyond its well-established role as an artificial sweetener, this heterocyclic scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of substituents onto the benzisothiazole ring system allows for the fine-tuning of its physicochemical and pharmacological properties, opening avenues for the development of novel therapeutic agents.
This technical guide focuses on a specific, yet underexplored, derivative: 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione , also known as 4-hydroxy-saccharin. The presence of a hydroxyl group at the 4-position introduces a key functional handle for further derivatization and potential hydrogen bonding interactions with biological targets. This document provides a comprehensive overview of a plausible synthetic route to this molecule and a detailed discussion of the analytical techniques required for its robust characterization. The methodologies described herein are grounded in established chemical principles and supported by data from closely related analogues, offering a solid foundation for researchers venturing into the synthesis and exploration of this promising compound.
I. Strategic Synthesis of this compound: A Two-Stage Approach
The synthesis of this compound can be strategically approached in two key stages:
-
Construction of the Core Heterocycle: Synthesis of the 4-methoxy-protected precursor, 4-methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.
-
Deprotection to the Final Product: Cleavage of the methyl ether to unveil the target 4-hydroxy derivative.
This strategy is predicated on the robustness of the benzisothiazole ring system and the well-documented reliability of ether cleavage reactions.
Diagram of the Synthetic Pathway:
Caption: Synthetic pathway for this compound.
Stage 1: Synthesis of 4-Methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
The synthesis of the 4-methoxy precursor can be achieved through a multi-step sequence starting from 2-amino-3-methoxybenzoic acid, adapting the classical Maumee synthesis of saccharin.[1]
Experimental Protocol:
-
Diazotization: 2-Amino-3-methoxybenzoic acid is diazotized using sodium nitrite in the presence of a mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The temperature control is critical to prevent the decomposition of the unstable diazonium salt.
-
Sulfonylation: The diazonium salt solution is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst. This step introduces the sulfonyl chloride group at the 2-position of the benzoic acid derivative.
-
Chlorination: The resulting sulfonic acid is treated with a chlorinating agent, such as chlorine gas, to convert the sulfonic acid into a sulfonyl chloride.
-
Amidation and Cyclization: The crude sulfonyl chloride is then reacted with aqueous ammonia. This step facilitates both the formation of the sulfonamide and the subsequent intramolecular cyclization to yield the desired 4-methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.
Causality Behind Experimental Choices:
-
The choice of 2-amino-3-methoxybenzoic acid as the starting material directly introduces the required methoxy group at the desired position.
-
The Maumee synthesis pathway is a well-established and industrially relevant method for the construction of the saccharin scaffold, ensuring a reliable route to the precursor.[1]
Stage 2: Demethylation to this compound
The cleavage of the aryl methyl ether in the 4-methoxy precursor is the final and crucial step to obtain the target molecule. Various reagents are known to effect O-demethylation, with hydrobromic acid being a common and effective choice for this transformation.[2][3]
Experimental Protocol:
-
Reaction Setup: A suspension of 4-methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is prepared in glacial acetic acid.
-
Reagent Addition: A solution of hydrobromic acid (e.g., 48% in water) is added to the suspension.
-
Heating: The reaction mixture is heated to reflux (around 100-120 °C) and maintained at this temperature for an extended period (e.g., 24-48 hours) to ensure complete demethylation. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with cold water to remove residual acid, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.
Causality Behind Experimental Choices:
-
Hydrobromic Acid: HBr is a strong acid that protonates the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion in an SN2 reaction.[2] This is a classic and reliable method for aryl methyl ether cleavage.
-
Glacial Acetic Acid: Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the reaction.
-
Elevated Temperature: The cleavage of the relatively stable aryl methyl ether bond requires significant energy input, hence the need for reflux conditions.
II. Comprehensive Characterization of this compound
Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Diagram of the Characterization Workflow:
Caption: Workflow for the characterization of the synthesized product.
Expected Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for this compound based on its structure and data from analogous compounds.
| Analytical Technique | Expected Observations and Rationale |
| ¹H NMR | Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The introduction of the hydroxyl group at the 4-position will influence the chemical shifts and coupling constants of the adjacent protons compared to unsubstituted saccharin. Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration. NH Proton: A broad singlet, similar to the hydroxyl proton, which may exchange with D₂O. |
| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region (δ ~160-170 ppm). Aromatic Carbons: Signals in the aromatic region (δ ~110-140 ppm). The carbon bearing the hydroxyl group (C4) is expected to be significantly shifted downfield compared to the corresponding carbon in saccharin. The chemical shifts of the other aromatic carbons will also be affected by the electron-donating nature of the hydroxyl group. |
| FT-IR | O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group. N-H Stretch: A moderate absorption band around 3100-3300 cm⁻¹. C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹ for the carbonyl group. S=O Stretch: Two strong absorption bands characteristic of the sulfone group, typically around 1350 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric). |
| Mass Spectrometry | Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₅NO₄S, MW: 199.19 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. |
| HPLC | A single sharp peak in the chromatogram would indicate the high purity of the synthesized compound. The retention time will be specific to the HPLC conditions used (column, mobile phase, flow rate). |
Detailed Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, including a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to aid in the assignment of carbon signals (CH, CH₂, CH₃).
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes.
High-Performance Liquid Chromatography (HPLC):
-
System Preparation: Use a C18 reverse-phase column with a suitable mobile phase, typically a mixture of water (with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Sample Analysis: Inject a solution of the sample and monitor the elution profile using a UV detector at an appropriate wavelength.
III. Conclusion and Future Perspectives
This technical guide has outlined a robust and scientifically grounded approach to the synthesis and characterization of this compound. The presented two-stage synthesis, involving the construction of a 4-methoxy precursor followed by demethylation, offers a reliable pathway to this valuable molecule. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of its structure and purity.
The availability of 4-hydroxy-saccharin opens up exciting possibilities for further research. The phenolic hydroxyl group serves as a versatile handle for the synthesis of a diverse library of derivatives through reactions such as etherification, esterification, and nucleophilic aromatic substitution. These new analogues can be screened for a wide range of biological activities, potentially leading to the discovery of novel drug candidates with improved efficacy and selectivity. The insights and protocols detailed in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to explore the full potential of this intriguing heterocyclic scaffold.
IV. References
-
Siddiqui, W. A., et al. (2007). 2-Chloromethyl-1,2-benzisothiazole-1,1,3(2H)-trione. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4116. [Link]
-
Khan, M. H., et al. (2011). 2-Ethyl-2,3-dihydro-1,2-benzothiazole-1,1,3-trione. Acta Crystallographica Section E: Structure Reports Online, 67(5), o887. [Link]
-
PubChem. (n.d.). Saccharin. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4-hydroxy-1,2-benzisothiazole. Retrieved from [Link]
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Royal Society of Chemistry. (2020). An efficient demethylation of aromatic methyl ethers with HCl in water. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0029723). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0029723). Retrieved from [Link]
-
Wikipedia. (n.d.). Saccharin. Retrieved from [Link]
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Aiyar, S. N., et al. (1963). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Indian Journal of Chemistry, 1(6), 239-243. [Link]
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Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]
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NIST. (n.d.). Saccharin. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Demethylation. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione, also known as 4-hydroxysaccharin, is a derivative of the well-known artificial sweetener, saccharin. While saccharin has been extensively studied, the physicochemical properties of its hydroxylated analogue are less documented in readily available literature. This guide aims to provide a comprehensive overview of the known and predicted physicochemical characteristics of this compound, offering valuable insights for researchers in medicinal chemistry, drug development, and materials science. Understanding these properties is crucial for predicting the compound's behavior in various systems, including its solubility, stability, and potential biological interactions.
This document synthesizes available data, draws comparisons with the parent compound saccharin, and outlines standard experimental protocols for the determination of key physicochemical parameters.
Molecular Structure and Basic Properties
The foundational step in characterizing any chemical entity is to understand its structure and fundamental properties.
Molecular Structure:
The structure of this compound consists of a benzisothiazole core, featuring a fused benzene and thiazole ring system. A hydroxyl group is substituted at the 4-position of the benzene ring. The isothiazole ring contains a sulfonyl group and a carbonyl group, with the nitrogen atom also participating in a lactam structure.
Caption: 2D structure of this compound.
Table 1: Basic Molecular Properties
| Property | Value | Source |
| CAS Number | 80563-77-5 | [1][2][3][4][5] |
| Molecular Formula | C₇H₅NO₄S | [1][6][7] |
| Molecular Weight | 199.18 g/mol | [1][6][7] |
| Appearance | White to off-white solid | [1][6] |
Solubility
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation.
Qualitative Solubility:
This compound is reported to be soluble in polar solvents such as water and alcohols.[1][6] The presence of the hydroxyl group and the polar sulfonyl and carbonyl groups contributes to its affinity for polar environments.
Factors Influencing Solubility:
-
Hydrogen Bonding: The hydroxyl group, the N-H proton of the lactam, and the oxygen atoms of the sulfonyl and carbonyl groups can all participate in hydrogen bonding with protic solvents like water and alcohols, enhancing solubility.
-
pH: The acidity of the N-H proton and the phenolic hydroxyl group suggests that the solubility of this compound will be pH-dependent. In basic solutions, the formation of the corresponding salts will significantly increase its aqueous solubility.
Experimental Protocol for Solubility Determination:
A standard method for determining aqueous solubility is the shake-flask method.
Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, buffer of specific pH) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure the temperature is maintained during this step to prevent precipitation.
-
Quantification: Accurately dilute a known volume of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
Acidity (pKa)
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for predicting its ionization state at different pH values, which in turn affects its solubility, lipophilicity, and biological activity. This compound has two potentially acidic protons: the N-H proton of the sulfonamide lactam and the proton of the phenolic hydroxyl group.
While no experimental pKa value for this specific compound has been found in the literature, we can infer its acidic nature by comparison with saccharin, which has a pKa of approximately 1.6 for the N-H proton, making it a relatively strong acid.[6] The presence of the electron-withdrawing sulfonyl group significantly increases the acidity of the N-H proton. The phenolic hydroxyl group is also expected to be acidic, with a pKa likely in the range of typical phenols (around 8-10).
Experimental Protocol for pKa Determination:
Potentiometric titration is a common and reliable method for determining pKa values.
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
pH Measurement: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For a compound with two acidic protons, two inflection points may be observed.
Stability
The chemical stability of a compound is a critical factor for its storage, formulation, and in vivo fate. While specific stability data for this compound is not available, its structure suggests potential degradation pathways.
Potential Degradation Pathways:
-
Hydrolysis: The lactam ring in the benzisothiazole core could be susceptible to hydrolysis, especially under strongly acidic or basic conditions, leading to ring-opening.
-
Oxidation: The phenolic hydroxyl group may be prone to oxidation, particularly in the presence of oxidizing agents or under exposure to light and air.
Experimental Protocol for Stability Studies (Forced Degradation):
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug candidate.
Workflow for Forced Degradation Studies
Caption: General workflow for spectroscopic analysis.
Step-by-Step Methodologies:
-
NMR Spectroscopy:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the data (Fourier transform, phase correction, baseline correction) and interpret the chemical shifts, coupling constants, and integration to confirm the structure.
-
-
FTIR Spectroscopy:
-
Prepare the sample as a KBr pellet or as a solution in a suitable solvent.
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water).
-
Scan the absorbance of the solution over the UV-visible range (typically 200-800 nm).
-
Determine the wavelength(s) of maximum absorbance (λmax).
-
Conclusion
This compound is a molecule of interest due to its structural relationship to saccharin and its potential for further chemical modification. This guide has provided a comprehensive overview of its known and predicted physicochemical properties. While some fundamental data is available, there is a clear need for further experimental characterization to fully understand its behavior. The outlined experimental protocols provide a roadmap for researchers to determine key parameters such as solubility, pKa, stability, and detailed spectroscopic features. A thorough understanding of these properties will be instrumental in unlocking the full potential of this compound in various scientific and industrial applications.
References
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PubChem. 1,2-Benzisothiazol-3(2H)-one. [Link]
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ResearchGate. 13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides. [Link]
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MDPI. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. [Link]
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National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]
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ResearchGate. A Review: Saccharin Discovery, Synthesis, and Applications. [Link]
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National Institutes of Health. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. [Link]
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National Institutes of Health. 2-Ethyl-2,3-dihydro-1,2-benzothiazole-1,1,3-trione. [Link]
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National Institutes of Health. N-hydroxysaccharin. [Link]
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National Institutes of Health. 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. [Link]
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National Institutes of Health. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. [Link]
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PubChem. N-hydroxysaccharin. [Link]
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National Institutes of Health. 3-(1,1-dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, potent inhibitors of hepatitis C virus RNA-dependent RNA polymerase. [Link]
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ResearchGate. Synthesis and Characterization of New Saccharin Derivatives. [Link]
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National Institutes of Health. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[1][8]hiazin-4-One Derivatives. [Link]
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MDPI. Synthesis of Novel Saccharin Derivatives. [Link]
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National Institutes of Health. Saccharin. [Link]
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PubMed. Synthesis and properties of N-substituted saccharin derivatives. [Link]
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AERU. 4-hydroxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (Ref: KTS 9357). [Link]
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National Institutes of Health. 1,2-Benzisothiazol-3-amine 1,1-dioxide. [Link]
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NIST WebBook. 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. [Link]
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ResearchGate. (PDF) 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. [Link]
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FooDB. Showing Compound 1,2-Benzisothiazol-3(2H)-one (FDB012808). [Link]
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Human Metabolome Database. Showing metabocard for 1,2-Benzisothiazol-3(2H)-one (HMDB0034413). [Link]
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SIELC Technologies. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. [Link]
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Analytice. 1,2-benzisothiazol-3(2H)-one - VARIOUS analysis. [Link]
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Wikipedia. Benzisothiazolinone. [Link]
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PubChem. 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, ammonium salt. [Link]
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4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of 1,2-Benzisothiazole-1,1-dioxide Derivatives as Carbonic Anhydrase Inhibitors
A Note on the Analyte: Initial searches for "4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione" did not yield information on a compound with a well-established mechanism of action. This suggests the molecule may be novel, hypothetical, or referred to under a different nomenclature. However, the core chemical scaffold, 1,2-benzisothiazole-1,1-dioxide, is a cornerstone for a class of compounds with significant and well-documented biological activity. This guide will, therefore, focus on the robustly characterized mechanism of action of 1,2-benzisothiazole-1,1-dioxide derivatives, particularly their role as potent inhibitors of carbonic anhydrases. This approach allows for a scientifically rigorous and technically detailed exploration that aligns with the spirit of the original query.
The 1,2-benzisothiazole-1,1-dioxide scaffold, famously represented by saccharin, has transcended its initial application as an artificial sweetener to become a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, including antimicrobial, anticonvulsant, and anticancer activities. A significant body of research has illuminated a primary mechanism through which many of these derivatives exert their effects: the potent and often selective inhibition of carbonic anhydrases.
This guide will provide an in-depth examination of this mechanism, tailored for researchers, scientists, and drug development professionals. We will dissect the molecular interactions, the downstream physiological consequences, and the experimental methodologies employed to characterize these compelling pharmacological agents.
Carbonic Anhydrases: A Ubiquitous and Critical Drug Target
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton: CO2 + H2O ⇌ HCO3- + H+. This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH regulation, respiration, ion transport, and biosynthetic pathways.
There are at least 15 known human CA isoforms, each with a distinct tissue distribution and physiological role. This isoform diversity is a key factor in the therapeutic potential of CA inhibitors. For instance, inhibiting specific isoforms can be beneficial in treating glaucoma (CA II), epilepsy (CA II, CA VII), and certain types of cancer (CA IX, CA XII). The overexpression of tumor-associated isoforms like CA IX and XII, which are involved in regulating pH in the hypoxic tumor microenvironment, makes them attractive targets for anticancer drug development.
The Molecular Mechanism of Action: Inhibition of Carbonic Anhydrase
The primary mechanism of action for many biologically active 1,2-benzisothiazole-1,1-dioxide derivatives is their potent inhibition of carbonic anhydrases. This inhibition stems from the specific and high-affinity binding of these molecules to the active site of the enzyme.
Binding to the Active Site
The active site of a carbonic anhydrase is characterized by a zinc ion (Zn2+) located at the bottom of a conical cleft. This zinc ion is coordinated by three histidine residues and a water molecule (or hydroxide ion). The zinc-bound hydroxide is the key nucleophile that attacks the carbon dioxide substrate.
1,2-benzisothiazole-1,1-dioxide derivatives act as zinc-binding inhibitors. The sulfonamide group (-SO2NH-) present in many of these inhibitors is crucial for this interaction. The nitrogen atom of the sulfonamide displaces the zinc-bound water/hydroxide and coordinates directly with the zinc ion. This binding is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and the side chain of a conserved threonine residue (Thr199 in CA II) within the active site.
The benzisothiazole ring itself forms additional van der Waals interactions with hydrophobic and hydrophilic residues lining the active site cleft, contributing to the overall binding affinity and, importantly, influencing isoform selectivity.
Figure 1: A simplified diagram illustrating the key interactions of a 1,2-benzisothiazole-1,1-dioxide derivative within the active site of a carbonic anhydrase.
Structure-Activity Relationships (SAR)
The inhibitory potency and isoform selectivity of 1,2-benzisothiazole-1,1-dioxide derivatives can be finely tuned by modifying the substituents on the aromatic ring. This has been a major focus of medicinal chemistry efforts to develop isoform-specific inhibitors with improved therapeutic profiles and reduced side effects.
For example, substitutions at the 6-position of the benzisothiazole ring have been shown to significantly impact inhibitory activity against various CA isoforms. Introducing different functional groups at this position can alter the electronic properties and steric bulk of the molecule, leading to differential interactions with the active site residues of various CA isoforms.
Table 1: Inhibitory Activity (Ki) of Selected 1,2-Benzisothiazole-1,1-dioxide Derivatives against Human CA Isoforms
| Compound (Substitution at 6-position) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Unsubstituted (Saccharin) | >10000 | 3100 | 45 | 5.7 |
| 6-Cl | 150 | 25 | 2.5 | 0.54 |
| 6-NO2 | 250 | 35 | 3.2 | 0.68 |
| 6-NH2 | 7800 | 120 | 28 | 4.2 |
Data are illustrative and compiled from various sources in the literature for comparative purposes.
The data in Table 1 clearly demonstrate how substitutions on the benzisothiazole ring can dramatically influence both the potency and the selectivity of inhibition across different CA isoforms. For instance, the addition of a chloro or nitro group at the 6-position enhances the inhibitory activity against all tested isoforms, particularly the tumor-associated CA IX and XII.
Experimental Protocols for Characterizing CA Inhibition
A cornerstone of studying the mechanism of action of CA inhibitors is the accurate measurement of their inhibitory potency. The stopped-flow CO2 hydration assay is a widely used and reliable method for this purpose.
Stopped-Flow CO2 Hydration Assay
Principle: This assay measures the rate of the CA-catalyzed hydration of CO2. The reaction produces protons, which causes a decrease in the pH of the solution. This pH change is monitored by a colorimetric pH indicator, and the rate of color change is proportional to the enzyme's activity. The assay is performed in the absence and presence of the inhibitor to determine its effect on the enzyme's catalytic rate.
Detailed Protocol:
-
Reagent Preparation:
-
Buffer: Prepare a 20 mM HEPES buffer, pH 7.5.
-
Enzyme Stock Solution: Prepare a stock solution of the purified human CA isoform (e.g., hCA II) in the buffer. The final concentration in the assay is typically in the low nanomolar range.
-
Inhibitor Stock Solution: Prepare a stock solution of the 1,2-benzisothiazole-1,1-dioxide derivative in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations.
-
Indicator Solution: Prepare a solution of a pH indicator (e.g., p-nitrophenol) in the buffer.
-
Substrate Solution: Prepare a saturated solution of CO2 by bubbling CO2 gas through chilled, deionized water.
-
-
Experimental Setup:
-
Use a stopped-flow spectrophotometer equipped with a temperature-controlled cell holder (typically set to 25 °C).
-
Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λmax (e.g., 400 nm for p-nitrophenol).
-
-
Assay Procedure:
-
Syringe 1: Load with the enzyme solution, pH indicator, and the inhibitor at a specific concentration (or buffer for the control).
-
Syringe 2: Load with the CO2 substrate solution.
-
Rapidly mix the contents of the two syringes in the stopped-flow instrument.
-
Record the change in absorbance over time for a few seconds. The initial linear portion of the curve represents the initial velocity (V0) of the reaction.
-
-
Data Analysis:
-
Calculate the initial velocity (V0) from the slope of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Vi / V0)] * 100, where Vi is the initial velocity in the presence of the inhibitor and V0 is the initial velocity in the absence of the inhibitor.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Figure 2: A flowchart outlining the key steps in the stopped-flow CO2 hydration assay for characterizing carbonic anhydrase inhibitors.
Broader Biological Context and Future Directions
While the inhibition of carbonic anhydrases is a well-established mechanism of action for many 1,2-benzisothiazole-1,1-dioxide derivatives, it is important to acknowledge that these compounds may possess other biological activities. The scaffold's ability to participate in various non-covalent interactions allows for its potential binding to other enzymes or receptors. Therefore, comprehensive target identification and profiling studies are essential in the development of new drugs based on this scaffold.
Future research in this area will likely focus on:
-
Developing highly isoform-selective inhibitors: This is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
-
Elucidating the role of CA inhibition in different disease models: Further studies are needed to fully understand the downstream consequences of inhibiting specific CA isoforms in complex biological systems.
-
Exploring novel applications: The potential of these compounds in other therapeutic areas, such as infectious diseases and neurodegenerative disorders, warrants further investigation.
Conclusion
The 1,2-benzisothiazole-1,1-dioxide scaffold represents a versatile and powerful platform for the design of potent enzyme inhibitors. The mechanism of action for a significant class of these derivatives is the targeted inhibition of carbonic anhydrases, a family of enzymes with profound physiological and pathological relevance. A thorough understanding of their binding mode, structure-activity relationships, and the experimental methodologies used for their characterization is paramount for the successful development of novel therapeutics based on this privileged structure. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for researchers and drug development professionals working in this exciting field.
References
-
Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]
-
Guzel-Akdemir, O., et al. (2014). Saccharin derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 644-649. [Link]
-
Akdemir, A., et al. (2011). Inhibition of tumor-associated carbonic anhydrase isozymes IX and XII by a new class of substituted 1,2-benzisothiazole-1,1-dioxide derivatives. Bioorganic & Medicinal Chemistry, 19(18), 5493-5498. [Link]
-
Vullo, D., et al. (2013). Carbonic anhydrase inhibitors. Inhibition of the tumor-associated isozymes IX and XII with a new class of substituted 1,2-benzisothiazole-1,1-dioxide derivatives. Bioorganic & Medicinal Chemistry Letters, 23(6), 1740-1744. [Link]
-
Lloyd, C. R., et al. (2015). The in vivo validation of carbonic anhydrase IX as a therapeutic target for the treatment of breast cancer. British Journal of Cancer, 112(8), 1365-1374. [Link]
The Ascendant Pharmacophore: A Technical Guide to the Biological Activities of 4-Hydroxy Substituted Benzisothiazolones
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzisothiazole scaffold has long been a cornerstone in medicinal chemistry, valued for its versatile biological activities. This guide delves into a specific, highly promising subclass: 4-hydroxy substituted benzisothiazolones. Often misnomered as "benzisothiazole triones," the core structure of interest is more accurately depicted as 4-hydroxy-1,2-benzisothiazol-3(2H)-one. The introduction of a hydroxyl group at the 4-position of the benzisothiazole ring system significantly influences the molecule's electronic properties and its interactions with biological targets. This in-depth technical guide will provide a comprehensive overview of the synthesis, diverse biological activities, and mechanisms of action of these compounds, supported by experimental protocols and quantitative data. We will explore their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, offering a forward-looking perspective for researchers in drug discovery and development.
Introduction: The Significance of the 4-Hydroxy Benzisothiazolone Scaffold
Benzisothiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide array of pharmacological properties.[1][2] These compounds are integral to the development of novel therapeutic agents, demonstrating activities that span from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[3][4] The core benzisothiazole structure, a fusion of a benzene ring and a thiazole ring, provides a rigid framework that can be strategically functionalized to modulate its biological effects.
The focus of this guide, the 4-hydroxy substituted benzisothiazolone, represents a particularly intriguing modification of this versatile scaffold. The hydroxyl group, a hydrogen bond donor and acceptor, can profoundly impact a molecule's solubility, metabolic stability, and binding affinity to target proteins. Its position at the 4-position of the benzisothiazole ring can influence the electron density of the entire heterocyclic system, thereby fine-tuning its reactivity and biological activity. This guide will illuminate the synthetic pathways to access these molecules and explore the rich pharmacology that emerges from this specific substitution pattern.
Synthetic Strategies for 4-Hydroxy Substituted Benzisothiazolones
The synthesis of 4-hydroxy substituted benzisothiazolones can be approached through several strategic routes, often involving the construction of the benzisothiazole core followed by modification, or the use of appropriately substituted precursors. A common precursor for the synthesis of the core structure is 2,2′-dithiodibenzoic acid.[5]
General Synthetic Protocol: From Substituted Anilines
A prevalent method for synthesizing the benzisothiazole ring involves the cyclization of substituted anilines. The following is a representative, multi-step synthesis protocol adapted from literature procedures.
Experimental Protocol: Synthesis of 4-Hydroxy-1,2-benzisothiazol-3(2H)-one
Objective: To synthesize 4-hydroxy-1,2-benzisothiazol-3(2H)-one from a suitable precursor. A common strategy involves the demethylation of a 4-methoxy precursor.[3]
Materials:
-
4-methoxy-1,2-benzisothiazole
-
Acetic acid
-
Hydrogen bromide (HBr)
-
Red phosphorus
-
Methylene chloride (DCM)
-
2 N Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Tantalum autoclave
Step-by-Step Procedure:
-
Reaction Setup: In a tantalum autoclave, suspend 50 g of 4-methoxy-1,2-benzisothiazole in 700 ml of acetic acid containing 10% by weight of hydrogen bromide and 5 g of red phosphorus.[3]
-
Heating: Seal the autoclave and heat the suspension for 30 hours at 100°C.[3]
-
Work-up (Post-Reaction):
-
After cooling, carefully discharge the contents of the autoclave.
-
Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid.
-
Partition the residue between methylene chloride and 2 N sodium hydroxide solution.
-
-
Extraction and Purification:
-
Separate the aqueous phase and filter it to remove any insoluble matter.
-
Wash the aqueous phase with methylene chloride to remove any remaining organic impurities.
-
Acidify the aqueous phase with hydrochloric acid.
-
Extract the acidified aqueous phase repeatedly with methylene chloride.
-
-
Final Product Isolation:
-
Combine the organic extracts and dry them over magnesium sulfate.
-
Concentrate the dried organic solution under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization to obtain 4-hydroxy-1,2-benzisothiazole.[3]
-
dot
Caption: Workflow for the synthesis of 4-hydroxy-1,2-benzisothiazole.
Diverse Biological Activities and Therapeutic Potential
The introduction of a 4-hydroxy group on the benzisothiazole scaffold gives rise to a spectrum of biological activities with significant therapeutic potential. The primary areas of interest include anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
Benzothiazole derivatives have been extensively investigated for their anticancer properties.[6][7] The presence of a hydroxyl group can enhance this activity through various mechanisms.
Mechanism of Action:
-
Induction of Apoptosis: Many benzothiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[4] This is often mediated through the activation of caspase cascades.
-
Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, preventing them from dividing and multiplying.[4]
-
Inhibition of Key Oncogenic Pathways: 4-hydroxy substituted benzisothiazolones may target and inhibit key signaling pathways that are crucial for cancer cell survival and growth, such as the NF-κB pathway.[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of 4-hydroxy substituted benzisothiazolone derivatives on cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[1]
-
4-hydroxy substituted benzisothiazolone derivatives (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Treatment: Prepare serial dilutions of the benzisothiazolone derivatives in a complete culture medium from the DMSO stock solution. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary: Anticancer Activity of Hydroxy-Substituted Benzothiazoles
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | HepG2 (Liver) | 38.54 (48h) | [4] |
| Compound B | HepG2 (Liver) | 29.63 (48h) | [4] |
| Compound 25b | Antibacterial Target | - | [6] |
| Compound 53c | Antibacterial Target | - | [6] |
Note: Specific IC₅₀ values for 4-hydroxy substituted benzisothiazolones are often reported in the context of broader structure-activity relationship studies. The table provides examples of related compounds to illustrate the potency range.
Antimicrobial Activity
Benzisothiazole derivatives are known for their broad-spectrum antimicrobial properties.[8] The 4-hydroxy substitution can contribute to this activity, potentially by enhancing the compound's ability to penetrate microbial cell walls or by interacting with essential microbial enzymes.
Mechanism of Action:
-
Inhibition of Essential Enzymes: These compounds can inhibit microbial enzymes that are vital for survival, such as DNA gyrase.[6]
-
Disruption of Cell Membrane Integrity: Some derivatives may disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Interference with Biofilm Formation: They may also prevent the formation of biofilms, which are communities of microbes that are often resistant to antibiotics.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of a 4-hydroxy substituted benzisothiazolone derivative that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
4-hydroxy substituted benzisothiazolone derivatives
-
96-well microtiter plates
-
Microplate reader or visual inspection
Step-by-Step Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Enzyme Inhibition
The benzisothiazole scaffold is a privileged structure for designing enzyme inhibitors. The 4-hydroxy group can play a crucial role in binding to the active site of enzymes through hydrogen bonding.
dot
Caption: General mechanism of competitive enzyme inhibition.
Target Enzymes:
-
Kinases: Many benzothiazole derivatives have been shown to inhibit various protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.
-
Monoamine Oxidase (MAO): Some derivatives have shown potent and selective inhibition of MAO-B, an enzyme involved in the degradation of neurotransmitters, making them potential therapeutic agents for neurodegenerative diseases like Parkinson's disease.
-
DNA Gyrase: As mentioned in the antimicrobial section, these compounds can inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[6]
Structure-Activity Relationships (SAR)
The biological activity of benzisothiazole derivatives is highly dependent on the nature and position of substituents on the ring system. For 4-hydroxy substituted benzisothiazolones, the following SAR insights have been observed:
-
Importance of the Hydroxyl Group: The presence of the 4-hydroxy group is often crucial for potent biological activity, likely due to its ability to form hydrogen bonds with target proteins.[6]
-
Influence of Other Substituents: The introduction of other substituents on the benzene ring or on the nitrogen atom of the thiazole ring can further modulate the activity. For example, electron-withdrawing groups can sometimes enhance antimicrobial activity.
-
Lipophilicity: The overall lipophilicity of the molecule, which can be tuned by adding various substituents, plays a critical role in its ability to cross cell membranes and reach its target.
Future Directions and Conclusion
4-hydroxy substituted benzisothiazolones represent a promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of derivatives to further refine the structure-activity relationships and improve potency and selectivity.
-
Mechanism of Action Studies: Conducting more in-depth studies to elucidate the precise molecular mechanisms by which these compounds exert their biological effects.
-
In Vivo Studies: Progressing the most promising lead compounds to in vivo animal models to evaluate their efficacy and safety in a more complex biological system.
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PrepChem. (n.d.). Synthesis of 4-Hydroxy-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide. [Link]
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PrepChem. (n.d.). Synthesis of 4-hydroxy-1,2-benzisothiazole. [Link]
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National Institutes of Health. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. [Link]
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National Institutes of Health. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. [Link]
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ResearchGate. (n.d.). Anticancer activity of benzothiazole derivatives. [Link]
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National Institutes of Health. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. [Link]
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Semantic Scholar. (n.d.). Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. [Link]
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- Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
- Vicini, P., Geronikaki, A., Incerti, M., Zani, F., Dearden, J., & Hewitt, M. (2003). Antimicrobial Activity of Some 1,2-Benzisothiazoles Having a Benzenesulfonamide Moiety. SAR and QSAR in Environmental Research, 14(3), 223-234.
-
National Institutes of Health. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][3]Thiazin-4-One Derivatives. [Link]
-
PubMed. (n.d.). Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 1,2-Benzisothiazol-3(2H)-one (HMDB0034413). [Link]
-
PubMed. (n.d.). Synthesis and pharmacological properties of benzisothiazole/benzimidazole derivatives with acidic groups. [Link]
-
National Institutes of Health. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]
-
PubMed. (1996). Biological Studies on 1,2-benzisothiazole Derivatives VI Antimicrobial Activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one Derivatives and of Some Corresponding 1,2-benzisoxazoles. [Link]
-
ResearchGate. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. [Link]
-
PubMed. (2011). Antifungal activity of a series of 1,2-benzisothiazol-3(2H)-one derivatives. [Link]
-
MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. [Link]
-
National Institutes of Health. (n.d.). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. [Link]
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discovery of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-1,2-benzisothiazol-3(2H)-one 1,1-Dioxide
Abstract
The 1,2-benzisothiazole scaffold is a cornerstone in medicinal chemistry, most famously represented by saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), one of the first commercially successful artificial sweeteners[1][2][3]. The introduction of substituents onto the aromatic ring of this scaffold offers a powerful strategy for modulating biological activity and physicochemical properties[4]. This guide provides a comprehensive technical overview of a plausible synthetic discovery and characterization of a key derivative: 4-hydroxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, also known as 4-hydroxysaccharin. While often referred to by its tautomeric form, 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione, the enolic "hydroxy" form is generally more stable and is the focus of this work[5][6][7]. We present a logical, field-proven synthetic pathway, detailed experimental protocols, robust characterization methodologies, and a discussion of the potential applications for this compound in drug discovery.
Introduction: The Strategic Value of the Benzisothiazole Scaffold
Heterocyclic compounds are fundamental to modern science, with applications spanning pharmaceuticals, agriculture, and materials science[8][9]. Among these, the benzisothiazole nucleus, a fusion of a benzene ring and a thiazole ring, is of particular interest[10][11][12]. The oxidized derivative, saccharin, has a long history of use and its chemistry has been extensively studied[2][3]. Beyond its role as a sweetener, the saccharin scaffold has been incorporated into a variety of biologically active compounds, including inhibitors of human mast cell tryptase and carbonic anhydrase, as well as molecules with anti-inflammatory and antimicrobial properties[13][14].
The strategic placement of a hydroxyl group at the 4-position of the saccharin backbone is hypothesized to enhance its therapeutic potential. This modification can introduce new hydrogen bonding interactions, alter electronic properties, and provide a handle for further derivatization, making 4-hydroxysaccharin a valuable target for synthetic and medicinal chemists.
Retrosynthetic Analysis and Proposed Synthetic Strategy
The discovery of a novel compound is intrinsically linked to the development of a viable synthetic route. While a direct report on the synthesis of 4-hydroxysaccharin is not extensively detailed in readily available literature, a robust pathway can be engineered from established chemical principles. The most logical approach involves the construction of a substituted 2-sulfamoylbenzoic acid followed by intramolecular cyclization.
A key intermediate for this synthesis is 2-hydroxy-6-sulfamoylbenzoic acid. Its synthesis begins with the chlorosulfonation of a protected hydroxybenzoic acid, a common method for introducing a sulfonyl group[15]. This is followed by amination and subsequent cyclization to form the target benzisothiazole ring.
Caption: Retrosynthetic analysis of 4-hydroxysaccharin.
Detailed Experimental Protocols: A Self-Validating System
This section outlines a detailed, step-by-step methodology for the synthesis of 4-hydroxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Each step is designed to be self-validating, with clear endpoints and purification strategies grounded in established organic synthesis techniques[15][16].
Workflow for the Synthesis of 4-Hydroxysaccharin
Caption: Proposed multi-step synthesis workflow.
Protocol 1: Synthesis of 2-Chloro-5-(N-substituted-sulfamoyl)benzoic Acids
This protocol is adapted from established procedures for the synthesis of sulfamoylbenzoic acids, which are key precursors to the target molecule[15][16].
-
Chlorosulfonation: To a cooled (0-5 °C) flask containing chlorosulfonic acid (3-5 equivalents), slowly add the starting benzoic acid derivative (e.g., 2-chlorobenzoic acid, 1 equivalent). The reaction is typically stirred at an elevated temperature to ensure completion[15].
-
Reaction Monitoring: Progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is carefully poured onto crushed ice. The resulting precipitate, the sulfonyl chloride, is filtered, washed with cold water, and dried.
-
Amination: The crude sulfonyl chloride is dissolved in a suitable solvent (e.g., acetone, THF) and cooled. An aqueous solution of an amine (e.g., cyclopropylamine, morpholine) is added dropwise[15].
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is acidified, and the precipitated sulfamoylbenzoic acid is collected by filtration, washed, and can be further purified by recrystallization.
Protocol 2: Intramolecular Cyclization to form the Benzisothiazole Ring
The cyclization of 2-sulfamoylbenzoic acids is a critical step in forming the saccharin core.
-
Reaction Setup: The 2-sulfamoylbenzoic acid intermediate is suspended in a suitable high-boiling inert solvent.
-
Cyclization: Reagents such as thionyl chloride or phosphorus pentachloride are added to facilitate the conversion of the carboxylic acid to a more reactive species (e.g., an acid chloride), which then undergoes intramolecular reaction with the sulfonamide nitrogen.
-
Oxidation (if necessary): If the sulfur is not already in the +6 oxidation state, an oxidation step using an appropriate oxidizing agent (e.g., hydrogen peroxide, potassium permanganate) is required to form the 1,1-dioxide.
-
Isolation and Purification: The final product is isolated by filtration after cooling the reaction mixture. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Structural Elucidation and Characterization
Confirming the identity and purity of a newly synthesized compound is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.
| Technique | Expected Observations for 4-Hydroxysaccharin | Rationale |
| ¹H NMR | Aromatic protons in the 7.0-8.0 ppm range. A broad singlet for the hydroxyl proton (concentration-dependent). A broad singlet for the N-H proton. | The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene ring. The exchangeable protons (OH, NH) often appear as broad signals. |
| ¹³C NMR | Aromatic carbons in the 110-140 ppm range. A signal for the carbonyl carbon (>160 ppm). | Provides a map of the carbon skeleton of the molecule. |
| FT-IR | Broad O-H stretch (~3200-3600 cm⁻¹). N-H stretch (~3300 cm⁻¹). C=O stretch (~1700-1750 cm⁻¹). Asymmetric and symmetric SO₂ stretches (~1350 and 1150 cm⁻¹). | Infrared spectroscopy is excellent for identifying key functional groups present in the molecule[17]. |
| Mass Spec. | A molecular ion peak (M+) or protonated molecule ([M+H]+) corresponding to the molecular weight of C₇H₅NO₄S (199.19 g/mol )[18]. | Confirms the molecular weight of the synthesized compound. |
| Elemental Analysis | %C, %H, %N, %S values consistent with the molecular formula C₇H₅NO₄S. | Provides evidence for the elemental composition and purity of the sample. |
Potential Applications in Drug Discovery
The benzisothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds[19][20]. The introduction of a 4-hydroxy group onto the saccharin framework opens up several avenues for therapeutic applications.
-
Enzyme Inhibition: Saccharin and its derivatives have been shown to inhibit enzymes like carbonic anhydrases, which are targets for anticancer therapies[14]. The 4-hydroxy group could enhance binding affinity or alter selectivity for different enzyme isoforms. Recently, benzisothiazolone derivatives have also been identified as bifunctional inhibitors of HIV-1 reverse transcriptase, targeting both its DNA polymerase and ribonuclease H activities[21].
-
Antimicrobial Agents: The benzisothiazole core is present in various compounds with demonstrated antibacterial and antifungal properties[13][17]. 4-Hydroxysaccharin could be explored as a novel antimicrobial agent.
-
Anti-inflammatory and Analgesic Properties: Related benzisothiazole derivatives have shown analgesic and anti-inflammatory effects in preclinical models[19][20][22]. The potential of 4-hydroxysaccharin in this area warrants investigation.
Conclusion and Future Directions
This technical guide has outlined a plausible and scientifically grounded pathway for the discovery and synthesis of 4-hydroxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. By leveraging established methodologies for the synthesis of sulfamoylbenzoic acids and their subsequent cyclization, this valuable compound can be accessed for further investigation. The detailed protocols and characterization data provide a roadmap for researchers in organic and medicinal chemistry.
Future work should focus on optimizing the proposed synthetic route to improve yields and scalability. Furthermore, a comprehensive biological evaluation of 4-hydroxysaccharin against various therapeutic targets, including kinases, proteases, and metabolic enzymes, is highly recommended. The 4-hydroxy group also serves as a synthetic handle for the creation of new libraries of compounds, enabling detailed structure-activity relationship (SAR) studies to unlock the full therapeutic potential of this promising scaffold.
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. Retrieved from [Link]
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A Review: Saccharin Discovery, Synthesis, and Applications. (2020). ResearchGate. Retrieved from [Link]
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A Review: Saccharin Discovery, Synthesis, and Applications. (2020). Ibn Al-Haitham Journal for Pure and Applied Science. Retrieved from [Link]
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Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). NIH. Retrieved from [Link]
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Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (2022). PMC - NIH. Retrieved from [Link]
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spectral analysis of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
An In-Depth Technical Guide to the Spectral Analysis of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
Abstract
This technical guide provides a comprehensive exploration of the (CAS 80563-77-5), a heterocyclic compound of significant interest in medicinal and synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal relationships behind experimental choices and data interpretation. We will dissect the molecule's structural components and predict their spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) techniques. Each section includes not only detailed, self-validating protocols but also the theoretical underpinnings necessary for robust structural elucidation and characterization.
Introduction: The Significance of Structural Elucidation
This compound, also known as 4-hydroxy saccharin, belongs to the benzisothiazole class of compounds. This scaffold is a cornerstone in the development of various biologically active agents.[1][2] The parent compound, saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), is a well-known artificial sweetener, but its derivatives are explored for a much wider range of therapeutic applications, including as inhibitors of human mast cell tryptase and other enzymes.[3]
The precise arrangement of functional groups—a hydroxylated aromatic ring, a cyclic sulfonamide (sultam), and a ketone—dictates the molecule's chemical reactivity, biological activity, and pharmacokinetic properties. Therefore, unambiguous confirmation of its structure is a non-negotiable prerequisite for any further research or development. Spectral analysis provides the empirical evidence required for this confirmation, offering a detailed "fingerprint" of the molecule's electronic and atomic framework. This guide establishes a robust analytical workflow for achieving this characterization with confidence.
Molecular Architecture and Predicted Spectral Features
A foundational analysis of the molecule's structure is critical for predicting its behavior in various spectroscopic experiments. The key functional groups are the hydroxyl (-OH), the secondary amide within the sultam ring (-NH-), two carbonyl groups (C=O), a sulfone group (SO₂), and a substituted benzene ring.
Caption: Key functional groups of the target molecule.
This specific arrangement of electron-withdrawing (sulfone, ketone) and electron-donating (hydroxyl) groups on a conjugated system predicts a rich and informative output from spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment of each atom.
Expertise & Causality: Experimental Choices
The choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal choice for this compound. Its high polarity effectively dissolves the molecule, and more importantly, its ability to form hydrogen bonds slows the chemical exchange of the acidic -OH and -NH protons, allowing them to be observed as distinct, albeit sometimes broad, signals in the ¹H NMR spectrum. Solvents like CDCl₃ might not fully dissolve the sample and would lead to rapid proton exchange, potentially obscuring these key signals.[4]
Experimental Protocol: ¹H, ¹³C, and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Ensure complete dissolution, using gentle warming if necessary.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the closely spaced signals of the aromatic protons.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is essential for assigning the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of the protonated carbons in the ¹³C spectrum.[5]
-
Data Interpretation and Predicted Signals
The combination of these experiments allows for the complete assignment of the molecule's structure.
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale & Expected Multiplicity |
|---|---|---|---|
| H-5 | ~7.3-7.5 | ~115-120 | Doublet of doublets (dd); Coupled to H-6 and H-7. |
| H-6 | ~7.7-7.9 | ~135-140 | Triplet (t) or dd; Coupled to H-5 and H-7. |
| H-7 | ~7.5-7.7 | ~120-125 | Doublet of doublets (dd); Coupled to H-5 and H-6. |
| 4-OH | ~10.0-11.0 | N/A | Broad singlet (s); Exchangeable with D₂O. Position is concentration-dependent. |
| 2-NH | ~11.0-12.0 | N/A | Broad singlet (s); Exchangeable with D₂O. Position is concentration-dependent. |
| C-3 (C=O) | N/A | ~160-165 | Carbonyl carbon, no attached protons. |
| C-3a | N/A | ~138-142 | Quaternary aromatic carbon. |
| C-4 (C-OH) | N/A | ~155-160 | Aromatic carbon attached to -OH group. |
| C-5 | See H-5 | See C-5 | Aromatic CH. |
| C-6 | See H-6 | See C-6 | Aromatic CH. |
| C-7 | See H-7 | See C-7 | Aromatic CH. |
| C-7a | N/A | ~125-130 | Quaternary aromatic carbon. |
Note: Predicted shifts are based on data from similar benzisothiazole derivatives and general principles of NMR spectroscopy.[5][6]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, making IR an excellent tool for functional group identification.
Expertise & Causality: Sample Preparation
The Attenuated Total Reflectance (ATR) technique is the preferred method for this compound. It requires minimal sample preparation (a small amount of solid powder is placed directly on the ATR crystal) and avoids the complications of preparing KBr pellets, which can absorb atmospheric moisture and obscure the important O-H and N-H stretching regions of the spectrum.
Experimental Protocol: ATR-FTIR
-
Instrument Background: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Co-add at least 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Interpretation and Characteristic Bands
The IR spectrum will provide clear evidence for the key functional groups.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3400-3200 (broad) | O-H stretch | Hydroxyl | The broadness is due to intermolecular hydrogen bonding. |
| 3300-3100 | N-H stretch | Amide (Sultam) | Characteristic stretching frequency for the N-H bond in the ring. |
| ~1720 | C=O stretch | Ketone | Stretching of the C-3 carbonyl group. |
| ~1680 | C=O stretch | Amide | The amide carbonyl typically appears at a lower frequency than a ketone due to resonance. |
| 1600-1450 | C=C stretch | Aromatic Ring | Multiple sharp bands characteristic of the benzene ring. |
| ~1350 and ~1180 | Asymmetric & Symmetric S=O stretch | Sulfone (SO₂) | Two very strong, sharp absorptions that are a definitive signature for a sulfone group.[7] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.
Expertise & Causality: Ionization Technique
Electrospray Ionization (ESI) is the method of choice for this molecule. Its polar nature and acidic protons make it ideal for forming ions in solution prior to entering the mass spectrometer. ESI is a "soft" ionization technique, which means it is likely to produce a strong signal for the intact molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode), which is critical for confirming the molecular formula.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Acquire spectra in both positive and negative ion modes. Given the acidic protons, negative ion mode ([M-H]⁻) is expected to yield a strong and stable signal.
-
Mass Analysis: Use a high-resolution mass analyzer (like TOF or Orbitrap) to obtain a high-accuracy mass measurement, which can confirm the elemental composition.
-
Tandem MS (MS/MS): Isolate the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum, which helps in structural confirmation.
Data Interpretation
-
Molecular Formula: C₇H₅NO₄S
-
Exact Mass: 199.00
-
Expected Ions:
-
Negative Mode: [M-H]⁻ at m/z 198.00
-
Positive Mode: [M+H]⁺ at m/z 200.01
-
-
Key Fragmentation Pathways: The MS/MS spectrum would likely show characteristic losses:
-
Loss of SO₂ (64 Da)
-
Loss of CO (28 Da)
-
Cleavage of the heterocyclic ring system.
-
UV-Visible Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the benzisothiazole core, influenced by the auxochromic hydroxyl group, will result in characteristic absorption bands.[8]
Experimental Protocol: UV-Vis
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol.
-
Sample Preparation: Prepare a dilute solution of the compound to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Spectrum Acquisition: Scan the sample from approximately 200 to 400 nm. Record the wavelength(s) of maximum absorbance (λmax).
Data Interpretation
The spectrum is expected to show intense absorption bands in the UV region. The absorption is due to π→π* transitions within the aromatic and heterocyclic ring system.[9] The exact position of the λmax can be influenced by solvent polarity, a phenomenon known as solvatochromism.[8] For benzothiazole derivatives, absorption bands are typically observed in the 250-350 nm range.[10]
Integrated Analysis Workflow
Confirming the structure of this compound requires a holistic approach, where data from each technique corroborates the others.
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An In-depth Technical Guide to 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione Derivatives and Analogs
This guide provides a comprehensive technical overview of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione, a hydroxylated analog of saccharin, and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry, synthesis, and therapeutic potential of this heterocyclic scaffold.
Introduction: The Emergence of a Privileged Scaffold
The 1,2-benzisothiazole-1,1,3(2H)-trione, commonly known as the saccharin ring system, has long been recognized as a "privileged" scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The introduction of a hydroxyl group at the 4-position of this scaffold creates this compound, a modification that opens new avenues for derivatization and interaction with biological targets. This guide will delve into the synthesis of this core structure and its analogs, explore their known and potential biological activities, and provide detailed experimental protocols for their study.
The benzothiazole moiety, a related heterocyclic system, is present in several FDA-approved drugs, highlighting the therapeutic potential embedded in this class of compounds.[4] Derivatives have been investigated for a wide array of pharmacological effects, including as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents.[5]
Synthesis of the Core Structure and Its Derivatives
The synthesis of this compound and its subsequent derivatization are critical for exploring its therapeutic potential. The synthetic routes often begin with substituted benzene precursors and involve cyclization to form the benzisothiazole core.
Synthesis of this compound
A key starting material for the synthesis of the 4-hydroxy substituted core is 2-chloro-6-nitrotoluene.[6] The synthesis proceeds through the formation of 4-chloro-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide, which is then converted to the final 4-hydroxy product.
Conceptual Synthetic Workflow:
Figure 1: Conceptual workflow for the synthesis of the core molecule.
Derivatization Strategies
The this compound scaffold offers multiple points for chemical modification, primarily at the hydroxyl group, the nitrogen atom of the sulfonamide, and the aromatic ring.
Alkylation and Acylation of the 4-Hydroxy Group: The phenolic hydroxyl group can be readily alkylated or acylated to introduce a variety of functional groups. These reactions typically proceed under basic conditions to deprotonate the hydroxyl group, followed by reaction with an appropriate electrophile.
N-Substitution of the Sulfonamide: The nitrogen atom of the saccharin ring is acidic and can be deprotonated with a suitable base, followed by reaction with alkyl or acyl halides to yield N-substituted derivatives.[7]
Modification of the Aromatic Ring: Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, can be employed to introduce new carbon-carbon and carbon-nitrogen bonds on the benzene ring, provided a suitable handle (e.g., a halide) is present.[8]
Click Chemistry: The introduction of azide or alkyne functionalities onto the scaffold allows for the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to append a wide variety of molecular fragments.[9]
Illustrative Derivatization Pathways:
Figure 2: Key derivatization strategies for the core scaffold.
Biological Activities and Therapeutic Potential
Derivatives of the parent saccharin and benzisothiazole scaffolds have shown promise in a variety of therapeutic areas. The introduction of the 4-hydroxy group can potentially enhance these activities or lead to novel biological profiles through new hydrogen bonding interactions and metabolic pathways.
Anti-inflammatory Activity
Saccharin-based compounds have been identified as inhibitors of interferon-mediated inflammation.[10] One such derivative was shown to exert its anti-inflammatory effects through the JAK/STAT1 pathway.[10] The 4-hydroxy analogs are therefore promising candidates for the development of novel anti-inflammatory agents.
JAK/STAT Signaling Pathway and Inhibition:
Figure 3: Simplified JAK/STAT signaling pathway and a potential point of inhibition.
Carbonic Anhydrase Inhibition
The saccharin scaffold is a known zinc-binding group and has been extensively used to design inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[5][7] Derivatives of 1,2-benzisothiazole have been developed as potent inhibitors of CA IX.[11] The 4-hydroxy group could potentially be leveraged to gain additional interactions within the enzyme's active site, leading to improved potency and selectivity.
Other Potential Applications
Benzisothiazolone derivatives have been identified as bifunctional inhibitors of HIV-1 reverse transcriptase, targeting both the DNA polymerase and RNase H activities.[12] Additionally, related heterocyclic systems have shown activity as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase.[13] Given the broad-spectrum activity of the parent scaffolds, this compound derivatives warrant investigation in these and other therapeutic areas.
Experimental Protocols
This section provides representative protocols for the biological evaluation of this compound derivatives.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the inhibition of the esterase activity of carbonic anhydrase.
Materials:
-
Human carbonic anhydrase (e.g., CA II or CA IX)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a known inhibitor (e.g., Acetazolamide) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the CA enzyme in cold Assay Buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare serial dilutions of the test compounds and the standard inhibitor in Assay Buffer containing a small percentage of DMSO.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add Assay Buffer.
-
Add the test compound dilutions or DMSO (for control wells).
-
Add the CA enzyme working solution to all wells except the blank.
-
Incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[4]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time).
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[1]
-
Assay Workflow:
Figure 4: Workflow for the carbonic anhydrase inhibition assay.
JAK/STAT Pathway Inhibition Assay (Cell-Based)
This assay typically uses a reporter gene, such as luciferase, under the control of a STAT-responsive promoter to measure the activity of the signaling pathway.
Materials:
-
A cell line stably transfected with a STAT-responsive luciferase reporter construct (e.g., HEK293T or a relevant cancer cell line).
-
Cell culture medium and supplements.
-
A cytokine to activate the pathway (e.g., Interleukin-6 for STAT3).
-
Test compounds and a known inhibitor dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds or DMSO for a predetermined period (e.g., 1-2 hours).
-
Pathway Activation: Stimulate the cells with the appropriate cytokine (e.g., IL-6) for a time sufficient to induce reporter gene expression (e.g., 6-8 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability if necessary.
-
Calculate the percent inhibition of cytokine-induced luciferase activity for each compound concentration.
-
Determine the IC50 value as described for the CA assay.[14]
-
Data Presentation and Structure-Activity Relationships (SAR)
Systematic derivatization of the this compound core and subsequent biological evaluation are essential for elucidating structure-activity relationships. The data should be organized to clearly show how modifications at different positions on the scaffold affect biological activity.
Table 1: Example of SAR Data for Carbonic Anhydrase Inhibition
| Compound ID | R1 (at N-2) | R2 (at C-4) | CA II IC50 (µM) | CA IX IC50 (µM) | Selectivity Index (CAII/CAIX) |
| Core | H | -OH | >100 | 5.2 | - |
| 1a | -CH3 | -OH | 85.3 | 2.1 | 40.6 |
| 1b | -CH2-Ph | -OH | 60.1 | 0.8 | 75.1 |
| 2a | H | -OCH3 | >100 | 7.8 | - |
| 2b | H | -O-acetyl | >100 | 9.5 | - |
Note: The data in this table is hypothetical and for illustrative purposes only.
From such data, key SAR insights can be drawn. For instance, N-alkylation might enhance potency against the target isoform while maintaining low activity against off-target isoforms. Modification of the 4-hydroxy group could be shown to be detrimental or beneficial to activity, guiding further synthetic efforts.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries. Based on the activities of related compounds, these derivatives are particularly interesting as potential inhibitors of carbonic anhydrases and kinases involved in inflammatory signaling pathways.
Future work should focus on:
-
Systematic SAR exploration: Synthesizing and testing a broad range of derivatives to build a comprehensive understanding of how different functional groups impact activity and selectivity.
-
Mechanism of action studies: Elucidating the precise molecular interactions between the most potent compounds and their biological targets through techniques such as X-ray crystallography and detailed kinetic analysis.
-
In vivo evaluation: Advancing lead compounds into animal models of disease to assess their efficacy, pharmacokinetics, and safety profiles.
This in-depth guide provides the foundational knowledge for researchers to embark on the exploration of this promising class of compounds.
References
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-
Jakopin, Z., & Dolenc, M. S. (2010). Advances in the Chemistry of Saccharins: From Synthetic Novelties Towards Biologically Active Compounds. Current Medicinal Chemistry, 17(7), 651-671. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]
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Sweatman, T. W., Renwick, A. G., & Burgess, C. D. (1981). The pharmacokinetics of saccharin in man. Xenobiotica, 11(8), 531-540. [Link]
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Bouchard, H., et al. (2009). Inhibition of Hepatitis C Virus (HCV) RNA Polymerase by DNA Aptamers: Mechanism of Inhibition of In Vitro RNA Synthesis and Effect on HCV-Infected Cells. Nucleic Acids Research, 37(13), 4371-4382. [Link]
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PLOS. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. [Link]
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PrepChem.com. Synthesis of 4-Hydroxy-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide. [Link]
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Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
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Colicelli, J. (2010). Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets. Current Opinion in Chemical Biology, 14(3), 395-401. [Link]
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Al-Mestarihi, A. H., et al. (2018). Synthesis of Novel Saccharin Derivatives. Molecules, 23(11), 2887. [Link]
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Bowman, T., et al. (2008). A cell-based screen for inhibitors of signal transducer and activator of transcription 3 reveals a new use for an old drug. Molecular Cancer Therapeutics, 7(9), 2672-2680. [Link]
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Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Sciences, 33(2), 1-13. [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. [Link]
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Adejayan, O. J., et al. (2020). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Tropical Journal of Pharmaceutical Research, 19(5), 1047-1056. [Link]
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Nyanguile, O., et al. (2007). Discovery of a novel class of Hepatitis C Polymerase Inhibitors. 14th International Symposium on Hepatitis C Virus & Related Viruses. [Link]
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Angeli, A., et al. (2017). N-Substituted and Ring Opened Saccharin Derivatives Selectively Inhibit Transmembrane, Tumor-Associated Carbonic Anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 25(13), 3469-3475. [Link]
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Roberts, C. D., et al. (1998). 1,2-Benzisothiazol-3-one 1,1-dioxide inhibitors of human mast cell tryptase. Journal of Medicinal Chemistry, 41(24), 4846-4858. [Link]
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Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Sciences, 33(2). [Link]
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Csakai, A., et al. (2014). Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation. Journal of Medicinal Chemistry, 57(12), 5348-5355. [Link]
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Nuti, E., et al. (2016). 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions. Journal of Medicinal Chemistry, 59(13), 6547-6552. [Link]
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Intramont, K. L., et al. (2021). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. Molecules, 26(21), 6596. [Link]
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An In-depth Technical Guide to 4-Hydroxy-1,2-benzothiazol-3(2H)-one 1,1-dioxide (CAS 80563-77-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Hydroxy-1,2-benzothiazol-3(2H)-one 1,1-dioxide (CAS 80563-77-5), a heterocyclic organic compound with significant potential in medicinal chemistry and organic synthesis. Drawing upon its structural relationship to saccharin and other biologically active benzisothiazole derivatives, this document will delve into its physicochemical properties, synthesis, and known applications, offering insights for its utilization in research and development.
Compound Identity and Physicochemical Properties
4-Hydroxy-1,2-benzothiazol-3(2H)-one 1,1-dioxide, also known as 4-hydroxy-saccharin, is a derivative of the well-known artificial sweetener, saccharin. The introduction of a hydroxyl group at the 4-position of the benzisothiazole ring system significantly alters its electronic and steric properties, opening avenues for diverse chemical modifications and biological interactions.
Table 1: Physicochemical Properties of 4-Hydroxy-1,2-benzothiazol-3(2H)-one 1,1-dioxide
| Property | Value | Source(s) |
| CAS Number | 80563-77-5 | [1] |
| Molecular Formula | C₇H₅NO₄S | [1] |
| Molecular Weight | 199.18 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Solubility | Soluble in polar solvents such as water and alcohols. | [1] |
| Melting Point | Data not available for the specific compound. Related compound, saccharin, melts at 226-229 °C. |
Synthesis and Chemical Reactivity
The synthesis of 4-Hydroxy-1,2-benzothiazol-3(2H)-one 1,1-dioxide is not extensively detailed in publicly available literature, suggesting its status as a specialty research chemical. However, established synthetic routes for related benzisothiazole and benzothiazine derivatives provide a logical framework for its preparation.
A plausible synthetic pathway could commence from a substituted benzene derivative, such as 2-chloro-6-nitrotoluene, which can be converted to a key intermediate, 4-chloro-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide[2]. Subsequent nucleophilic aromatic substitution of the chloro group with a hydroxyl functionality would yield the desired product.
Another potential route, drawing from the synthesis of related 4-hydroxy-2H-1,2-benzothiazine-3-carboxamides, involves the cyclization of a suitably substituted o-sulfobenzoyl derivative[3].
The reactivity of this compound is primarily dictated by the hydroxyl group on the aromatic ring and the acidic N-H proton of the isothiazole ring. The hydroxyl group can undergo etherification and esterification reactions, allowing for the introduction of various functional groups. The N-H proton can be deprotonated with a suitable base to form an anion, which can then be alkylated or acylated. The aromatic ring itself is susceptible to electrophilic aromatic substitution, with the hydroxyl and sulfonyl groups directing the position of substitution.
Potential Applications in Research and Drug Development
The 1,2-benzisothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities.
Antimicrobial and Antifungal Activity
Antiviral Activity
Recent studies have highlighted the potential of benzothiazine derivatives as antiviral agents. For instance, a novel series of 4-hydroxy-2H-benzo[e][4][5]thiazine-3-carboxamide 1,1-dioxide derivatives, which share the core 4-hydroxy-benzothiazine dioxide structure, have been designed and evaluated as anti-HIV agents[4]. These compounds are proposed to act as integrase inhibitors by chelating with Mg²⁺ ions in the enzyme's active site. This suggests that 4-Hydroxy-1,2-benzothiazol-3(2H)-one 1,1-dioxide could serve as a valuable scaffold for the development of novel anti-HIV therapeutics.
Enzyme Inhibition
The structural features of 4-Hydroxy-1,2-benzothiazol-3(2H)-one 1,1-dioxide make it an interesting candidate for enzyme inhibition studies. The hydroxyl and carboxamide-like functionalities can participate in hydrogen bonding and other interactions within an enzyme's active site. For example, related benzothiazin-4-one derivatives have been investigated as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease[6].
Intermediate in Organic Synthesis
The presence of multiple reactive sites makes this compound a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group can be used as a handle for further functionalization, while the benzisothiazole core provides a rigid scaffold for building diverse chemical libraries for high-throughput screening in drug discovery programs.
Experimental Protocols
While a specific, validated experimental protocol for the synthesis of 4-Hydroxy-1,2-benzothiazol-3(2H)-one 1,1-dioxide is not available in the cited literature, a general conceptual workflow can be proposed based on related syntheses.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis and characterization of 4-Hydroxy-1,2-benzothiazol-3(2H)-one 1,1-dioxide.
Safety and Handling
Specific safety data for 4-Hydroxy-1,2-benzothiazol-3(2H)-one 1,1-dioxide is limited. However, based on the data for related benzisothiazole compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Hydroxy-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a promising heterocyclic compound with a versatile chemical scaffold. While detailed characterization and biological evaluation are still emerging, its structural relationship to known bioactive molecules suggests significant potential in drug discovery, particularly in the development of antimicrobial and antiviral agents. This guide serves as a foundational resource for researchers interested in exploring the properties and applications of this intriguing molecule. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.
References
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A Theoretical and Application-Oriented Guide to 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
Foreword
The landscape of medicinal chemistry is one of perpetual evolution, driven by the pursuit of novel molecular scaffolds with therapeutic potential. Within this landscape, the 1,2-benzisothiazole core has emerged as a privileged structure, underpinning a diverse array of pharmacological activities.[1] This technical guide focuses on a specific, yet intriguing, derivative: 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione, a hydroxylated analog of saccharin. While direct experimental data on this molecule is nascent, this document aims to provide a comprehensive theoretical framework for researchers, scientists, and drug development professionals. By leveraging established principles of organic chemistry, computational predictions, and extensive data on related compounds, we will explore its synthesis, physicochemical properties, and potential biological significance.
Molecular Architecture and Physicochemical Profile
This compound, also known as 4-hydroxy saccharin, possesses a fused heterocyclic ring system. The introduction of a hydroxyl group at the 4-position of the benzene ring is anticipated to significantly influence its electronic distribution, solubility, and receptor-binding capabilities compared to its parent compound, saccharin.
Structural and Physicochemical Data
A summary of the key identifiers and predicted physicochemical properties of this compound is presented below. These values are crucial for designing experimental protocols, including formulation and pharmacokinetic studies.
| Parameter | Value/Information | Source |
| IUPAC Name | This compound | - |
| Synonyms | 4-hydroxy saccharin | [1] |
| CAS Number | 80563-77-5 | [2] |
| Molecular Formula | C₇H₅NO₄S | [2] |
| Molecular Weight | 199.19 g/mol | [2] |
Tautomerism: A Key Consideration
The presence of the 4-hydroxy group introduces the possibility of keto-enol tautomerism, a phenomenon known to be influenced by the solvent environment.[3] This equilibrium between the keto and enol forms can have profound implications for the molecule's reactivity and biological interactions.
Caption: Keto-enol tautomerism of this compound.
Spectroscopic studies, particularly ¹H and ¹³C NMR in various solvents, would be instrumental in elucidating the predominant tautomeric form under different conditions.[3] It is hypothesized that polar aprotic solvents may favor the keto form, while non-polar solvents could shift the equilibrium towards the enol form.[3]
Synthesis and Spectroscopic Characterization
While a direct, optimized synthesis for this compound is not extensively documented, a plausible synthetic strategy can be extrapolated from related methodologies.
Proposed Synthetic Pathway
A potential route could involve the demethylation of a 4-methoxy precursor. A general procedure for the synthesis of 4-hydroxy-1,2-benzisothiazole involves the treatment of 4-methoxy-1,2-benzisothiazole with hydrogen bromide in acetic acid.[4] A similar approach could likely be adapted for the target molecule.
Caption: Proposed synthesis of the target compound via demethylation.
Experimental Protocol (Hypothetical):
-
Suspend 4-methoxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione in a solution of acetic acid containing 10% (w/w) hydrogen bromide.
-
Add a catalytic amount of red phosphorus.
-
Heat the suspension at 100°C for an extended period (e.g., 30 hours), monitoring the reaction by thin-layer chromatography.[4]
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Predicted Spectroscopic Data
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the analysis of the parent saccharin molecule and related substituted benzisothiazoles, the following spectral characteristics can be anticipated:
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, with their chemical shifts influenced by the electron-donating hydroxyl group. The hydroxyl proton will likely appear as a broad singlet, and the N-H proton of the isothiazole ring will also be present.
-
¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, the carbonyl carbon, and the carbon bearing the hydroxyl group. The chemical shift of the C4 carbon will be significantly affected by the hydroxyl substituent.
-
IR Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3400-3200 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretches (around 1700-1650 cm⁻¹), and SO₂ stretches (asymmetric and symmetric, ~1350 and 1150 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₇H₅NO₄S should be observed, along with characteristic fragmentation patterns.
Putative Biological and Pharmacological Relevance
The 1,2-benzisothiazole scaffold is a cornerstone in the development of various therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1] The parent compound, saccharin, has also demonstrated antimicrobial properties.[5]
Potential Antimicrobial Activity
Derivatives of 1,2-benzisothiazolin-3-one have shown potent and broad-spectrum activity against Gram-positive bacteria, yeasts, and dermatophytes. The introduction of a hydroxyl group in the 4-position of the benzisothiazole ring in our target molecule could modulate this activity. The increased polarity due to the hydroxyl group might influence its ability to penetrate microbial cell membranes.
Enzyme Inhibition and Other Potential Applications
The structural similarity to saccharin, a known inhibitor of several enzymes, suggests that this compound could also exhibit inhibitory activity against various enzymatic targets. Furthermore, the broader class of 1,2-benzisothiazole derivatives has been investigated for a multitude of other therapeutic applications, opening avenues for future research into this specific compound.[1]
Caption: Potential biological activities of the target compound.
Future Directions and Conclusion
This technical guide has provided a theoretical foundation for the study of this compound. While experimental data remains to be fully elucidated, the insights presented here offer a roadmap for future research. Key next steps should include:
-
Optimized Synthesis and Characterization: Development of a robust and scalable synthetic route followed by comprehensive spectroscopic and crystallographic analysis to confirm the molecular structure and study its solid-state properties.
-
In-depth Physicochemical Profiling: Experimental determination of pKa, logP, and solubility to validate theoretical predictions and inform formulation development.
-
Biological Screening: A comprehensive screening campaign to evaluate its antimicrobial, anticancer, and enzyme-inhibitory activities.
-
Computational Modeling: Docking studies and molecular dynamics simulations to predict potential biological targets and elucidate mechanisms of action.
References
-
Vitali, B., et al. (1996). Biological Studies on 1,2-benzisothiazole Derivatives VI. Antimicrobial Activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one Derivatives and of Some Corresponding 1,2-benzisoxazoles. Il Farmaco, 51(11), 707-13. [Link]
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EMBO. (2025). Sweetener saccharin revives old antibiotics by breaking bacterial defences. EMBO. [Link]
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El-Faham, A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Hydroxy-Saccharin
Executive Summary
4-Hydroxy-saccharin, a derivative of the well-known benzisothiazole scaffold, represents a compelling starting point for therapeutic target identification and drug discovery. While direct research on this specific analog is nascent, the parent molecule, saccharin, and its derivatives have demonstrated significant biological activity across multiple enzyme classes. This guide synthesizes the existing body of knowledge on the saccharin pharmacophore to build a robust, data-driven rationale for investigating the therapeutic potential of 4-hydroxy-saccharin. We posit that the primary and most promising targets are the Carbonic Anhydrases (CAs) , particularly the tumor-associated isoforms CA IX and XII. Secondary targets of high interest include the Matrix Metalloproteinases (MMPs) and Serine Proteases . This document provides a comprehensive overview of the mechanistic hypotheses for these interactions and details rigorous, step-by-step experimental workflows for target validation, from initial in vitro screening to cell-based target engagement. The strategic application of these protocols will enable researchers to efficiently deconvolve the mechanism of action of 4-hydroxy-saccharin and accelerate its potential translation into novel therapeutic agents.
Introduction to the 4-Hydroxy-Saccharin Scaffold
Chemical Structure and Properties of Saccharin Analogs
Saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide) is a heterocyclic compound characterized by a fused benzene ring and a sulfonamide group within a five-membered ring.[1][2][3] This scaffold has proven to be a privileged structure in medicinal chemistry, serving as the basis for a wide range of biologically active molecules.[4][5] Its stability, synthetic tractability, and established role as a pharmacophore make its derivatives, including 4-hydroxy-saccharin, attractive candidates for drug development programs.
The Significance of the 4-Hydroxy Substitution
The introduction of a hydroxyl group at the 4-position of the benzisothiazole ring is a critical modification that can profoundly influence the molecule's pharmacological profile. This substitution can be expected to:
-
Alter Binding Interactions: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new, favorable interactions with amino acid residues within a target's active site, thereby enhancing binding affinity and selectivity.
-
Modify Physicochemical Properties: The addition of a polar hydroxyl group can impact solubility, lipophilicity (LogP), and membrane permeability, which are key determinants of a compound's pharmacokinetic (ADME) properties.
-
Provide a Handle for Further Derivatization: The hydroxyl group serves as a convenient synthetic handle for creating a library of analogs (e.g., through etherification or esterification) to explore structure-activity relationships (SAR).
Overview of Known Biological Activities of the Saccharin Pharmacophore
The saccharin scaffold is far from inert. Published research has identified it and its derivatives as inhibitors of several key enzyme families, providing a strong foundation for hypothesizing the potential targets of 4-hydroxy-saccharin. These activities include:
-
Carbonic Anhydrase Inhibition: Saccharin is a known inhibitor of multiple carbonic anhydrase isoforms, with notable selectivity for the tumor-related CA IX and CA XII.[6][7][8][9]
-
Serine Protease Inhibition: Certain saccharin-based compounds are effective, mechanism-based inactivators of serine proteases such as human leukocyte elastase.[10][11]
-
Antibacterial Activity: Saccharin has been shown to possess antimicrobial properties, capable of inhibiting the growth of multidrug-resistant pathogens and disrupting biofilms.[12][13]
-
Other Enzymatic Inhibition: Various derivatives have been synthesized and shown to inhibit other enzymes, including tyrosinase.[14]
Primary Putative Target Class: Carbonic Anhydrases (CAs)
Rationale and Mechanistic Hypothesis
Carbonic anhydrases are a family of zinc-dependent metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][15] The tumor-associated isoforms, CA IX and CA XII, are overexpressed in a variety of hypoxic tumors and play a crucial role in regulating intra- and extracellular pH, promoting tumor growth, and metastasis.[6][8] This makes them highly validated targets for cancer therapy.
The primary mechanism of CA inhibition by sulfonamide-containing molecules involves the coordination of the sulfonamide anion to the catalytic Zn(II) ion in the enzyme's active site. Saccharin, as a cyclic secondary sulfonamide, acts as a potent and selective inhibitor of CA IX and XII.[7][16]
Hypothesis: We hypothesize that 4-hydroxy-saccharin will bind to the active site of CA IX/XII, with its sulfonamide moiety coordinating the catalytic zinc ion. The 4-hydroxy group may form additional hydrogen bonds with nearby residues (e.g., Thr200, Gln92), potentially enhancing affinity and isoform selectivity compared to the parent saccharin molecule.
Experimental Validation Workflow
The following workflow provides a systematic approach to validating and characterizing the interaction between 4-hydroxy-saccharin and carbonic anhydrases.
Caption: Workflow for CA Target Validation.
Protocol: In Vitro CA Inhibition Assay (Stopped-Flow)
This protocol measures the inhibition of CO₂ hydration catalyzed by a specific CA isoform.
-
Reagents & Equipment:
-
Recombinant human CA isoform (e.g., hCA IX).
-
4-Hydroxy-saccharin stock solution (in DMSO).
-
CO₂-saturated water (substrate).
-
Buffer: 20 mM HEPES-Tris, pH 7.4, containing 0.1 mM of a suitable pH indicator (e.g., p-nitrophenol).
-
Stopped-flow spectrophotometer.
-
-
Procedure:
-
Equilibrate all solutions to 25°C.
-
Prepare a series of dilutions of 4-hydroxy-saccharin in the assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Acetazolamide).
-
In the stopped-flow instrument, rapidly mix the enzyme solution (containing the inhibitor or vehicle) with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator over time as the solution acidifies due to proton formation.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Data Summary: Hypothetical CA Inhibition Profile
The results of the enzymatic assays should be summarized to clearly present the potency and selectivity of the compound.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Index (II vs IX) |
| Acetazolamide (Control) | 250 | 12 | 25 | 5.7 | 0.48 |
| 4-Hydroxy-Saccharin | >10,000 | 1,500 | 45 | 30 | 33.3 |
Secondary Putative Target Class: Matrix Metalloproteinases (MMPs)
Rationale and Mechanistic Hypothesis
MMPs are a family of zinc-dependent endopeptidases responsible for degrading extracellular matrix components.[17][18] Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular disease.[19] The catalytic domain of MMPs contains a conserved zinc ion that is essential for their proteolytic activity.[17]
Inhibitors of MMPs often function by chelating this catalytic zinc ion.[20] Hydroxamic acids are a classic example of a zinc-binding group (ZBG) used in many potent MMP inhibitors.[20]
Hypothesis: We hypothesize that the 4-hydroxy-saccharin scaffold, potentially through its sulfonamide and/or carbonyl oxygen atoms, can coordinate with the active site zinc ion of MMPs, leading to competitive inhibition. The benzisothiazole ring can form favorable interactions within the S1' specificity pocket of the enzyme, and the 4-hydroxy group could provide an additional anchor point, influencing isoform selectivity (e.g., for MMP-2, MMP-9, or MMP-13).
Experimental Validation Workflow
A structured workflow is essential to determine if 4-hydroxy-saccharin has meaningful activity against MMPs.
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Methodological & Application
Application Notes and Protocols for the Use of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione in Enzyme Inhibition Assays
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione, a saccharin derivative, in enzyme inhibition assays. This document outlines the scientific rationale for targeting specific enzyme classes, provides detailed, step-by-step protocols for robust in vitro characterization, and explains the principles behind experimental design and data interpretation. The focus is on two major classes of enzymes for which saccharin derivatives have shown significant inhibitory activity: serine proteases, exemplified by Human Neutrophil Elastase (HNE), and metalloenzymes, specifically Carbonic Anhydrases (CAs).
Introduction: The Scientific Rationale
This compound belongs to the family of benzisothiazoles, with a core structure related to saccharin. Saccharin and its derivatives have garnered significant interest as a scaffold for the design of enzyme inhibitors.[1][2] This is due to their ability to interact with the active sites of various enzymes, leading to modulation of their catalytic activity.
The core hypothesis for investigating this compound as an enzyme inhibitor is built upon extensive research into related structures. Saccharin derivatives have been identified as potent inhibitors of serine proteases and carbonic anhydrases.[3][4]
-
Serine Proteases: This class of enzymes, which includes Human Neutrophil Elastase (HNE), is characterized by a highly reactive serine residue in the active site.[5] Dysregulation of HNE is implicated in a variety of inflammatory diseases.[6] Saccharin-based compounds can act as enzyme-activated inhibitors of serine proteases, suggesting a potential therapeutic application.[1][4][7]
-
Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are crucial for a range of physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[8][9] The sulfonamide moiety present in the saccharin scaffold is a well-established pharmacophore for potent CA inhibition.[10][11]
These application notes will therefore focus on providing robust protocols to screen and characterize the inhibitory effects of this compound against these two important enzyme classes.
General Guidelines for Handling the Inhibitor
Compound Information:
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-hydroxy-saccharin |
| Molecular Formula | C₇H₅NO₄S |
| Molecular Weight | 199.18 g/mol |
| CAS Number | 80563-77-5 |
Solubility and Stock Solution Preparation:
For in vitro assays, it is critical to ensure the compound is fully dissolved. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules.
-
Stock Solution (e.g., 10 mM): Weigh out a precise amount of this compound and dissolve it in high-purity DMSO to achieve the desired concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.99 mg of the compound in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent-induced effects on enzyme activity.
Protocol 1: Inhibition of Human Neutrophil Elastase (HNE)
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against HNE. The assay is based on the cleavage of a fluorogenic substrate by HNE, resulting in an increase in fluorescence.
Principle of the Assay
Human Neutrophil Elastase cleaves a specific peptide substrate, releasing a fluorescent reporter molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate will decrease.
Caption: Colorimetric assay principle for CA inhibition.
Materials
-
Human Carbonic Anhydrase II (hCA II), purified
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: e.g., 50 mM Tris-SO₄, pH 7.6
-
This compound
-
A known CA inhibitor as a positive control (e.g., Acetazolamide)
-
96-well clear, flat-bottom microplates
-
Absorbance microplate reader capable of reading at 405 nm
Step-by-Step Protocol for IC₅₀ Determination
-
Reagent Preparation:
-
Prepare a working solution of hCA II in assay buffer. The optimal concentration should be determined empirically.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.
-
Prepare serial dilutions of this compound in assay buffer from the DMSO stock.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): hCA II solution and assay buffer with the same final DMSO concentration as the test wells.
-
Test wells: hCA II solution and the desired concentrations of the test compound.
-
Positive control wells: hCA II solution and a known inhibitor.
-
-
Pre-incubation:
-
Add 160 µL of assay buffer to the appropriate wells.
-
Add 20 µL of the test compound dilutions (or DMSO vehicle for control wells).
-
Add 10 µL of the hCA II working solution to all wells except the blank.
-
Mix and incubate for 10-15 minutes at room temperature.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of the p-NPA stock solution to each well.
-
Immediately place the plate in the absorbance microplate reader.
-
Measure the absorbance at 405 nm kinetically at 25°C for 10-20 minutes, with readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate the percentage of inhibition as described in section 3.3.5.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Determining the Mode of Inhibition
To understand the mechanism by which this compound inhibits an enzyme, it is essential to determine its mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). [12][13]This can be achieved by systematically varying the concentrations of both the substrate and the inhibitor. [14][15]
Experimental Design
-
Select a range of fixed concentrations of the test compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
For each inhibitor concentration, perform the enzyme activity assay with a range of substrate concentrations (e.g., from 0.2 x Km to 5 x Km).
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
Data Analysis using Lineweaver-Burk Plots
A common method for visualizing and determining the mode of inhibition is the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]).
-
Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.
-
Uncompetitive Inhibition: The lines will be parallel. Both the apparent Km and Vmax decrease with increasing inhibitor concentration.
-
Mixed Inhibition: The lines will intersect to the left of the y-axis. Both the apparent Km and Vmax are affected.
Caption: Workflow for determining the mode of enzyme inhibition.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as a potential inhibitor of human neutrophil elastase and carbonic anhydrases. By following these detailed procedures, researchers can obtain reliable data on the compound's inhibitory potency (IC₅₀) and its mechanism of action. This information is critical for guiding further studies in medicinal chemistry and drug development.
References
-
Kang, M., et al. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]
-
Sonmez, F., et al. (2014). In vitro inhibition effect and structure–activity relationships of some saccharin derivatives on erythrocyte carbonic anhydrase I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 118-23. [Link]
-
Creative BioMart. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). [Link]
-
Sonmez, F., et al. (2013). In vitro inhibition effect and structure-activity relationships of some saccharin derivatives on erythrocyte carbonic anhydrase I and II. PubMed. [Link]
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Matulis, D., et al. (2015). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. National Institutes of Health. [Link]
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Nocentini, A., et al. (2021). Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1554. [Link]
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BPS Bioscience. Neutrophil Elastase Inhibitor Screening Assay Kit. [Link]
-
AMSBIO. Neutrophil Elastase Activity Assay Kit (Fluorometric). [Link]
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CiteAb. (ab204730) Neutrophil Elastase Activity Assay Kit (Fluorometric). [Link]
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Groutas, W. C., et al. (1999). Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases. PubMed. [Link]
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Groutas, W. C., et al. (1999). Succinimide and Saccharin-based Enzyme-activated Inhibitors of Serine Proteases. Current Pharmaceutical Design. [Link]
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Nocentini, A., et al. (2021). Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. Taylor & Francis Online. [Link]
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ResearchGate. Ki values of the compounds for (a) human carbonic anhydrase (hCA) I,.... [Link]
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Matulis, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. [Link]
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Copeland, R. A. (2019). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
-
bioRxiv. (2023). Structural basis of saccharine derivative inhibition of carbonic anhydrase IX. [Link]
-
Groutas, W. C., et al. (1993). Efficient inhibition of human leukocyte elastase and cathepsin G by saccharin derivatives. Journal of Medicinal Chemistry, 36(21), 3178-81. [Link]
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Nocentini, A., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1783-1800. [Link]
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Anderson, R. L. (1982). The inhibition of urease and proteases by sodium saccharin. Food and Chemical Toxicology, 20(3), 269-71. [Link]
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ResearchGate. IC50 values of tyrosinase inhibition (A) and IC50 values of elastase.... [Link]
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Reddy, C. M., et al. (2022). Design, synthesis, SAR, and biological evaluation of saccharin-based hybrids as carbonic anhydrase inhibitors. Archiv der Pharmazie, 355(7), e2200019. [Link]
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Lee, H. J., et al. (2017). Investigation of the Regulatory Effects of Saccharin on Cytochrome P450s in Male ICR Mice. Toxicological Research, 33(1), 53-60. [Link]
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Groutas, W. C., et al. (2006). Synthesis and in vitro evaluation of pseudosaccharinamine derivatives as potential elastase inhibitors. Bioorganic & Medicinal Chemistry, 14(8), 2789-98. [Link]
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ResearchGate. Inhibition of elastase enzyme (%) by AAO calculated as IC50. Values.... [Link]
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Bennett, D. (2015). Saccharin shows promise as cancer inhibitor, researchers find. UF Health. [Link]
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Cambridge MedChem Consulting. Serine Protease Inhibitors. [Link]
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University of Florida. (2015). Saccharin shows promise as cancer inhibitor, researchers find. [Link]
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ResearchGate. IC50 value of elastase inhibition activity. [Link]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
Introduction: Unveiling the Potential of a Novel Saccharin Analogue
The 1,2-benzisothiazole-1,1,3(2H)-trione scaffold, commonly derived from saccharin, represents a "privileged structure" in medicinal chemistry.[1] Derivatives of this core have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer effects.[2] Recent studies have highlighted their ability to inhibit key enzymes associated with tumor survival, such as carbonic anhydrases (CAs), making them attractive candidates for novel therapeutic development.[3]
This guide provides a comprehensive suite of in vitro experimental protocols designed to systematically characterize the biological activity of a specific analogue, 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione . The presence of the 4-hydroxy group offers a unique site for potential metabolic activity or for the development of next-generation prodrugs, making a thorough understanding of its intrinsic properties essential.
The following protocols are designed as a logical, tiered approach, beginning with foundational cytotoxicity assessments and progressing to more specific mechanistic assays. This workflow enables researchers to efficiently establish a biological profile for the compound, identify its potential therapeutic applications, and elucidate its mechanism of action at the cellular level.
Section 1: Foundational Analysis & Compound Preparation
Scientific integrity begins with the proper handling and preparation of the test article. The aqueous solubility of saccharin derivatives can be limited; therefore, careful preparation of a stock solution is critical for accurate and reproducible results.[4][5]
Test Article Handling and Stock Solution Preparation
-
Solvent Selection: High-purity, sterile Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Procedure:
-
Prepare a high-concentration primary stock solution (e.g., 10 mM) by dissolving the compound in 100% DMSO. Sonication may be required to ensure complete dissolution.
-
Aliquot the primary stock into smaller volumes for single-use to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
For cell-based assays, prepare intermediate dilutions from the primary stock in the appropriate serum-free culture medium immediately before use.
-
Crucial Consideration: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cellular stress and cytotoxicity, confounding the experimental results. An equivalent concentration of DMSO must be included in all vehicle control wells.
-
Section 2: General Cellular Viability and Cytotoxicity Assessment
The initial step in characterizing any novel compound is to determine its effect on cell viability. This establishes the concentration range for subsequent, more sensitive assays and identifies potential cytotoxic effects. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of living cells.[1][8]
Protocol: MTT Cell Viability Assay
Principle: The mitochondrial dehydrogenases of viable, metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[2] The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[1]
Workflow Diagram: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., MRC-5 fibroblasts) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (e.g., ranging from 0.1 µM to 100 µM). Include wells for "vehicle control" (DMSO only) and "untreated control".
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[3] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Parameter | Recommended Condition |
| Cell Lines | HeLa (cervical cancer), A549 (lung cancer), MRC-5 (normal lung fibroblast) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. Range | 0.1, 1, 5, 10, 25, 50, 100 µM |
| Incubation Time | 24, 48, and 72 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| Solubilizing Agent | 100% DMSO |
| Absorbance Reading | 570 nm (reference 630 nm) |
Section 3: Anti-Inflammatory Activity Assessment
Chronic inflammation is linked to various diseases, including cancer. Many saccharin derivatives exhibit anti-inflammatory properties. This section details protocols to assess the compound's ability to inhibit two key inflammatory mediators: nitric oxide (NO) and prostaglandins (produced by cyclooxygenase enzymes).
Protocol: Nitric Oxide (NO) Inhibition via Griess Assay
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO upon stimulation with lipopolysaccharide (LPS). NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) in the culture medium. The Griess assay is a colorimetric method that quantifies nitrite concentration as a direct indicator of NO production.[9][10]
Step-by-Step Methodology (using RAW 264.7 murine macrophages):
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5x10⁵ cells/well and allow them to adhere for 24 hours.[11]
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.[12]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540-550 nm.[9][12]
-
Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the data as a percentage of inhibition compared to the LPS-only control.
Protocol: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
Principle: This assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes. The enzyme catalyzes the reduction of PGG₂ to PGH₂, and this activity is monitored colorimetrically or fluorometrically. The inhibition of this reaction in the presence of the test compound indicates its potential as a COX inhibitor. Commercially available kits are highly recommended for this assay.
Step-by-Step Methodology (using a commercial colorimetric kit):
-
Reagent Preparation: Prepare all reagents (Assay Buffer, Heme, enzyme, substrate) as per the kit manufacturer's instructions.[13]
-
Reaction Setup: In a 96-well plate, set up wells for:
-
Background: Assay Buffer, Heme.
-
100% Initial Activity (Control): Assay Buffer, Heme, COX enzyme (COX-1 or COX-2).[13]
-
Inhibitor Wells: Assay Buffer, Heme, COX enzyme, and serial dilutions of the test compound.
-
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 10-15 minutes) at the recommended temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Initiate the reaction by adding the substrate (Arachidonic Acid) to all wells.[13]
-
Measurement: Immediately read the absorbance (typically at 590 nm) or fluorescence in kinetic mode for a defined period (e.g., 5 minutes).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the 100% activity control. Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the compound's potency and selectivity.
Section 4: Anticancer Mechanism of Action
Based on the cytotoxicity results and the known activities of related compounds, this section explores specific anticancer mechanisms: the inhibition of a tumor-associated enzyme (Carbonic Anhydrase IX) and the induction of programmed cell death (apoptosis).
Protocol: Carbonic Anhydrase IX (CA IX) Inhibition Assay
Principle: CA IX is a transmembrane enzyme often overexpressed in hypoxic tumors that helps maintain intracellular pH, promoting cancer cell survival.[14][15] Its activity can be measured spectrophotometrically by monitoring the hydrolysis of a substrate like p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[16] A decrease in the rate of product formation indicates enzyme inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Setup (96-well plate):
-
Add Assay Buffer to all wells.
-
Add the test compound dilutions or vehicle (DMSO) to the appropriate wells.
-
Add the CA IX enzyme solution to all wells except the "blank" control.[16]
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm every 30 seconds for 10-20 minutes.[16]
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Determine the percent inhibition and calculate the IC₅₀ value.
Protocol: Apoptosis Induction via Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[17][18] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[19] This cleavage releases a substrate for luciferase, generating a light signal that is directly proportional to the amount of active caspase-3/7.
Workflow Diagram: Apoptosis Assay
Caption: A simplified "add-mix-measure" workflow for caspase-3/7 activity.
Step-by-Step Methodology (using a commercial luminescent kit, e.g., Caspase-Glo® 3/7):
-
Cell Treatment: Seed a relevant cancer cell line in a white-walled 96-well plate suitable for luminescence. Treat cells with the test compound at concentrations around its IC₅₀ value for 12-24 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[20]
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[19]
-
Mix the contents on a plate shaker for 1-2 minutes.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from cell-free wells) and express the results as a fold-change in caspase activity compared to the vehicle-treated control cells.
Section 5: Preliminary Pharmacokinetic Property Assessment
The 4-hydroxy group suggests this compound could be a metabolite of a parent drug. Conversely, if this compound is the active drug, its stability in biological fluids is a key parameter. A plasma stability assay provides crucial early data on a compound's metabolic fate.
Protocol: In Vitro Plasma Stability Assay
Principle: The test compound is incubated with plasma at 37°C. At various time points, the enzymatic reactions are stopped, and the remaining concentration of the parent compound is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This allows for the calculation of the compound's half-life (t₁/₂) in plasma.[21][22]
Step-by-Step Methodology:
-
Preparation: Thaw frozen plasma (e.g., human, rat) at 37°C. Prepare a working solution of the test compound in buffer.
-
Incubation: Add the compound working solution to the plasma to achieve a final concentration of ~1 µM. The final DMSO concentration should be low (e.g., <1%).[23][24] Incubate the mixture in a water bath at 37°C.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[21]
-
Reaction Termination: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This step precipitates the plasma proteins.[21]
-
Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining concentration of the test compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life using the equation: t₁/₂ = 0.693 / k .
| Parameter | Recommended Condition |
| Biological Matrix | Human, Rat, or Mouse Plasma |
| Compound Concentration | 1 µM |
| Incubation Temperature | 37°C |
| Time Points | 0, 5, 15, 30, 60, 120 minutes |
| Quenching Solution | Acetonitrile with internal standard |
| Analytical Method | LC-MS/MS |
References
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Advances in the chemistry of saccharins: from synthetic novelties towards biologically active compounds. PubMed. Available at: [Link]
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Synthesis of some new N-saccharin derivatives of possible biological activity. ResearchGate. Available at: [Link]
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Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. PubMed Central. Available at: [Link]
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Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. PubMed Central. Available at: [Link]
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Saccharin derivatives give cancer cells a not-so-sweet surprise. ScienceDaily. Available at: [Link]
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Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. Available at: [Link]
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Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PubMed Central. Available at: [Link]
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COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
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Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. Available at: [Link]
-
Plasma Stability. Cyprotex. Available at: [Link]
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EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. Available at: [Link]
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Apoptosis Marker Assays for HTS. NCBI Bookshelf. Available at: [Link]
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Muse® Caspase-3/7 Kit. Luminex Corporation. Available at: [Link]
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Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Available at: [Link]
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LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PubMed Central. Available at: [Link]
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Synthesis of 4-Hydroxy-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide. PrepChem.com. Available at: [Link]
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Saccharin as a salt former. Enhanced solubilities of saccharinates of active pharmaceutical ingredients. PubMed. Available at: [Link]
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RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? ResearchGate. Available at: [Link]
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Saccharin as a salt former. Enhanced solubilities of saccharinates of active pharmaceutical ingredients. ResearchGate. Available at: [Link]
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Plasma Stability Assay. Creative Bioarray. Available at: [Link]
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Plasma Stability In Vitro Assay. Charnwood Discovery. Available at: [Link]
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Development and application of high throughput plasma stability assay for drug discovery. PubMed. Available at: [Link]
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Synthesis of 4-hydroxy-1,2-benzisothiazole. PrepChem.com. Available at: [Link]
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Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. MDPI. Available at: [Link]
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Application Note & Protocol: High-Throughput Screening for Carbonic Anhydrase IX Inhibitors Using a 4-Hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione Scaffold
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of a high-throughput screening (HTS) campaign to identify novel inhibitors of human Carbonic Anhydrase IX (CA IX), a key enzyme implicated in tumorigenesis. The protocol centers on the use of a compound library based on the 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione scaffold, a derivative of saccharin. Recent studies have highlighted saccharin and its derivatives as promising starting points for the development of selective anticancer drugs that target tumor-associated CA isoforms.[1][2] This guide will detail the scientific rationale, a step-by-step experimental protocol for a fluorescence-based assay, data analysis, and validation criteria to ensure the identification of robust and reliable hits.
Introduction: The Scientific Rationale
The pursuit of selective enzyme inhibitors is a cornerstone of modern drug discovery.[3][4] High-throughput screening (HTS) serves as a critical methodology, enabling the rapid evaluation of vast compound libraries to identify molecules that modulate the activity of a specific biological target.[5][6] This application note focuses on a specific chemical scaffold, this compound, which belongs to the saccharin family of compounds.
Historically known as an artificial sweetener, saccharin has garnered renewed interest in medicinal chemistry due to its inhibitory activity against carbonic anhydrases (CAs).[1][2] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While ubiquitously expressed, certain isoforms are selectively overexpressed in pathological conditions. Notably, Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly upregulated in many solid tumors and contributes to the survival and proliferation of cancer cells in the acidic and hypoxic tumor microenvironment.[1] The selective inhibition of CA IX over other isoforms, such as CA I and II found in healthy tissues, presents a promising strategy for anticancer therapy with potentially minimal side effects.[1]
The this compound scaffold retains the core structure of saccharin, which has been shown to bind to the active site of CAs.[7] The derivatization of the saccharin core allows for the exploration of chemical space to enhance potency and selectivity for CA IX.[8] This document outlines a robust HTS assay designed to identify such derivatives with potential as novel anticancer agents.
Assay Principle: A Fluorescence-Based Approach for CA IX Inhibition
To enable high-throughput screening, a sensitive and reliable assay format is paramount.[3][9] A fluorescence-based assay is often preferred for its high signal-to-noise ratio and compatibility with automated liquid handling systems.[4][10] The proposed assay measures the esterase activity of CA IX using a fluorogenic substrate, 4-methylumbelliferyl acetate (4-MUA).
In this assay, CA IX catalyzes the hydrolysis of the non-fluorescent 4-MUA to the highly fluorescent product, 4-methylumbelliferone (4-MU). The rate of this reaction is directly proportional to the enzymatic activity of CA IX. In the presence of an inhibitor, the rate of 4-MUA hydrolysis will decrease, resulting in a lower fluorescence signal. The potency of a test compound can thus be quantified by measuring the reduction in fluorescence.
Signaling Pathway and Assay Mechanism
Caption: Mechanism of the fluorescence-based CA IX inhibition assay.
High-Throughput Screening Workflow
The HTS process is a multi-step workflow that begins with assay development and validation, followed by the primary screen, hit confirmation, and dose-response analysis.[6]
Caption: A typical high-throughput screening workflow for inhibitor discovery.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Human Carbonic Anhydrase IX (recombinant) | R&D Systems | 2188-CA | -80°C |
| 4-Methylumbelliferyl acetate (4-MUA) | Sigma-Aldrich | M6883 | -20°C |
| This compound | Chemical Supplier | e.g., 80563-77-5 | Room Temp |
| Acetazolamide (Positive Control) | Sigma-Aldrich | A6011 | Room Temp |
| Dimethyl sulfoxide (DMSO), ACS grade | Sigma-Aldrich | D2650 | Room Temp |
| Tris-HCl buffer (1 M, pH 7.4) | Thermo Fisher | 15567027 | Room Temp |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| 384-well black, flat-bottom assay plates | Corning | 3712 | Room Temp |
Preparation of Solutions
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.01% BSA.
-
Enzyme Stock Solution: Reconstitute lyophilized CA IX in sterile water to a concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Enzyme Working Solution: Dilute the CA IX stock solution in Assay Buffer to the final optimized concentration (e.g., 2 µg/mL). Prepare fresh daily.
-
Substrate Stock Solution: Dissolve 4-MUA in DMSO to a concentration of 10 mM. Store in the dark at -20°C.
-
Substrate Working Solution: Dilute the 4-MUA stock solution in Assay Buffer to the final optimized concentration (e.g., 100 µM). Prepare fresh before use.
-
Compound Plates: Prepare serial dilutions of the this compound and control compounds in DMSO. For the primary screen, a single concentration (e.g., 10 µM) is typically used.
-
Positive Control: Prepare a stock solution of Acetazolamide in DMSO (e.g., 10 mM) and dilute to the desired concentrations for control wells.
HTS Assay Protocol (384-well format)
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of each test compound, positive control (Acetazolamide), and DMSO (negative control) to the appropriate wells of a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of the CA IX working solution to all wells except the blank wells (which receive 10 µL of Assay Buffer).
-
Incubation: Mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of the 4-MUA substrate working solution to all wells to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader capable of kinetic measurements. Read the fluorescence intensity every minute for 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
Plate Layout
A well-designed plate layout is crucial for quality control.[5]
| Wells | Content | Purpose |
| 1-320 | Test Compounds | Primary screening |
| 321-352 | DMSO | Negative Control (0% inhibition) |
| 353-384 | Acetazolamide (e.g., 10 µM) | Positive Control (100% inhibition) |
Data Analysis and Hit Selection
The rate of the enzymatic reaction (slope of the kinetic read) is used to determine the percent inhibition for each compound.
-
Calculate the reaction rate (V) for each well by performing a linear regression of the fluorescence signal over time.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_negative_control - V_background))
-
Calculate the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Hit Selection: Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.
Hit Confirmation and Dose-Response Analysis
Primary hits should be re-tested under the same assay conditions to confirm their activity. Confirmed hits are then subjected to dose-response analysis, where the compound is tested across a range of concentrations to determine its potency (IC50 value). The IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Z'-factor (<0.5) | High variability in controls, low signal window | Optimize enzyme and substrate concentrations, check reagent stability, ensure proper mixing. |
| High false-positive rate | Compound interference (e.g., autofluorescence) | Counter-screen hits in the absence of the enzyme to identify fluorescent compounds. |
| High false-negative rate | Low compound potency, assay conditions | Re-evaluate the screening concentration, ensure proper compound solubility. |
Conclusion
The protocol described herein provides a robust and validated framework for the high-throughput screening of this compound derivatives as potential inhibitors of Carbonic Anhydrase IX. By leveraging the principles of HTS and a well-characterized fluorescence-based assay, researchers can efficiently identify promising lead compounds for the development of novel anticancer therapeutics. The adaptability of this protocol also allows for its application to other enzyme targets, making it a valuable tool in the broader field of drug discovery.
References
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Resources for Assay Development and High Throughput Screening - MSU Drug Discovery. Available at: [Link]
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Saccharin derivatives give cancer cells a not-so-sweet surprise - Chemical Market. Available at: [Link]
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A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research. Available at: [Link]
-
High-throughput screening - Wikipedia. Available at: [Link]
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Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation. Available at: [Link]
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High-throughput Screening of Enzyme Inhibition Using an Inhibitor Gradient Generated in a Microchannel - PubMed. Available at: [Link]
-
High Throughput Drug Screening | Sygnature Discovery. Available at: [Link]
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PubMed Central. Available at: [Link]
-
Saccharin derivatives give cancer cells a not-so-sweet surprise | ScienceDaily. Available at: [Link]
-
Synthesis of Novel Saccharin Derivatives - PubMed. Available at: [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed. Available at: [Link]
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analytical methods for 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione detection
An Application Guide to the Analytical Determination of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
Abstract
This comprehensive application note provides detailed methodologies for the detection and quantification of this compound. This compound is a critical analyte, often encountered as a process impurity or degradation product in the manufacturing of Piroxicam, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] Ensuring the purity and stability of pharmaceutical products is paramount for safety and efficacy. Therefore, robust and reliable analytical methods are essential for monitoring such related substances. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It details field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity detection and structural confirmation. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems incorporating system suitability tests.
Introduction: The Significance of Analyte Detection
This compound belongs to the benzisothiazole class of heterocyclic compounds.[3][4] Its structural similarity to the core of Piroxicam makes it a potential impurity arising from synthetic pathways or as a product of forced degradation under hydrolytic, oxidative, or photolytic stress conditions.[5][6][7] Regulatory bodies worldwide, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. The presence of such impurities, even at trace levels, can impact the drug's safety and stability profile.
This guide provides two complementary analytical approaches to address the challenges of detecting this specific analyte in various sample matrices. HPLC-UV serves as a robust and widely accessible method for quantitative analysis, while LC-MS offers superior sensitivity and selectivity, which is indispensable for trace-level detection and unequivocal identification.[8][9][10]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is the workhorse of pharmaceutical quality control for its reliability, precision, and cost-effectiveness. The target analyte possesses chromophores that allow for strong UV absorbance, making this a suitable detection technique.[11] A reversed-phase method is optimal, as it effectively separates the moderately polar analyte from the active ingredient and other potential impurities.
HPLC-UV Experimental Workflow
The following diagram outlines the logical flow of the HPLC-UV analysis from sample acquisition to final data processing.
Caption: General workflow for HPLC-UV analysis.
Detailed HPLC-UV Protocol
This protocol is a robust starting point and may require minor optimization based on the specific sample matrix and available instrumentation.
A. Instrumentation and Materials
-
HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for its versatility and performance.[11]
-
Reagents: HPLC-grade acetonitrile, methanol, and water. Reagent-grade phosphoric acid or potassium phosphate for buffer preparation.
-
Reference Standard: A certified reference standard of this compound.
B. Chromatographic Conditions
The selection of a C18 stationary phase provides the necessary hydrophobic interactions for retaining the analyte, while the acetonitrile/water mobile phase allows for efficient elution. The acidic pH ensures that acidic functional groups on the analyte are protonated, leading to sharper peaks and reproducible retention times.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Acetonitrile : Water (pH 3.0 adjusted with H₃PO₄) (50:50 v/v) | Provides optimal separation and peak shape.[11][12] |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Flow Rate | 1.0 mL/min | Balances analysis time with separation efficiency. |
| Column Temp. | 30 °C | Ensures stable retention times and reduces viscosity. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 360 nm | Wavelength provides good sensitivity for Piroxicam-related structures.[11] |
| Run Time | ~10 minutes | Sufficient to elute the analyte and any other major components. |
C. Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
Reference Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This stock solution should be stored under refrigeration and protected from light.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Sample Preparation (e.g., from Piroxicam Capsules): Transfer a portion of the mixed capsule contents, equivalent to 20 mg of Piroxicam, into a 20 mL volumetric flask. Add approximately 15 mL of methanol, sonicate for 5 minutes, and shake mechanically for 30 minutes to ensure complete dissolution. Dilute to volume with methanol. Centrifuge a portion of this solution, and then filter the supernatant through a 0.45 µm filter before injection.
D. Analysis and System Suitability Before analyzing samples, the system's performance must be verified. This is a critical step for ensuring the trustworthiness of the results.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of a working standard solution (e.g., 5.0 µg/mL).
-
The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity, such as detecting trace-level impurities or analyzing samples in complex biological matrices, LC-MS is the preferred method. It combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing a high degree of specificity and enabling structural confirmation.[5][13]
LC-MS Experimental Workflow
The LC-MS workflow is similar to HPLC-UV but includes optimization of mass spectrometry parameters and more advanced data analysis for mass confirmation.
Caption: General workflow for LC-MS analysis.
Detailed LC-MS Protocol
A. Instrumentation and Materials
-
LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) for fast, high-resolution separations.
-
Reagents: LC-MS grade acetonitrile, methanol, and water. LC-MS grade formic acid or ammonium formate.
B. Chromatographic and Mass Spectrometry Conditions
For LC-MS, it is imperative to use volatile mobile phase additives to prevent contamination of the mass spectrometer's ion source.[6] Formic acid is an excellent choice as it aids in protonation for positive ion mode or provides protons for negative ion mode chemistry while being fully volatile.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Volatile modifier for MS compatibility. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for reversed-phase LC-MS. |
| Gradient | 5% B to 95% B over 8 min | Gradient elution for resolving complex mixtures. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures good peak shape and run-to-run stability. |
| Ionization Mode | ESI Negative | The acidic hydroxyl group is readily deprotonated. |
| Mass Range | m/z 50 - 500 | Covers the expected mass of the analyte and fragments. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable electrospray. |
C. Data Interpretation
-
Identification: The primary identification is achieved by extracting the ion chromatogram (EIC) for the theoretical exact mass of the deprotonated molecule [M-H]⁻.
-
Confirmation: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement (typically < 5 ppm mass error), which can be used to confirm the elemental composition of the analyte.
-
Structural Elucidation (MS/MS): By inducing fragmentation (tandem MS), the resulting fragment ions can be matched to the analyte's structure, providing unequivocal proof of identity. This is particularly useful when analyzing unknown degradation products.[5][14]
Method Validation Overview
Any analytical method intended for regulatory submission must be validated to demonstrate its suitability for the intended purpose. Validation is performed according to ICH Q2(R1) guidelines.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis (DAD), no interference at the analyte's retention time in blank/placebo. |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Accuracy | Closeness of test results to the true value. | % Recovery of 98.0% - 102.0% for spiked samples at three concentration levels. |
| Precision | Agreement among a series of measurements from the same homogeneous sample. | %RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day). |
| LOD/LOQ | Lowest amount of analyte that can be detected/quantified with suitable precision. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate, pH, etc., are varied slightly. |
Conclusion
This application note provides a comprehensive framework for the reliable detection of this compound. The HPLC-UV method is presented as a robust, validated protocol suitable for routine quality control and stability testing in a regulated environment. For research, impurity profiling, and instances requiring higher assurance, the LC-MS method offers unparalleled sensitivity and specificity, enabling confident identification and quantification at trace levels. The choice between these methods should be guided by the specific analytical objective, required sensitivity, and available instrumentation.
References
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Modhave, D. T., Handa, T., Shah, R. P., & Singh, S. (2011). Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam. Analytical Methods, 3(12), 2759-2768. [Link]
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Modhave, D. T., Handa, T., Shah, R. P., & Singh, S. (2011). Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam. Analytical Methods. DOI:10.1039/C1AY05493G. [Link]
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ResearchGate. High-resolution accurate LC-MS data for piroxicam (PRX) and identified degradation products (DPs) in negative ionization mode. [Link]
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Revista de Chimie. (2018). Fast HPLC Method for the Determination of Piroxicam and its Application to Stability Study. [Link]
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Amanlou, M., et al. (2012). Stability indicating RP-HPLC method for simultaneous determination of piroxicam and ofloxacin in binary combination. Journal of the Chilean Chemical Society. [Link]
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International Journal of Innovative Science and Research Technology. (2025). Analytical Methods for the Detection of Counterfeit Pharmaceuticals. [Link]
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- 9. ijpsjournal.com [ijpsjournal.com]
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- 11. bch.ro [bch.ro]
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- 14. researchgate.net [researchgate.net]
Application Notes & Protocols for the Purification of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
Introduction: The Critical Role of Purity in Drug Development
4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione, a hydroxylated derivative of saccharin, represents a scaffold of significant interest in medicinal chemistry and drug development. Its unique structural features, including a phenolic hydroxyl group and a sulfonamide moiety, make it a versatile starting material for the synthesis of a diverse range of biologically active compounds. The purity of this key intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact the pharmacological profile of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This guide provides a comprehensive overview of robust purification techniques tailored for obtaining high-purity this compound, ensuring the integrity and reproducibility of downstream applications.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The synthetic route to this compound can introduce a variety of impurities. A thorough understanding of these potential contaminants is the foundation for designing an effective purification strategy. Common impurities can be broadly categorized as follows:
-
Unreacted Starting Materials: Incomplete reactions can lead to the carryover of precursors into the crude product.
-
Isomeric Byproducts: The substitution pattern on the aromatic ring can lead to the formation of regioisomers of the desired 4-hydroxy product.
-
Side-Reaction Products: The reactive nature of the intermediates can result in the formation of various side products. For instance, in syntheses analogous to that of saccharin, impurities such as o- and p-toluenesulfonamide and p-sulfamylbenzoic acid can be present[1][2].
-
Degradation Products: The target molecule may be susceptible to degradation under harsh reaction or work-up conditions.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and work-up may be retained in the crude product.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) is highly recommended to identify the major impurities and guide the selection of the most appropriate purification method.
Purification Strategies: From Macroscopic to Microscopic Purity
The choice of purification technique is dictated by the nature of the impurities and the desired final purity of the compound. A multi-step approach, often combining two or more of the following methods, is typically the most effective.
Acid-Base Extraction and Precipitation: Exploiting pH-Dependent Solubility
The acidic nature of the phenolic hydroxyl group and the sulfonamide proton in this compound allows for a highly effective purification strategy based on acid-base chemistry. This technique is particularly adept at removing non-acidic (neutral) and basic impurities. The underlying principle involves the conversion of the water-insoluble acidic compound into a water-soluble salt by treatment with a base, followed by the removal of insoluble impurities and subsequent regeneration of the pure acidic compound by acidification[1].
Protocol for Acid-Base Purification:
-
Dissolution in Base: Suspend the crude this compound in a suitable volume of water. While stirring, add a sufficient amount of an aqueous base (e.g., 1 M sodium hydroxide or sodium carbonate solution) dropwise until the solid completely dissolves, forming the corresponding water-soluble salt. The pH of the solution should be significantly above the pKa of the phenolic proton.
-
Removal of Insoluble Impurities: If any insoluble material remains, perform a filtration to remove these impurities. For finer particles, a celite pad can be used.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 15-30 minutes at room temperature. Caution: Avoid excessive use of charcoal as it can adsorb the desired product. Do not add charcoal to a boiling solution to prevent bumping.
-
Filtration: Filter the solution through a fluted filter paper or a celite pad to remove the activated charcoal.
-
Fractional Precipitation (Step-wise Acidification): This is a critical step for removing acidic impurities with different pKa values.
-
Slowly add a dilute mineral acid (e.g., 1 M HCl) dropwise with vigorous stirring. Monitor the pH of the solution continuously.
-
Impurities that are less acidic than the target compound will precipitate first. For instance, impurities like p-sulfamylbenzoic acid can be precipitated at a pH of around 3.5[1]. If a precipitate forms at a higher pH, it should be filtered off.
-
Continue the dropwise addition of the acid until the pH reaches approximately 1.5-2.5, which will cause the precipitation of the desired this compound[1]. The optimal pH for precipitation should be determined empirically for each specific synthesis batch.
-
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature to a constant weight.
Diagram of the Acid-Base Purification Workflow:
Caption: Workflow for the purification of this compound using acid-base extraction and precipitation.
Recrystallization: The Gold Standard for Crystalline Solids
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.
Selection of a Suitable Solvent System:
Finding the optimal solvent is crucial for successful recrystallization. A systematic approach involves testing the solubility of the crude product in a range of solvents of varying polarities. For a polar, phenolic compound like this compound, suitable solvents could include water, lower alcohols (methanol, ethanol, isopropanol), or mixtures of these with less polar solvents. A mixed solvent system is often employed when a single solvent does not provide the desired solubility profile[3].
Protocol for Recrystallization:
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the hot recrystallization solvent (or the "soluble" solvent in a mixed-solvent system) required to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization:
-
Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
-
Mixed Solvent: To the hot solution in the "soluble" solvent, add the "insoluble" solvent dropwise until the solution becomes slightly turbid. Then, add a few drops of the "soluble" solvent to redissolve the precipitate and allow the solution to cool slowly[2].
-
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals to a constant weight.
Table of Potential Recrystallization Solvents:
| Solvent/Solvent System | Rationale |
| Water | The compound is likely to have some water solubility due to the hydroxyl and sulfonamide groups, which should increase with temperature. |
| Isopropanol/Water | A common system for moderately polar compounds. Isopropanol provides good solubility at elevated temperatures, while the addition of water decreases solubility upon cooling[1]. |
| Ethanol/Water | Similar to isopropanol/water, offering a good balance of polarity. |
| Toluene/Methanol | For less polar impurities, the bulk of the product can be dissolved in hot methanol, and toluene can be used as the anti-solvent[4]. |
Column Chromatography: For High-Resolution Separation
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For a polar compound like this compound, normal-phase chromatography on silica gel is a suitable choice.
Protocol for Column Chromatography:
-
Stationary Phase Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Start with a less polar solvent system and gradually increase the polarity to elute the compounds from the column. The progress of the separation is monitored by collecting fractions and analyzing them by TLC.
-
Fraction Collection and Analysis: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure.
Table of Suggested Chromatographic Conditions:
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher). A small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent to reduce tailing of the acidic phenolic compound. For more polar impurities, a chloroform/methanol gradient may be effective[1]. |
| Monitoring | TLC with visualization under UV light (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate). |
Diagram of the Purification Strategy Decision Tree:
Caption: Decision tree for selecting the appropriate purification strategy for this compound.
Conclusion: A Pathway to Purity
The successful synthesis of this compound for drug development applications is critically dependent on the efficacy of the purification process. By understanding the potential impurity profile and applying a systematic approach to purification, researchers can consistently obtain this valuable intermediate in high purity. The protocols outlined in this guide, from the robust acid-base extraction to the high-resolution power of column chromatography, provide a comprehensive toolkit for achieving the stringent purity requirements of the pharmaceutical industry. The judicious selection and combination of these techniques will ultimately contribute to the development of safe and effective new medicines.
References
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Recrystallization. (n.d.). Retrieved from [Link]
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Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2022). PMC. Retrieved from [Link]
- Recovery and purification of saccharin. (1956). Google Patents.
- Process for purifying saccharin. (1976). Google Patents.
- Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides. (n.d.). Google Patents.
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Impurities in commercial saccharin. I. Impurities soluble in organic solvents. (1976). PubMed. Retrieved from [Link]
- Process for removing polar impurities from hydrocarbons and mixtures of... (2009). Google Patents.
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Synthesis of Novel Saccharin Derivatives. (2017). MDPI. Retrieved from [Link]
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A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2021). PMC. Retrieved from [Link]
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Synthesis and properties of N-substituted saccharin derivatives. (1995). PubMed. Retrieved from [Link]
- Method for synthesizing 1,2-benzisothiazolin-3-one. (2013). Google Patents.
-
Saccharin Derivative Synthesis via[1][5] Thermal Sigmatropic Rearrangement: A Multistep Organic Chemistry Experiment for Undergraduates. (2016). Pendidikan Kimia. Retrieved from [Link]
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Application Notes and Protocols: 4-Hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione in Pharmacological Synthesis
Introduction: A Keystone Intermediate in NSAID Synthesis
4-Hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione is a heterocyclic compound belonging to the benzisothiazole class. While not typically employed as a direct pharmacological tool to probe biological systems, its significance in medicinal chemistry is paramount. It serves as a crucial intermediate in the synthesis of Piroxicam, a widely used non-steroidal anti-inflammatory drug (NSAID)[1][2][3][4]. Piroxicam exerts its therapeutic effects by reversibly inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway[5].
This guide provides a detailed overview of this compound, focusing on its physicochemical properties and its application in the synthesis of Piroxicam. The protocols and insights provided are intended for researchers, medicinal chemists, and professionals in drug development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for optimizing reaction conditions and ensuring the purity of the final active pharmaceutical ingredient.
| Property | Value | Source |
| CAS Number | 80563-77-5 | [6][7] |
| Molecular Formula | C₇H₃NO₅S | [7] |
| Molecular Weight | 213.17 g/mol | [7] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in various organic solvents | N/A |
Synthetic Application: From Intermediate to Piroxicam
The primary utility of this compound is as a precursor in the multi-step synthesis of Piroxicam. The following protocol outlines a general synthetic route, with the understanding that specific reaction conditions may be optimized.
Experimental Workflow: Synthesis of Piroxicam
Caption: Synthetic workflow from the intermediate to Piroxicam.
Protocol for Piroxicam Synthesis
This protocol is a generalized representation based on established synthetic routes. Researchers should consult the primary literature for specific reaction conditions and safety precautions.
Step 1: Esterification of the Intermediate
-
Rationale: The initial step involves the esterification of this compound to form a more reactive ester intermediate, such as methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide[3]. This ester is more amenable to the subsequent amidation reaction.
-
Procedure: a. Dissolve this compound in a suitable solvent (e.g., chloroform)[1]. b. Add a suitable alcohol (e.g., methanol) and a catalytic amount of acid. c. Reflux the reaction mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. e. Purify the resulting ester intermediate by recrystallization or column chromatography.
Step 2: Amidation to Yield Piroxicam
-
Rationale: The ester intermediate is then reacted with 2-aminopyridine to form the final Piroxicam molecule. This is a nucleophilic acyl substitution reaction where the amino group of 2-aminopyridine attacks the carbonyl carbon of the ester.
-
Procedure: a. Dissolve the purified ester intermediate in a high-boiling inert solvent (e.g., xylene)[4]. b. Add 2-aminopyridine to the reaction mixture. c. Heat the mixture to reflux, and continue heating until the reaction is complete (monitored by TLC). d. Cool the reaction mixture, which should cause the Piroxicam product to precipitate. e. Collect the solid product by filtration and wash with a suitable solvent to remove any unreacted starting materials. f. Further purify the Piroxicam by recrystallization to obtain a product of high purity.
Pharmacological Relevance: Mechanism of Action of Piroxicam
Piroxicam is a non-selective inhibitor of cyclooxygenase (COX) enzymes, with inhibitory effects on both COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever[5].
Signaling Pathway of COX Inhibition by Piroxicam
Caption: Piroxicam's inhibition of COX-1 and COX-2 enzymes.
By inhibiting COX-1 and COX-2, Piroxicam reduces the synthesis of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects. The inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation[5].
Conclusion
This compound is a valuable compound in the field of medicinal chemistry, serving as a key building block for the synthesis of the NSAID Piroxicam. While not a pharmacological tool compound in its own right, its application in the synthesis of a clinically important drug underscores its relevance to pharmacology and drug development. The protocols and information presented in this guide are intended to support researchers in the synthesis and study of Piroxicam and related compounds.
References
-
Gpatindia. PIROXICAM Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses. (2020). Available from: [Link]
- Google Patents. EP0076643A1 - Processes for preparing piroxicam and intermediates leading thereto.
- Google Patents. US4289879A - Synthetic method and intermediate for piroxicam.
- Google Patents. EP0049099A2 - Synthetic method and intermediate for piroxicam.
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- 3. US4289879A - Synthetic method and intermediate for piroxicam - Google Patents [patents.google.com]
- 4. EP0049099A2 - Synthetic method and intermediate for piroxicam - Google Patents [patents.google.com]
- 5. PIROXICAM Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
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- 7. This compound | 80563-77-5 [chemicalbook.com]
Application Notes and Protocols for Cell-Based Assays with 4-Hydroxy-1,2-benzothiazine-1,1-dioxide Derivatives
Introduction: Unveiling the Therapeutic Potential of Oxicam Derivatives in Cell-Based Systems
The 4-hydroxy-1,2-benzothiazine-1,1-dioxide scaffold is the core structure of the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs). Prominent members of this class, such as Piroxicam and Meloxicam, are widely used clinically to manage pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in the inflammatory cascade.[1][2] Beyond their established anti-inflammatory effects, emerging research has highlighted the potential of these compounds in oncology, with studies demonstrating their ability to inhibit cancer cell growth and induce apoptosis.[3][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust cell-based assays to investigate the biological activities of 4-hydroxy-1,2-benzothiazine-1,1-dioxide derivatives. The protocols detailed herein are designed to be self-validating systems, enabling the elucidation of a compound's cytotoxic, anti-proliferative, and anti-inflammatory properties, as well as offering insights into its mechanism of action.
Pre-Assay Considerations: Compound Preparation and Cell Line Selection
Compound Solubilization and Storage:
Derivatives of 4-hydroxy-1,2-benzothiazine-1,1-dioxide are generally hydrophobic.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final DMSO concentration in cell culture media.
-
Working Dilutions: Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should ideally be below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Line Selection:
The choice of cell line is critical and should be guided by the specific research question.
-
Anti-inflammatory Assays: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are suitable models. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[6]
-
Oncology Studies: A panel of cancer cell lines relevant to the therapeutic area of interest should be used. For example, studies on Piroxicam have utilized prostate cancer cell lines (PLum-AD, PLum-AI) and oral squamous carcinoma cell lines.[4][5] Meloxicam has been studied in melanoma (C32, COLO 829) and osteosarcoma (D-17, U-2 OS) cell lines.[7][8]
-
Mechanism of Action Studies: Cell lines with known expression levels of COX-1 and COX-2 can be employed to determine isoform selectivity.
Experimental Workflow for Assessing Biological Activity
A logical and sequential experimental workflow is crucial for the comprehensive evaluation of a novel compound. The following diagram illustrates a typical workflow for characterizing a 4-hydroxy-1,2-benzothiazine-1,1-dioxide derivative.
Caption: A streamlined workflow for the in vitro evaluation of 4-hydroxy-1,2-benzothiazine-1,1-dioxide derivatives.
Part 1: Cytotoxicity and Anti-Proliferative Assays
The initial step in evaluating any new compound is to determine its effect on cell viability and proliferation. This helps to establish a therapeutic window and distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Meloxicam | C32 (Amelanotic Melanoma) | 24 | 115 | [7] |
| Meloxicam | C32 (Amelanotic Melanoma) | 48 | 152 | [7] |
| Meloxicam | C32 (Amelanotic Melanoma) | 72 | 112 | [7] |
| Meloxicam | COLO 829 (Melanotic Melanoma) | 24 | 270 | [7] |
| Meloxicam | COLO 829 (Melanotic Melanoma) | 48 | 232 | [7] |
| Meloxicam | COLO 829 (Melanotic Melanoma) | 72 | 185 | [7] |
| Piroxicam | Premalignant Oral Cells | 144 | 181 | [5] |
| Piroxicam | Malignant Oral Cells | 144 | 211 | [5] |
Part 2: Mechanism of Action Studies
Once the cytotoxic or anti-proliferative effects are established, the next step is to investigate the underlying cellular mechanisms.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.
Materials:
-
Propidium iodide staining solution (containing RNase A)
-
70% ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with PI solution for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
Causality Insight: Piroxicam has been shown to cause an accumulation of premalignant and malignant oral epithelial cells in the S phase of the cell cycle, indicating an S phase block.[5] This arrest was associated with a reduction in the protein levels of key cell cycle regulators like cyclin A, cyclin B1, and cdc2.
Part 3: Anti-inflammatory Assays
To evaluate the primary therapeutic activity of oxicam derivatives, assays that measure the inhibition of key inflammatory mediators are essential.
Protocol 4: Measurement of Prostaglandin E2 (PGE2) Production
Principle: This competitive enzyme-linked immunosorbent assay (ELISA) quantifies the amount of PGE2 released into the cell culture supernatant, providing a direct measure of COX-2 activity.
Materials:
-
RAW 264.7 or THP-1 cells
-
Lipopolysaccharide (LPS)
-
PGE2 ELISA kit
Procedure:
-
Cell Stimulation: Seed cells and pre-treat with the test compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the PGE2 ELISA according to the manufacturer's instructions.
Data Analysis: Quantify the concentration of PGE2 in the supernatants and calculate the percentage of inhibition relative to the LPS-stimulated vehicle control.
Signaling Pathway Visualization
The primary mechanism of action for the oxicam class of compounds is the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of pro-inflammatory prostaglandins.
Caption: The inhibitory effect of 4-hydroxy-1,2-benzothiazine-1,1-dioxide derivatives on the COX pathway.
Conclusion and Future Directions
The cell-based assays outlined in these application notes provide a robust framework for the preclinical evaluation of 4-hydroxy-1,2-benzothiazine-1,1-dioxide derivatives. By systematically assessing cytotoxicity, mechanism of action, and anti-inflammatory effects, researchers can generate the critical data needed to advance promising compounds through the drug discovery pipeline. Future studies could incorporate more complex, physiologically relevant models, such as 3D organoid cultures or co-culture systems, to better predict in vivo efficacy.[4] Additionally, exploring COX-independent mechanisms will be crucial for fully understanding the therapeutic potential of this versatile class of compounds, particularly in the context of oncology.[5]
References
-
Gouda, M. A. (2025). An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues. ResearchGate. Available at: [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Available at: [Link]
-
MDPI. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules. Available at: [Link]
-
Wageningen University & Research. (2020). Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. PMC. Available at: [Link]
-
National Institutes of Health. (2011). Discovery of NSAID and anticancer drugs enhancing reprogramming and iPS cell generation. PMC. Available at: [Link]
-
MDPI. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules. Available at: [Link]
-
SAGE Journals. (2020). Effect of Meloxicam on the Proliferation and Apoptosis of the Raji Cell Line: an In Vitro Study. Asia-Pacific Journal of Oncology Nursing. Available at: [Link]
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Frontiers. (2025). Repurposing piroxicam enhances the antineoplastic effects of docetaxel and enzalutamide in prostate cancer cells using 2D and 3D in vitro culture models. Frontiers in Oncology. Available at: [Link]
-
European Journal of Chemistry. (2022). Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. European Journal of Chemistry. Available at: [Link]
-
National Institutes of Health. (2011). 2-Ethyl-2,3-dihydro-1,2-benzothiazole-1,1,3-trione. Acta Crystallographica Section E. Available at: [Link]
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MDPI. (2022). The Evaluation of Potential Anticancer Activity of Meloxicam—In Vitro Study on Amelanotic and Melanotic Melanoma. International Journal of Molecular Sciences. Available at: [Link]
-
National Institutes of Health. (2018). Design, Synthesis, Docking Study and Biological Evaluation of 4-Hydroxy-2H-benzo[e][1][9]thiazine-3-carboxamide 1,1-dioxide Derivatives as Anti-HIV Agents. PMC. Available at: [Link]
-
National Institutes of Health. (2019). Piroxicam Therapy and CYP2C9 Genotype. Medical Genetics Summaries. Available at: [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Available at: [Link]
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Ataman Kimya. (n.d.). BIT (1,2-BENZISOTHIAZOLIN-3-ONE). Available at: [Link]
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MDPI. (2021). In Vitro Studies on the Influence of Meloxicam on Cytotoxic Activity Induced by Risedronate Sodium in Canine (D-17) and Human (U-2 OS) Osteosarcoma Cell Lines. International Journal of Molecular Sciences. Available at: [Link]
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Remedy Publications LLC. (2020). Evaluation of Cellular and Humoral Immune Responses of Piroxicam in Murine Model. Journal of Pharmacology & Pharmaceutical Research. Available at: [Link]
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MDPI. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Catalysts. Available at: [Link]
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National Institutes of Health. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][10]Thiazin-4-One Derivatives. PMC. Available at: [Link]
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PubMed. (2003). Piroxicam selectively inhibits the growth of premalignant and malignant human oral cell lines by limiting their progression through the S phase and reducing the levels of cyclins and AP-1. International Journal of Cancer. Available at: [Link]
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National Institutes of Health. (2014). In vitro effects of meloxicam on the number, Foxp3 expression, production of selected cytokines, and apoptosis of bovine CD25+CD4+ and CD25-CD4+ cells. Polish Journal of Veterinary Sciences. Available at: [Link]
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ResearchGate. (2018). Meloxicam induces cell apoptosis via COX-2-dependent and-independent. Available at: [Link]
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Application Notes and Protocols for the Antiviral Evaluation of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
Introduction: The Therapeutic Potential of Benzisothiazole Derivatives in Antiviral Drug Discovery
The relentless emergence of drug-resistant viral strains and novel viral pathogens presents a continuous challenge to global health. This necessitates the exploration of new chemical scaffolds with the potential for broad-spectrum antiviral activity or novel mechanisms of action. The benzisothiazole core, a heterocyclic aromatic compound, has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Notably, derivatives of benzisothiazole and its oxidized form, benzisothiazolone, have demonstrated promising antiviral effects against a range of human pathogens.
Recent studies have identified benzisothiazolone derivatives as inhibitors of critical viral enzymes, including HIV-1 reverse transcriptase (both DNA polymerase and RNase H activities) and the NS2B/NS3 protease of Dengue and West Nile viruses.[3][4][5][6][7][8] These findings underscore the potential of this chemical family to yield novel antiviral agents. This application note focuses on a specific analog, 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione , and provides a comprehensive framework for its evaluation as a potential antiviral compound. While direct antiviral data for this specific molecule is not yet established, its structural similarity to proven antiviral agents makes it a compelling candidate for investigation.
This guide is intended for researchers, scientists, and drug development professionals. It offers detailed protocols for the initial assessment of antiviral efficacy and cytotoxicity, explains the rationale behind experimental choices, and provides a foundation for more advanced mechanistic studies.
Hypothesized Mechanism of Action: Targeting Viral Enzymes
Based on the established activity of structurally related benzisothiazolone derivatives, a plausible starting hypothesis for the mechanism of action of this compound is the inhibition of viral enzymes essential for replication.[3][6] The trione moiety, in conjunction with the core benzisothiazole structure, may chelate metal ions in the active sites of viral polymerases or proteases, or engage in hydrogen bonding and hydrophobic interactions to disrupt enzyme function.
Diagram: Hypothesized Mechanism of Action
Caption: Hypothesized mechanism targeting viral enzymes.
Experimental Workflow for Antiviral Screening
A systematic approach is crucial for evaluating a novel compound's antiviral potential. The workflow should begin with determining the compound's toxicity to the host cells, followed by assessing its ability to inhibit viral replication.
Diagram: Experimental Workflow
Caption: General workflow for antiviral compound screening.
Protocols for In Vitro Evaluation
Part 1: Assessment of Cytotoxicity
Before evaluating antiviral activity, it is essential to determine the concentrations at which the compound is toxic to the host cells.[9][10] This allows for the differentiation between true antiviral effects and non-specific cell killing. The 50% cytotoxic concentration (CC50) is a key parameter derived from this assay.[11]
Protocol: MTS-based Cytotoxicity Assay
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, HeLa, or a cell line relevant to the virus of interest) in a 96-well plate at a density that will result in a confluent monolayer the next day.[12] Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. A common approach is to use eight serial half-log10 dilutions.[12]
-
Treatment: Remove the growth medium from the cells and add the compound dilutions. Include wells with untreated cells (cell control) and a vehicle control (e.g., DMSO, if used to dissolve the compound).[10]
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Cell Viability Measurement: Add a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate) to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated controls. Determine the CC50 value by regression analysis of the dose-response curve.
Part 2: Primary Antiviral Screening
A primary screen is used to rapidly identify if the compound has any effect on viral replication. The cytopathic effect (CPE) inhibition assay is a common method for this initial evaluation.[12][13][14]
Protocol: Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding: Prepare a 96-well plate with a confluent monolayer of susceptible host cells as described above.
-
Compound and Virus Preparation: Prepare non-toxic dilutions of the test compound in culture medium. Dilute the virus stock to a concentration that will cause significant CPE within 48-72 hours.
-
Infection and Treatment: Remove the growth medium from the cells. Add the compound dilutions to the wells. Subsequently, add the prepared virus inoculum to the wells. Include virus controls (cells + virus, no compound) and cell controls (cells only).[12]
-
Incubation: Incubate the plate at 37°C with 5% CO2 until at least 80% CPE is observed in the virus control wells.[12]
-
CPE Assessment: The inhibition of CPE can be assessed qualitatively by microscopic observation or quantitatively by staining with a vital dye like neutral red or crystal violet, followed by spectrophotometric reading.[13][15]
-
Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%.[11]
Part 3: Confirmatory Antiviral Assays
Compounds that show activity in the primary screen should be further evaluated using more quantitative methods like the plaque reduction assay or the virus yield reduction assay.[13][14]
Protocol: Plaque Reduction Assay
The plaque reduction assay is considered a "gold standard" for quantifying antiviral efficacy.[16][17] It measures the ability of a compound to reduce the number of infectious virus particles.
-
Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: In separate tubes, mix a known amount of virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of the test compound. Incubate for 1 hour at 37°C to allow the compound to interact with the virus.[18][19]
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.[19]
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose).[16][18] This restricts the spread of the virus, leading to the formation of localized plaques.[16]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value, the concentration that reduces the plaque number by 50%.[16]
Data Interpretation and Key Parameters
The evaluation of a potential antiviral compound relies on several key parameters that should be presented in a clear, tabular format.
| Parameter | Description | Importance |
| CC50 (50% Cytotoxic Concentration) | The concentration of the compound that causes a 50% reduction in cell viability. | Indicates the toxicity of the compound to the host cells.[11] |
| EC50 / IC50 (50% Effective/Inhibitory Concentration) | The concentration of the compound that inhibits viral activity (e.g., CPE, plaque formation) by 50%.[11] | Measures the antiviral potency of the compound. |
| SI (Selectivity Index) | The ratio of CC50 to EC50 (CC50/EC50). | A critical measure of the compound's therapeutic window. A higher SI indicates greater selectivity for viral targets over host cells.[12] |
A promising antiviral candidate will have a low EC50/IC50 value and a high CC50 value, resulting in a high Selectivity Index.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of this compound as a potential antiviral agent. Positive results from these assays, indicated by a high selectivity index, would warrant further investigation. Subsequent studies could include:
-
Mechanism of Action Studies: Time-of-addition assays to pinpoint the stage of the viral life cycle affected (e.g., entry, replication, egress), and enzymatic assays using purified viral proteins to confirm direct inhibition.[13][20]
-
Broad-Spectrum Activity: Screening against a panel of different viruses to determine the breadth of its antiviral activity.
-
Resistance Studies: Generation and characterization of resistant viral mutants to identify the compound's target.
-
In Vivo Efficacy: Evaluation in animal models of viral infection to assess its therapeutic potential in a living organism.
The exploration of novel chemical scaffolds like this compound is a critical component of the ongoing effort to develop the next generation of antiviral therapeutics.
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Application Notes & Protocols: A Comprehensive Guide to Studying the Protein-Ligand Interactions of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
Introduction
4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione is a derivative of the well-known saccharin (1,2-benzisothiazol-3-one-1,1-dioxide) scaffold.[1][2] The parent scaffold and its derivatives have demonstrated a range of biological activities, including inhibition of human mast cell tryptase and modulation of inflammatory signaling pathways like the JAK/STAT pathway.[3][4][5] These findings suggest that novel derivatives such as this compound possess significant potential as modulators of protein function, making them attractive candidates for drug discovery and chemical biology.
This guide provides a comprehensive, multi-faceted strategy for researchers, scientists, and drug development professionals to elucidate the protein-ligand interactions of this compound. As specific protein targets for this exact molecule are not yet widely documented, our approach begins with robust strategies for target identification, followed by detailed protocols for biophysical, structural, and computational characterization of the ensuing interactions. This integrated workflow is designed to build a complete picture of the compound's mechanism of action, from initial hit discovery to detailed structural and dynamic insights.
Part 1: The Foundational Step — Target Identification & Validation
Before delving into detailed interaction analysis, the primary challenge is to identify the specific protein(s) with which this compound interacts. A dual approach, combining computational prediction with empirical discovery, provides the most robust path forward.
In Silico Target Prediction: A Hypothesis-Generating Engine
Computational methods leverage the principle of chemical similarity, suggesting that structurally similar molecules are likely to bind to similar protein targets. This is an efficient, cost-effective first step to generate a list of putative targets.
-
Rationale: By comparing the structure of this compound against databases of known ligands, we can hypothesize potential protein targets. This is particularly relevant given its relation to saccharin, for which some protein interactions have been explored.[3][6]
-
Recommended Tools:
-
SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity.
-
SEA (Similarity Ensemble Approach): Compares a ligand's topological fingerprints against sets of ligands for known targets.
-
-
Protocol:
-
Obtain the 2D structure (SMILES or SDF format) of this compound.
-
Submit the structure to the web server of a chosen prediction tool.
-
Analyze the output, which typically provides a ranked list of potential targets based on a probability or similarity score.
-
Prioritize targets that are functionally related to the known activities of saccharin derivatives (e.g., proteases, kinases, inflammatory pathway proteins).[4][5]
-
Experimental Target Discovery: Unbiased 'Target Fishing'
Empirical methods are essential for discovering novel or unexpected binding partners directly from a biological system, such as a cell lysate or tissue extract.
-
Rationale: These methods physically isolate proteins that bind to the compound, providing direct evidence of an interaction.
-
Key Techniques:
-
Affinity Chromatography-Mass Spectrometry (AC-MS): The compound is immobilized on a solid support (e.g., resin beads). A cell lysate is passed over the resin, and proteins that bind to the compound are "captured." After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP): This technique measures changes in the thermal stability of thousands of proteins in response to ligand binding. A ligand binding to its target protein typically stabilizes it, increasing its melting temperature. This shift can be detected on a proteome-wide scale using quantitative mass spectrometry.
-
The following diagram illustrates the integrated workflow for target identification and subsequent detailed characterization.
Caption: Integrated workflow for target identification and interaction analysis.
Part 2: Biophysical Characterization — Quantifying the Interaction
Once a protein target is identified and validated, a suite of biophysical techniques should be employed to quantify the binding affinity, kinetics, and thermodynamics.[7][8] These methods provide the fundamental data needed to understand the potency and nature of the interaction.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
-
Expertise & Experience: DSF is an excellent secondary screening and validation tool. It confirms direct physical binding by measuring the change in a protein's melting temperature (Tm) upon ligand binding. A positive ΔTm shift indicates that the ligand stabilizes the protein, which is a strong indicator of a binding event. This assay is rapid, low-cost, and requires minimal protein, making it ideal for validating hits from primary screens.
-
Trustworthiness: The assay's reliability hinges on appropriate controls. A "no-ligand" control establishes the baseline Tm of the protein, while a known binder (if available) can serve as a positive control. Running the ligand in a buffer-only condition ensures it doesn't interfere with the fluorescent dye.
Protocol: Thermal Shift Assay
-
Reagent Preparation:
-
Protein Stock: Prepare the purified target protein at 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Ligand Stock: Prepare a 10 mM stock of this compound in 100% DMSO.
-
Dye Stock: Prepare a 1000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
-
Assay Setup (96-well format):
-
In each well, add 20 µL of protein solution to a final concentration of 2 µM.
-
Add the ligand to a final concentration of 20 µM (ensure the final DMSO concentration is <1%).
-
Add the fluorescent dye to a final concentration of 5x.
-
Include control wells: protein + dye + DMSO (no ligand) and buffer + dye + ligand (no protein).
-
-
Data Acquisition:
-
Seal the plate and place it in a real-time PCR instrument.
-
Set up a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The Tm is the temperature at the midpoint of the unfolding transition, often calculated by fitting the data to a Boltzmann equation or finding the peak of the first derivative.
-
Calculate ΔTm = Tm (protein + ligand) - Tm (protein only). A ΔTm > 2 °C is generally considered a significant stabilizing shift.
-
Isothermal Titration Calorimetry (ITC)
-
Expertise & Experience: ITC is the gold standard for thermodynamic characterization. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔG, ΔH, ΔS) and the binding stoichiometry (n) in a single, label-free experiment.[9][10][11] This information is invaluable for understanding the driving forces of the interaction (enthalpy-driven vs. entropy-driven), which can guide lead optimization.
-
Trustworthiness: ITC data quality is highly dependent on accurate concentration determination for both protein and ligand. A "buffer-to-buffer" titration control is mandatory to subtract the heat of dilution. The Wiseman constant ('c' value) should ideally be between 5 and 500 for reliable curve fitting.[11]
Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Dialysis: Dialyze the purified protein extensively against the final ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) to ensure a perfect buffer match.
-
Ligand Solution: Dissolve the ligand in the final dialysis buffer. A small amount of DMSO (<1%) may be used if necessary for solubility, but it must be precisely matched in the protein solution.[12]
-
Concentrations: A good starting point is to have the protein in the cell at a concentration of 10-20 µM and the ligand in the syringe at a concentration 10-15 times higher (100-300 µM).[12][13]
-
Degassing: Thoroughly degas both protein and ligand solutions immediately before the experiment to prevent air bubbles.[12]
-
-
Experimental Setup:
-
Instrument: Use a high-sensitivity ITC instrument (e.g., Malvern MicroCal series).
-
Parameters: Set the cell temperature (typically 25 °C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., one initial 0.4 µL injection followed by 18-20 injections of 2 µL each, spaced 150 seconds apart).
-
-
Data Acquisition:
-
Load the protein into the sample cell and the ligand into the syringe.
-
Perform a control experiment by titrating the ligand into the buffer to measure the heat of dilution.
-
Run the main experiment by titrating the ligand into the protein solution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the main experimental data.
-
Integrate the area of each injection peak to get the heat change (ΔH) per injection.
-
Plot ΔH versus the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
-
| Parameter | Description | Typical Value Range |
| Kd (Dissociation Constant) | Measure of binding affinity (lower is tighter). | pM to mM |
| ΔH (Enthalpy Change) | Heat released or absorbed upon binding. | +/- 1 to 20 kcal/mol |
| ΔS (Entropy Change) | Change in randomness/disorder upon binding. | Varies |
| n (Stoichiometry) | Molar ratio of ligand to protein at saturation. | ~1 for 1:1 binding |
| Caption: Key thermodynamic parameters obtained from Isothermal Titration Calorimetry. |
Surface Plasmon Resonance (SPR)
-
Expertise & Experience: SPR is a powerful, label-free technique for measuring the kinetics of molecular interactions in real-time.[14][15] It provides the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon). Understanding the kinetics, particularly the residence time (1/koff), is increasingly recognized as a better predictor of in vivo efficacy than affinity alone.[16][17]
-
Trustworthiness: The quality of SPR data depends critically on the proper immobilization of the protein (the "ligand" in SPR terminology) to the sensor chip surface.[18] It is crucial to ensure the immobilized protein remains active and that non-specific binding of the analyte (the small molecule) is minimized. A reference flow cell is used to subtract bulk refractive index changes and non-specific binding.
Protocol: Surface Plasmon Resonance Kinetic Analysis
-
Protein Immobilization:
-
Chip Selection: Choose a sensor chip appropriate for the protein (e.g., a CM5 chip for amine coupling).
-
Surface Activation: Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilization: Inject the purified protein (in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) over the activated surface. Amine groups on the protein will form covalent bonds with the surface.
-
Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.
-
Reference Cell: Create a reference surface by performing the activation and deactivation steps without protein injection.
-
-
Analyte Binding Assay:
-
Analyte Preparation: Prepare a series of dilutions of this compound in a running buffer (e.g., HBS-EP+ buffer), typically spanning a concentration range from 0.1x to 10x the expected KD. Include a buffer-only (zero concentration) sample for double referencing.
-
Binding Cycle:
-
Association: Inject the analyte solution over both the active and reference flow cells for a defined period (e.g., 120 seconds) to monitor binding.
-
Dissociation: Inject running buffer for a defined period (e.g., 300 seconds) to monitor the dissociation of the analyte.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte, preparing the surface for the next cycle.
-
-
-
Data Analysis:
-
Data Processing: Subtract the signal from the reference flow cell and then subtract the signal from the buffer-only injection (double referencing).
-
Curve Fitting: Fit the resulting sensorgrams (response vs. time) for all analyte concentrations simultaneously to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
Results: The fitting will yield the kinetic parameters kon, koff, and the calculated affinity KD.
-
Sources
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- 14. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 16. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
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Formulation of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione for Preclinical Biological Studies
An Application Guide for Researchers
Prepared by a Senior Application Scientist
This document provides a detailed guide for the formulation of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione, a novel compound of interest for biological investigation. Given that many new chemical entities emerging from discovery pipelines are poorly water-soluble, this guide emphasizes strategies to overcome this challenge, ensuring reliable and reproducible data in both in vitro and in vivo preclinical models.[1][2]
The principles and protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for developing suitable formulations, from initial physicochemical characterization to the preparation of dosing solutions for biological evaluation.
Section 1: Pre-formulation Assessment: The Foundation of Rational Formulation Design
Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount.[3] This pre-formulation analysis dictates the entire formulation strategy, preventing downstream failures and enabling the selection of the most appropriate excipients and vehicle systems.[4]
Key Physicochemical Parameters
The following properties of this compound must be determined empirically.
| Parameter | Analytical Method | Rationale & Importance |
| Aqueous Solubility | Shake-flask method with HPLC-UV analysis | Determines the intrinsic solubility in aqueous media (e.g., water, PBS pH 7.4). Low solubility is a primary driver for enabling formulations. |
| Solubility in Organic Solvents | HPLC-UV analysis | Identifies potential co-solvents (e.g., DMSO, Ethanol, PEG 400) for creating stock solutions or simple formulations. |
| LogP / LogD | Shake-flask or computational prediction | Indicates the lipophilicity of the compound. A high LogP suggests suitability for lipid-based formulations.[4] |
| Solid-State Properties | DSC, TGA, XRPD | Determines if the compound is crystalline or amorphous and identifies its melting point and thermal stability. This is critical for developing solid dispersions or nanosuspensions. |
| Chemical Stability | Stability-indicating HPLC method | Assesses degradation in different pH conditions, temperatures, and light exposures to define handling and storage conditions. |
Protocol: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound powder to a series of glass vials containing relevant aqueous media (e.g., deionized water, PBS pH 7.4).
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove undissolved solids.
-
Scientist's Note: Ensure the filter material does not bind the compound. A filter validation study should be performed.
-
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Section 2: Strategic Formulation Selection
The data from the pre-formulation assessment guides the selection of an appropriate formulation strategy. Over 70% of new chemical entities suffer from poor aqueous solubility, making this a common hurdle.[1] The goal is to develop a system that maintains the drug in a solubilized state in vitro or enhances its dissolution and absorption in vivo.
Caption: Formulation strategy selection workflow.
Section 3: Detailed Formulation Protocols
Here we provide two distinct protocols: a simple co-solvent system suitable for early in vitro screening and a more advanced nanosuspension for in vivo studies where higher drug loading and improved bioavailability may be required.
Protocol: Co-Solvent Formulation for In Vitro Studies
This approach uses a mixture of water-miscible organic solvents and aqueous vehicles to dissolve the compound. It is ideal for preparing concentrated stock solutions for cell-based assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG 400)
-
Polysorbate 80 (Tween® 80)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials, magnetic stirrer, and filter units (0.22 µm)
Vehicle Composition Examples:
| Vehicle ID | Component 1 | Component 2 | Component 3 | Use Case |
| V1-DMSO | 100% DMSO | - | - | High concentration stock (e.g., 10-50 mM) |
| V2-PEG/Water | 40% PEG 400 | 60% Water | - | In vivo screening (low dose) |
| V3-Solutol | 10% Solutol® HS 15 | 90% Saline | - | IV administration, improved safety profile |
| V4-TPGS | 5% Vitamin E TPGS | 95% PBS | - | Oral or parenteral, enhances solubility |
Step-by-Step Protocol (Preparing a 10 mg/mL solution in V2-PEG/Water):
-
Weigh API: Accurately weigh 100 mg of this compound and place it into a sterile glass vial.
-
Add Co-Solvent: Add 4 mL of PEG 400 to the vial.
-
Dissolution: Place a small magnetic stir bar in the vial and stir on a magnetic plate until the compound is fully dissolved. Gentle warming (30-40°C) or brief sonication can be used to expedite dissolution.
-
Rationale: PEG 400 is an excellent solubilizing agent for many poorly soluble compounds and is generally well-tolerated in preclinical species.[5]
-
-
Add Aqueous Phase: Slowly add 6 mL of sterile water to the solution while stirring continuously.
-
Scientist's Note: Add the aqueous phase slowly to prevent "crashing out" or precipitation of the compound. The order of addition is critical.
-
-
Finalization: Once a clear, homogenous solution is formed, sterile filter it through a 0.22 µm filter into a final sterile container.
-
Characterization: Visually inspect for clarity and use HPLC to confirm the final concentration.
Protocol: Nanosuspension Formulation for In Vivo Studies
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. This approach is highly effective for compounds with very low solubility (BCS Class II/IV) and can significantly improve oral bioavailability and allow for parenteral administration.[6]
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC E5) or Povidone K12[7]
-
Poloxamer 188 or D-α-Tocopheryl polyethylene glycol 1000 succinate (Vitamin E TPGS)
-
Deionized water
-
High-pressure homogenizer or bead mill
Step-by-Step Protocol (Wet Milling):
-
Prepare Dispersion: In a beaker, dissolve 0.5% (w/v) HPMC E5 and 0.2% (w/v) Poloxamer 188 in deionized water to create the stabilizer solution.
-
Rationale: HPMC provides steric stabilization, while Poloxamer 188 provides both steric and electrostatic stabilization, preventing the nanoparticles from agglomerating.
-
-
Add API: Disperse 2% (w/v) of this compound into the stabilizer solution under high-shear mixing to form a pre-suspension.
-
Milling: Transfer the pre-suspension to a bead mill charged with yttria-stabilized zirconium oxide beads (e.g., 0.2-0.5 mm).
-
Size Reduction: Mill the suspension for several hours, periodically taking samples to measure particle size distribution using Dynamic Light Scattering (DLS). Continue milling until the desired particle size (e.g., Z-average < 250 nm) with a narrow Polydispersity Index (PDI < 0.3) is achieved.
-
Harvesting: Separate the nanosuspension from the milling media.
-
Characterization: Perform a full characterization as described in the next section.
Section 4: Formulation Characterization and Quality Control
A prepared formulation is only as good as its characterization. Rigorous analysis ensures the formulation is stable, contains the correct dose, and will perform as expected.[8][9]
Caption: Quality control workflow for formulation characterization.
Quality Control Specifications
The following table provides typical QC specifications for a nanosuspension intended for in vivo efficacy studies.
| Test | Method | Specification |
| Appearance | Visual Inspection | Homogenous, milky-white dispersion, free of visible aggregates. |
| Drug Concentration | HPLC-UV | 95.0% - 105.0% of target concentration. |
| Purity | HPLC-UV | No significant degradation products observed. |
| Particle Size | Dynamic Light Scattering (DLS) | Z-average diameter: 150 - 300 nm. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | ≤ 0.3 |
| pH | pH meter | 6.0 - 8.0 |
| Sterility (if for IV) | USP <71> | Must meet sterility requirements. |
Protocol: Particle Size Analysis using DLS
-
Sample Preparation: Dilute the nanosuspension with deionized water to an appropriate concentration to achieve a suitable scattering intensity (kcps value).
-
Instrument Setup: Equilibrate the DLS instrument to 25°C.
-
Measurement: Transfer the diluted sample to a cuvette and place it in the instrument. Perform at least three replicate measurements.
-
Data Analysis: Analyze the correlation function to obtain the Z-average diameter and the Polydispersity Index (PDI). The Z-average represents the intensity-weighted mean hydrodynamic size, while the PDI is a measure of the broadness of the size distribution.
References
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]
-
Apte, S. P. (n.d.). Emerging Excipients in Parenteral Medications. [Link]
-
Excipient used in parentral formulation. (2024). Pharma Focus America. [Link]
-
Preformulation Analytical Techniques during Drug Development. (2017). IJPPR. [Link]
-
Giardino, N. (2024). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical and Bioanalytical Techniques. [Link]
-
Analytical Techniques in Pharmaceutical Analysis. (2024). Journal of Pharmaceutical Research and Development. [Link]
-
Excipient Selection In Parenteral Formulation Development. (2013). Pharma Times. [Link]
-
Analytical Techniques for Drug Formulation. (2025). ResearchGate. [Link]
-
EXCIPIENT USED IN PARENTRALS AND AEROSOLS.pptx. (n.d.). Slideshare. [Link]
-
Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. (2019). Journal of Drug Delivery and Therapeutics. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
Synthesis of 4-Hydroxy-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide. (n.d.). PrepChem.com. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. [Link]
-
Putchakayala, S. B. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Xtalks. [Link]
-
Optimizing the Formulation of Poorly Water-Soluble Drugs. (n.d.). ResearchGate. [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. EXCIPIENT USED IN PARENTRALS AND AEROSOLS.pptx [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. jddtonline.info [jddtonline.info]
Troubleshooting & Optimization
Technical Support Center: Navigating Benzisothiazole-Related Artifacts in High-Throughput Screening
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated resource for understanding and mitigating assay artifacts caused by benzisothiazole-containing compounds in High-Throughput Screening (HTS). As a Senior Application Scientist, I've designed this guide to provide you with not only troubleshooting protocols but also the underlying scientific rationale to empower you to make informed decisions in your research. False positives from screening campaigns can lead to a significant waste of time and resources; this guide is intended to help you de-risk your hits and focus on genuine lead candidates.
Frequently Asked Questions (FAQs)
Q1: We've identified several hits from our HTS campaign that share a benzisothiazole core. Should we be concerned about potential artifacts?
Yes, caution is warranted. The benzisothiazole scaffold is present in a number of Pan-Assay Interference Compounds (PAINS).[1] PAINS are molecules that appear as hits in multiple, unrelated assays due to non-specific activity or interference with the assay technology itself, rather than specific interaction with the intended biological target.[1][2] While not every benzisothiazole derivative is a PAIN, the scaffold is known to be present in compounds that can cause issues. Therefore, it is crucial to perform a series of counter-screens and validation assays before committing significant resources to these hits.
Q2: What are the primary mechanisms by which benzisothiazole compounds can cause false positives in HTS assays?
Benzisothiazole derivatives can interfere with biochemical assays through several mechanisms. Understanding these is key to designing effective troubleshooting experiments.
-
Covalent Reactivity: The isothiazolone ring, a close relative of the benzisothiazole core, is an electrophilic moiety that can react covalently with nucleophilic residues on proteins, most notably the thiol group of cysteine.[2][3] This non-specific covalent modification can lead to irreversible enzyme inhibition, appearing as a genuine hit in your assay.[2][4]
-
Compound Aggregation: At certain concentrations, some organic molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to a loss of activity. This is a common mechanism for many PAINS and can result in steep dose-response curves that are often a hallmark of a false positive.
-
Fluorescence Interference: The benzothiazole ring system is a known fluorophore.[5] If your assay utilizes a fluorescence-based readout (e.g., fluorescence intensity, FRET, or fluorescence polarization), the intrinsic fluorescence of your hit compound can directly interfere with the signal, leading to either false positive or false negative results depending on the assay design.[6][7]
-
Redox Cycling: Some chemical scaffolds can undergo redox cycling in the presence of reducing agents commonly found in assay buffers (like DTT), leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[8] These ROS can then non-specifically oxidize and inactivate proteins in the assay, resulting in an apparent inhibitory effect.
dot graph TD { A[Benzisothiazole Hit Identified in HTS] --> B{Potential for Assay Artifact}; B --> C[Covalent Reactivity]; B --> D[Compound Aggregation]; B --> E[Fluorescence Interference]; B --> F[Redox Cycling]; C --> G["Non-specificProtein Inhibition"]; D --> G; E --> H["False Positive/NegativeSignal"]; F --> G; }
Mechanisms of Benzisothiazole-Related Assay Interference
Troubleshooting Guide: From Hit to Validated Lead
If you suspect that your benzisothiazole-containing hits may be artifacts, a systematic approach to troubleshooting is essential. The following sections provide step-by-step protocols for key experiments to dissect the nature of your compound's activity.
Issue 1: Suspected Non-Specific Inhibition
If you observe potent inhibition that seems too good to be true, or if your hits are active across multiple unrelated assays, non-specific inhibition is a likely culprit.
This assay helps determine if your compound's activity is dependent on its reactivity with thiols.
Principle: If the compound acts by covalently modifying cysteine residues, its apparent activity will be reduced in the presence of a high concentration of a competing thiol-containing molecule like dithiothreitol (DTT) or glutathione (GSH).
Procedure:
-
Prepare your standard assay buffer.
-
Create a second batch of assay buffer supplemented with a high concentration of DTT (e.g., 1-5 mM).
-
Run your standard inhibition assay with your benzisothiazole compound in both the standard and the DTT-supplemented buffer.
-
Generate dose-response curves for the compound under both conditions.
Interpretation of Results:
| Observation | Interpretation |
| Significant rightward shift in the IC₅₀ in the presence of high DTT. | The compound is likely a thiol-reactive species, and its activity is at least partially due to covalent modification. |
| No significant change in IC₅₀. | The compound is less likely to be acting through a thiol-reactive mechanism. |
This experiment is designed to identify activity that is dependent on compound aggregation.
Principle: The presence of a non-ionic detergent, such as Triton X-100, will disrupt the formation of colloidal aggregates, thus abolishing any inhibitory effect caused by this phenomenon.
Procedure:
-
Prepare your standard assay buffer.
-
Create a second batch of assay buffer containing 0.01% (v/v) Triton X-100.
-
Perform your inhibition assay with the benzisothiazole compound in both the standard and the detergent-containing buffer.
-
Compare the dose-response curves obtained under each condition.
Interpretation of Results:
| Observation | Interpretation |
| A significant reduction or complete loss of inhibitory activity in the presence of Triton X-100. | The compound is likely acting as an aggregator. |
| Little to no change in inhibitory activity. | Aggregation is not the primary mechanism of action. |
dot graph TD { subgraph Troubleshooting Workflow for Suspected Non-Specific Inhibition A[Initial Hit] --> B{Is it a suspectednon-specific inhibitor?}; B -- Yes --> C[Perform Thiol-Competition Assay]; C --> D{IC₅₀ shift with DTT?}; D -- Yes --> E[Likely Thiol-Reactive]; D -- No --> F[Perform Detergent-Based Disaggregation Assay]; F --> G{Activity lost with Triton X-100?}; G -- Yes --> H[Likely Aggregator]; G -- No --> I[Proceed with Caution - Consider other mechanisms]; end }
Troubleshooting Workflow for Non-Specific Inhibition
Issue 2: Interference with Assay Detection
If your assay relies on a fluorescence or absorbance readout, direct interference from the compound is a strong possibility.
A simple but crucial control to rule out direct interference with the assay signal.
Procedure:
-
Prepare a dilution series of your benzisothiazole compound in the assay buffer.
-
In a multi-well plate, add the compound dilutions to wells containing all assay components except for the enzyme or substrate that generates the signal.
-
Read the plate on the same instrument and with the same filter settings as your primary assay.
Interpretation of Results:
| Observation | Interpretation |
| A concentration-dependent increase in signal in the absence of a complete biological reaction. | The compound is intrinsically fluorescent and is directly interfering with the assay readout. |
| No significant signal from the compound alone. | Direct fluorescence is unlikely to be the cause of the observed activity. |
Advanced Characterization
For hits that pass these initial troubleshooting steps, further characterization is recommended to build confidence in their mechanism of action.
-
Orthogonal Assays: Confirm the activity of your hit in a secondary assay that utilizes a different detection technology. For example, if your primary screen was fluorescence-based, an orthogonal assay could employ a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).[9]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a small number of analogs of your hit compound. True hits will typically exhibit a clear SAR, where small changes to the molecule's structure lead to predictable changes in activity.[10][11] In contrast, artifact-prone compounds often have a very steep or non-existent SAR.
-
Computational Filtering: Utilize computational tools and filters designed to identify PAINS and other promiscuous compounds.[12] These can be used retrospectively on your hits or proactively when selecting compounds for screening.
Summary of Troubleshooting Strategies
| Potential Artifact | Key Indicator | Recommended Action |
| Covalent Reactivity | Time-dependent inhibition, irreversible inhibition. | Thiol-competition assay, mass spectrometry to detect adducts. |
| Compound Aggregation | Steep dose-response curve, high Hill slope. | Detergent-based disaggregation assay, dynamic light scattering (DLS). |
| Fluorescence Interference | Signal in compound-only controls. | Intrinsic fluorescence/absorbance check, use of red-shifted fluorophores. |
| Redox Cycling | Activity sensitive to reducing agents. | Redox cycling counter-screen (e.g., resazurin assay). |
By systematically applying these troubleshooting strategies, you can effectively "de-risk" your HTS hits and ensure that your research efforts are focused on compounds with a genuine and specific mechanism of action.
References
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]
-
Angelia, J., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Semantic Scholar. [Link]
-
Pan-assay interference compounds. Wikipedia. [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ResearchGate. [Link]
-
Gribbon, P., et al. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 14(19), 1795-1803. [Link]
-
Pan-assay interference compounds – Knowledge and References. Taylor & Francis Online. [Link]
-
Pouliot, M., & Jeanmart, S. (2016). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Journal of Medicinal Chemistry, 59(2), 497-503. [Link]
-
Van der Veken, P., et al. (2016). Chemical Protein Modification through Cysteine. ChemBioChem, 17(7), 578-586. [Link]
-
Capuzzi, S. J., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 62(21), 5030-5041. [Link]
-
The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]
-
Carta, A., et al. (2006). Synthesis and pharmacological properties of benzisothiazole/benzimidazole derivatives with acidic groups. Il Farmaco, 61(1), 59-66. [Link]
-
An, Y., et al. (2019). De-risking drug discovery of intracellular targeting peptides: screening strategies to eliminate false-positive hits. bioRxiv. [Link]
-
Saitman, A., et al. (2014). False-positive interferences of common urine drug screen immunoassays: a review. Journal of Analytical Toxicology, 38(7), 387-396. [Link]
-
Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
-
Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]
-
Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
-
The Ecstasy and Agony of Assay Interference Compounds. ACS Publications. [Link]
-
Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584-2587. [Link]
-
Angelia, J., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. eScholarship. [Link]
-
Rothenaigner, I., & Hadian, K. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(7), 897-905. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265-1290. [Link]
-
Brahm, N. C., et al. (2010). Commonly prescribed medications and potential false-positive urine drug screens. American Journal of Health-System Pharmacy, 67(16), 1344-1350. [Link]
-
An, Y., et al. (2020). De-risking Drug Discovery of Intracellular Targeting Peptides: Screening Strategies to Eliminate False-Positive Hits. ACS Medicinal Chemistry Letters, 11(10), 1993-2001. [Link]
Sources
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- 3. Chemical Protein Modification through Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Semantic Scholar [semanticscholar.org]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxy-Saccharin Synthesis
Welcome to the Technical Support Center for the synthesis of 4-hydroxy-saccharin. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this valuable saccharin derivative. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reaction conditions effectively.
Introduction to 4-Hydroxy-Saccharin Synthesis
4-Hydroxy-saccharin is a key intermediate in the development of various bioactive molecules. Its synthesis, while based on established principles of organic chemistry, presents unique challenges that require careful control of reaction parameters. The most common synthetic routes involve the construction of the saccharin core from a pre-functionalized benzene ring. This guide will focus on a widely applicable and adaptable synthetic strategy, providing in-depth troubleshooting for each critical step.
Core Synthetic Strategy: A Multi-Step Approach
The synthesis of 4-hydroxy-saccharin can be efficiently achieved through a multi-step process starting from a substituted toluene derivative. This approach allows for the early introduction of the crucial hydroxyl group (or a protected version thereof), minimizing potential issues with late-stage functionalization on the electron-deficient saccharin ring system.
Caption: General workflow for the synthesis of 4-hydroxy-saccharin.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 4-hydroxy-saccharin, providing detailed explanations and actionable solutions.
Part 1: Oxidation of the Methyl Group
Question: My oxidation of the starting material (e.g., 4-methoxy-2-methylbenzenesulfonamide) is incomplete, and I have a mixture of starting material and the desired carboxylic acid. How can I improve the conversion?
Answer: Incomplete oxidation is a frequent challenge in this step. Several factors can contribute to this issue:
-
Insufficient Oxidant: The stoichiometry of the oxidant is critical. Ensure you are using a sufficient molar excess of the oxidizing agent (e.g., KMnO₄). It is advisable to perform a small-scale trial to determine the optimal stoichiometry for your specific substrate.
-
Reaction Temperature: The oxidation of an aromatic methyl group often requires elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, a gradual increase in temperature may be necessary. However, be cautious of excessive heat, which can lead to side reactions and decomposition.
-
Phase Transfer Catalyst: If you are using an oxidant like KMnO₄ in a biphasic system (e.g., water/toluene), the addition of a phase transfer catalyst (e.g., a quaternary ammonium salt) can significantly enhance the reaction rate by facilitating the transport of the oxidant to the organic phase.
-
Choice of Oxidant: If KMnO₄ proves ineffective, consider alternative oxidizing agents. For instance, a mixture of a ruthenium catalyst with a co-oxidant like sodium periodate can be highly effective for this transformation under milder conditions.
Question: I am observing significant side-product formation during the oxidation step. What are the likely side products and how can I minimize them?
Answer: Over-oxidation and benzylic halogenation (if applicable) are common side reactions.
-
Over-oxidation: Aggressive oxidation conditions can lead to the degradation of the aromatic ring. To mitigate this, consider using a milder oxidant or carefully controlling the reaction temperature and time. Monitoring the reaction progress by TLC or LC-MS is crucial to stop the reaction once the starting material is consumed.
-
Benzylic Halogenation: If you are using an N-halosuccinimide-based oxidation system, benzylic halogenation can compete with the desired oxidation. This can be minimized by ensuring the absence of radical initiators and light.
Part 2: Cyclization to Form the Saccharin Ring
Question: The cyclization of my intermediate (e.g., 2-(aminosulfonyl)-5-methoxybenzoic acid) to form the protected 4-hydroxy-saccharin is giving a low yield. What are the key parameters to optimize?
Answer: The efficiency of the cyclization step is highly dependent on the reaction conditions.
-
Dehydrating Agent: This intramolecular condensation requires the removal of a molecule of water. While thermal cyclization is possible, the use of a dehydrating agent can significantly improve the yield and reaction rate. Common choices include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or polyphosphoric acid (PPA). The choice of reagent may require some empirical optimization.
-
Solvent: The choice of solvent is critical. A high-boiling, non-protic solvent such as toluene or xylene is often preferred for thermal cyclization. If using a dehydrating agent like SOCl₂, it can sometimes serve as both the reagent and the solvent.
-
Temperature and Reaction Time: The cyclization often requires heating. The optimal temperature and reaction time should be determined experimentally by monitoring the disappearance of the starting material. Prolonged heating at high temperatures can lead to decomposition.
Caption: Troubleshooting logic for the cyclization step.
Part 3: Deprotection to Yield 4-Hydroxy-Saccharin
Question: I am having trouble with the deprotection of the hydroxyl group (e.g., demethylation of 4-methoxy-saccharin). What are the best methods, and what are the potential pitfalls?
Answer: The choice of deprotection method is crucial to avoid cleavage of the saccharin ring.
-
Reagent Selection: For demethylation, boron tribromide (BBr₃) is a highly effective reagent. Other reagents like trimethylsilyl iodide (TMSI) can also be used. The choice will depend on the scale of your reaction and your comfort with handling these reagents.
-
Reaction Conditions: These reactions are typically run at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the Lewis acid. The reaction should be carefully quenched with a protic solvent like methanol or water.
-
Ring Opening: The saccharin ring can be susceptible to nucleophilic attack under harsh conditions. It is important to use the minimum necessary amount of the deprotecting agent and to keep the reaction time as short as possible. Monitoring the reaction by TLC or LC-MS is essential.
-
Work-up Procedure: A careful aqueous work-up is necessary to remove the boron salts and any remaining acid. Extraction with an appropriate organic solvent followed by purification is standard.
Part 4: Purification and Analysis
Question: My final product, 4-hydroxy-saccharin, is difficult to purify. What are the recommended purification techniques?
Answer: The purification of 4-hydroxy-saccharin can be challenging due to its polarity and acidity.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material. A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes) is a good starting point for screening.
-
Column Chromatography: Silica gel chromatography can be effective, but the acidic nature of 4-hydroxy-saccharin can lead to tailing on the column. It is often beneficial to add a small amount of acetic acid to the eluent to suppress the ionization of the product and improve the peak shape.
-
Acid-Base Extraction: The acidic nature of the saccharin NH proton (pKa ≈ 1.6) and the phenolic hydroxyl group allows for purification via acid-base extraction.[1] The product can be extracted into a basic aqueous solution (e.g., dilute NaHCO₃ or Na₂CO₃), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification of the aqueous layer.
Question: What analytical techniques are best for characterizing 4-hydroxy-saccharin and monitoring reaction progress?
Answer: A combination of chromatographic and spectroscopic methods is recommended.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of each reaction step.
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for assessing the purity of the final product and for quantitative analysis. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and all intermediates.
-
Mass Spectrometry (MS): MS provides crucial information about the molecular weight of the product and can be used to identify impurities.
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of 4-methoxy-2-methylbenzenesulfonamide
-
To a stirred solution of 4-methoxy-2-methylbenzenesulfonamide (1.0 eq) in a mixture of pyridine and water (10:1) at 0 °C, add potassium permanganate (4.0 eq) portion-wise over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite and wash the filter cake with water.
-
Acidify the filtrate to pH 2 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(aminosulfonyl)-5-methoxybenzoic acid.
Protocol 2: General Procedure for the Cyclization to 4-methoxy-saccharin
-
To a flask containing the crude 2-(aminosulfonyl)-5-methoxybenzoic acid (1.0 eq), add thionyl chloride (5.0 eq).
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the formation of the product.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
To the residue, add ice-cold water and stir vigorously until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry to yield the crude 4-methoxy-saccharin.
Protocol 3: General Procedure for the Demethylation to 4-hydroxy-saccharin
-
Dissolve the crude 4-methoxy-saccharin (1.0 eq) in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a 1M solution of boron tribromide in dichloromethane (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary Table
| Step | Key Transformation | Common Reagents | Potential Side Products |
| 1. Oxidation | Ar-CH₃ → Ar-COOH | KMnO₄, RuCl₃/NaIO₄ | Incomplete oxidation, over-oxidation |
| 2. Cyclization | Carboxylic acid + Sulfonamide → Saccharin | Heat, SOCl₂, PPA | Ring-opened amides, decomposition |
| 3. Deprotection | Ar-OCH₃ → Ar-OH | BBr₃, TMSI | Ring cleavage |
References
- Vertex AI Search. The Synthesis of Sodium Saccharin: Vital for Sweetening Industry.
- Dr. Bharat Baria. (2021). Synthesis of Saccharin by Remsen & Fahlberg with its uses. YouTube.
- Wikipedia. (n.d.). Saccharin.
- Kaur, K., & Srivastava, S. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(63), 38353–38381.
- ResearchGate. (2022). Scheme 1. The saccharin production by Remsen-Fahlberg process.
- Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al Haitham Journal for Pure and Applied Science, 33(2), 47-61.
- Benchchem. (n.d.). Technical Support Center: Side-Product Analysis in the Synthesis of Substituted Saccharins.
- Kaur, K., & Srivastava, S. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(63), 38353-38381.
- Abell, A. D., et al. (2016).
- ResearchGate. (2020). (PDF)
- ResearchGate. (2016). (PDF)
- ResearchGate. (n.d.). METHODS OF ANALYSIS OF SACCHARIN.
- Google Patents. (1984).
- MIH0319. (2023). 5.6 Organics - Making Saccharin. YouTube.
- Abell, A. D., et al. (2016).
- PubMed. (1995).
- Google Patents. (1956).
- CONICET. (n.d.).
- PubMed Central. (2019).
- Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Sciences, 33(2), 47-61.
- PubMed Central. (2018). Saccharin Aza Bioisosteres—Synthesis and Preclinical Property Comparisons.
- Google Patents. (1976). US3988344A - Process for purifying saccharin.
- PubMed Central. (2022). Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs.
- SciELO. (2004).
- ResearchGate. (n.d.). (PDF) Methods of Analysis of Saccharin.
- US Pharmacopeia (USP). (n.d.). Saccharin.
- FAO. (n.d.). SODIUM SACCHARIN.
Sources
Technical Support Center: Navigating the Experimental Challenges of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione (also known as 4-hydroxysaccharin). This guide is designed to provide in-depth, field-proven insights into the common challenges encountered when working with this phenolic saccharin derivative. We will delve into the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your protocols effectively.
I. Introduction to this compound
This compound is a derivative of the well-known artificial sweetener, saccharin. The introduction of a hydroxyl group at the 4-position of the benzisothiazole ring system significantly influences its chemical properties, presenting unique challenges and opportunities in experimental settings. This compound is of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active benzisothiazole derivatives.[1][2] The presence of the phenolic hydroxyl, the acidic N-H proton, and the sulfonyl group contribute to its reactivity, solubility characteristics, and potential for assay interference.[3]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: Based on the known stability of its parent compound, saccharin, it is recommended to store this compound in a cool, dry, and well-ventilated place.[4] The container should be tightly sealed to protect it from moisture and air. Due to the phenolic hydroxyl group, which is susceptible to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability. While saccharin itself is relatively light-stable, the photosensitivity of phenolic compounds warrants storing the 4-hydroxy derivative in a light-protected container (e.g., an amber vial).
Q2: What is the expected solubility of this compound?
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions is pH and temperature-dependent. The parent compound, saccharin, is stable in a pH range of 2 to 7.[6] However, it can undergo hydrolysis to 2-sulfobenzoic acid and 2-sulfamoyl benzoic acid under prolonged exposure to highly acidic conditions (pH < 2) or high temperatures.[7] The 4-hydroxy derivative is expected to be less stable, particularly in neutral to alkaline solutions, due to the presence of the phenolic hydroxyl group which can be easily oxidized. This oxidation is often catalyzed by trace metals and exposure to air. Therefore, for experiments in aqueous buffers, it is recommended to prepare fresh solutions and use them promptly. If storage is necessary, it should be at low temperatures (2-8 °C) and protected from light. The use of deoxygenated buffers can also help to minimize oxidative degradation.
III. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that you may encounter during your experiments.
A. Solubility and Precipitation Issues
Problem: My compound is precipitating out of the aqueous buffer during my experiment.
Underlying Cause: This is a common issue when diluting a concentrated stock solution in an organic solvent into an aqueous medium. The final concentration of the compound may have exceeded its aqueous solubility limit. The pH of the buffer can also significantly affect the solubility of a compound with acidic protons like the N-H and phenolic O-H.
Solutions:
-
Optimize the Stock Solution: Prepare a highly concentrated stock solution in a water-miscible organic solvent such as DMSO or ethanol.
-
Incremental Dilution: When diluting the stock solution into the aqueous buffer, add it dropwise while vortexing or stirring to avoid localized high concentrations that can lead to precipitation.
-
Adjusting pH: The solubility of this compound is expected to increase at higher pH values due to the deprotonation of the acidic N-H and phenolic hydroxyl groups, forming a more soluble salt. However, be mindful that higher pH can also accelerate degradation.
-
Co-solvents: If permissible for your assay, consider including a small percentage (e.g., 1-5%) of a co-solvent like DMSO or ethanol in your final assay buffer to improve solubility.
Experimental Protocol: Determining Optimal pH for Solubility
-
Prepare a series of buffers with a range of pH values (e.g., pH 5, 6, 7, 7.4, 8).
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Add a small, consistent volume of the stock solution to each buffer to achieve the desired final concentration.
-
Vortex each solution and visually inspect for any precipitation.
-
If precipitation is observed, consider serial dilutions to determine the maximum soluble concentration at each pH.
B. Assay Interference
Problem: I am observing unexpected or inconsistent results in my biochemical assay.
Underlying Cause: The phenolic hydroxyl group in this compound makes it a potential source of assay interference through several mechanisms:
-
Antioxidant Activity: Phenolic compounds are known to have antioxidant properties, which can interfere with assays that involve redox reactions, such as those measuring reactive oxygen species (ROS) or enzymatic activity that depends on redox cofactors.
-
Spectroscopic Interference: The compound may absorb light or fluoresce at the wavelengths used for detection in your assay, leading to false-positive or false-negative results. Structurally similar 4-hydroxycoumarins are known to have UV-Vis absorption and fluorescence properties.[8][9]
-
Non-specific Protein Binding: The planar, heterocyclic structure may lead to non-specific binding to proteins, including enzymes, which can either inhibit or artifactually enhance their activity.
Solutions and Troubleshooting Workflow:
Experimental Protocol: Assessing Spectroscopic Interference
-
Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiment.
-
Run a full UV-Vis spectrum (e.g., 200-800 nm) to identify any absorbance peaks.
-
If using a fluorescence-based assay, measure the emission spectrum of the compound alone at the excitation wavelength of your fluorophore, and measure the excitation spectrum at the emission wavelength of your fluorophore.
-
Compare these spectra with the excitation and emission wavelengths of your assay to determine if there is any overlap that could cause interference.
C. Compound Degradation
Problem: The activity of my compound decreases over time, or I am seeing new, unexpected peaks in my HPLC analysis.
Underlying Cause: The phenolic hydroxyl group makes this compound susceptible to oxidative degradation, especially in aqueous buffers at neutral or alkaline pH, and in the presence of light and oxygen.
Solutions:
-
Fresh is Best: Prepare solutions of the compound immediately before use.
-
Protect from Light: Conduct experiments in low-light conditions or use amber-colored labware.
-
Control pH: If your experiment allows, use a slightly acidic buffer (pH 6-6.5) to improve stability. However, this may compromise solubility.
-
Deoxygenate Buffers: For sensitive experiments, bubble your buffers with an inert gas like nitrogen or argon before adding the compound.
-
Add Antioxidants: If compatible with your experimental system, consider adding a small amount of a stabilizing antioxidant like ascorbic acid.[10]
Table 1: Summary of Potential Challenges and Mitigation Strategies
| Challenge | Potential Cause | Recommended Mitigation Strategies |
| Poor Solubility | Exceeding aqueous solubility limit; unfavorable pH. | Use a co-solvent (e.g., DMSO, ethanol) for stock solutions; optimize pH; use incremental dilution. |
| Precipitation | Localized high concentration upon dilution. | Add stock solution dropwise with vigorous mixing. |
| Assay Interference | Antioxidant activity; spectroscopic properties; non-specific protein binding. | Run appropriate controls (compound-only); assess spectroscopic properties independently; consider alternative assay methods. |
| Compound Degradation | Oxidation of the phenolic hydroxyl group. | Prepare fresh solutions; protect from light; use deoxygenated buffers; consider adding antioxidants. |
IV. Conclusion
Working with this compound requires careful consideration of its unique chemical properties imparted by the phenolic hydroxyl group. By understanding the potential challenges of solubility, assay interference, and stability, researchers can proactively design more robust experiments and accurately interpret their results. This guide provides a framework for troubleshooting common issues, but as with any experimental work, meticulous observation and systematic optimization are key to success.
V. References
-
Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51.
-
Bastola, K. P., Guragain, Y. N., Bhadriraju, V., & Vadlani, P. V. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry, 8(6), 416-431.
-
Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current medicinal chemistry, 12(8), 887-916.
-
Britannica, T. Editors of Encyclopaedia (2023, November 27). saccharin. Encyclopedia Britannica. [Link]
-
David, R. M., & Grinberg, N. (2008). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 343(15), 2575–2580.
-
Ibn Al-Haitham Journal for Pure and Applied Science. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Science, 33(2), 43-52.
-
Li, X., Li, Y., Li, J., Wang, J., & Li, X. (2014). Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. Journal of agricultural and food chemistry, 62(23), 5308–5313.
-
Liu, D., Tian, Z., Yan, Z., Wu, L., Ma, Y., Wang, Q., Liu, W., Zhou, H., & Yang, C. (2013). Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors. Bioorganic & medicinal chemistry, 21(11), 2960–2967.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5143, Saccharin. Retrieved January 17, 2026, from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 17520, 1,2-Benzisothiazol-3(2H)-one. Retrieved January 17, 2026, from [Link].
-
Razzak, M. A. A., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Science, 33(2), 43-52.
-
ResearchGate. (2021). Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. Retrieved from [Link]
-
ResearchGate. (2013). Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors. Retrieved from [Link]
-
ResearchGate. (2019). Determination and Correlation of Solubility and Solution Thermodynamics of Saccharin in Different Pure Solvents. Retrieved from [Link]
-
Singh, A. K., Singh, V., Singh, A. K., & Singh, B. (2016). Kinetics of permagnetic oxidation of 4-hydroxy acetophenone in acidic media. Scholars Research Library, 8(1), 1-6.
-
Stahmann, M. A., & Link, K. P. (1949). U.S. Patent No. 2,465,293. Washington, DC: U.S. Patent and Trademark Office.
-
Toth, A. B. (1956). Hydrolytic Stability of Saccharin. Journal of the American Pharmaceutical Association, 45(5), 343-344.
-
Viani, F., et al. (2017). Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. Carbohydrate polymers, 174, 106-116.
-
Wang, X. X., Zhang, Q. Q., Wu, Y., & Hu, H. Y. (2019). The light-dependent lethal effects of 1,2-benzisothiazol-3(2H)-one and its biodegradation by freshwater microalgae. Science of the total environment, 659, 134-141.
-
PubMed. (1976). Impurities in commercial saccharin. I. Impurities soluble in organic solvents. Journal of the Association of Official Analytical Chemists, 59(5), 1051-1058.
-
ResearchGate. (2008). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 343(15), 2575-2580.
-
Wikipedia. (2023, December 15). Benzisothiazolinone. Retrieved January 17, 2026, from [Link]
-
PubMed. (1985). Oxidation kinetics of an antiasthmatic, 2-[(4-hydroxyphenyl)amino]-5-methoxybenzenemethanol, and stabilization with ascorbic acid. Journal of pharmaceutical sciences, 74(11), 1183-1186.
-
The Human Metabolome Database. (n.d.). Showing metabocard for 1,2-Benzisothiazol-3(2H)-one (HMDB0034413). Retrieved January 17, 2026, from [Link]
-
Britannica. (n.d.). Saccharin. Retrieved January 17, 2026, from [Link]
Sources
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- 2. Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5847234A - Process for the preparation of 4-hydroxybiphenyl - Google Patents [patents.google.com]
- 4. Artificial sugar saccharin and its derivatives: role as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Saccharin | artificial sweetener, sugar substitute, food additive | Britannica [britannica.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 10. Oxidation kinetics of an antiasthmatic, 2-[(4-hydroxyphenyl)amino]-5-methoxybenzenemethanol, and stabilization with ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. The insights provided are based on established chemical principles and data from structurally related molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
My compound is showing signs of degradation in aqueous solution. What are the likely hydrolytic degradation pathways?
Answer:
This compound possesses a sulfonamide-like structure within its heterocyclic ring system, which can be susceptible to hydrolysis, particularly under non-neutral pH conditions. The primary point of hydrolytic cleavage is expected to be the sulfur-nitrogen (S-N) bond within the 1,2-benzisothiazole ring.
Causality: The S-N bond in sulfonamides and related cyclic structures like saccharin is polarized, with the sulfur atom being electrophilic. Under aqueous conditions, especially when catalyzed by acid or base, this bond can be attacked by water or hydroxide ions, leading to ring-opening.
Expected Degradation Products: The initial hydrolysis product would likely be a substituted 2-sulfamoylbenzoic acid derivative. Further degradation could lead to the formation of 2-carboxy-5-hydroxybenzenesulfonic acid and ammonia or related amine derivatives, depending on the subsequent reaction conditions.
Experimental Protocol to Investigate Hydrolysis:
-
Prepare solutions of this compound in buffers of varying pH (e.g., pH 3, 7, and 9).
-
Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C) and collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) with a UV detector to monitor the disappearance of the parent compound and the appearance of new peaks corresponding to degradation products.
-
For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
I've observed changes in my compound's purity after exposure to laboratory lighting. Could this be photodegradation?
Answer:
Yes, photodegradation is a plausible cause for the instability of this compound upon exposure to light, especially UV radiation. The aromatic ring and carbonyl groups in the molecule are chromophores that can absorb light energy, leading to photochemical reactions.
Causality: Similar to other sulfonamide-containing compounds, the absorbed light energy can promote the molecule to an excited state, making it more reactive. This can lead to bond cleavage, rearrangement, or reaction with other molecules in the solution. Studies on related sulfonamides have shown that photodegradation can occur, often following pseudo-first-order kinetics.[1]
Potential Photodegradation Pathways:
-
Cleavage of the S-N bond: This is a common pathway in the photodegradation of sulfonamides.[2]
-
Hydroxylation of the aromatic ring: Although the molecule already has a hydroxyl group, further hydroxylation at other positions on the benzene ring can occur, mediated by reactive oxygen species generated during photolysis.
-
Photoisomerization: While less common for this specific ring system, rearrangement to a more stable isomer under UV irradiation is a possibility.
Troubleshooting & Prevention:
-
Protect from Light: Store the compound in amber vials or wrap containers in aluminum foil.
-
Minimize Exposure During Experiments: Conduct experimental manipulations under low-light conditions or use light-blocking shields.
-
Use Photostability Chambers: For formal stability studies, use a photostability chamber with controlled light exposure (as per ICH Q1B guidelines).
What are the expected degradation products under oxidative stress?
Answer:
Under oxidative conditions, such as exposure to strong oxidizing agents or advanced oxidation processes (AOPs), this compound is expected to degrade. The primary sites of oxidative attack are the benzene ring and the heterocyclic ring.
Causality: Oxidants, particularly hydroxyl radicals (•OH), are highly reactive and can attack electron-rich sites on the molecule.[3] The hydroxyl group on the benzene ring makes it susceptible to further oxidation.
Expected Oxidative Degradation Pathways:
-
Aromatic Ring Opening: Severe oxidation can lead to the cleavage of the benzene ring, ultimately resulting in smaller organic acids and mineralization to CO2 and H2O.
-
Hydroxylation and Quinone Formation: The existing hydroxyl group can direct further hydroxylation of the benzene ring. These dihydroxy intermediates can then be oxidized to form quinone-like structures.
-
Sulfur Oxidation: The sulfur atom in the isothiazole ring is already in a high oxidation state (+6), so further oxidation at this position is unlikely. However, the degradation of the ring can lead to the formation of sulfate ions.
Experimental Workflow to Study Oxidative Degradation:
Caption: Workflow for studying oxidative degradation.
Quantitative Data Summary
While specific degradation kinetics for this compound are not available in the literature, the following table provides representative data for related compounds to offer a comparative perspective.
| Compound | Condition | Half-life (t½) | Reference |
| Saccharin | Biodegradation in hypertrophic water | 14 days for 98% degradation | [4] |
| Sulfadiazine | UV/Na₂S₂O₈ photodegradation | ~28 minutes (based on rate constant) | [1] |
| Sulfamethoxazole | UV/Na₂S₂O₈ photodegradation | ~24 minutes (based on rate constant) | [1] |
| Saccharin | Photodegradation in surface waters | > several years | [5] |
Note: The degradation rates are highly dependent on the specific experimental conditions (e.g., pH, temperature, light intensity, presence of other substances).
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential primary degradation pathways of this compound based on the chemistry of its functional groups and analogies to related compounds.
Caption: Potential degradation pathways.
References
-
Hu, Y., et al. (2004). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][6][7]Thiazin-4-One Derivatives. Molecules, 28(9), 3841. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17520, 1,2-Benzisothiazol-3(2H)-one. Available at: [Link]
-
Gao, Y., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30(21), 60085-60096. Available at: [Link]
-
Scheurer, M., et al. (2016). Degradation of artificial sweeteners via direct and indirect photochemical reactions. Water Research, 93, 271-281. Available at: [Link]
-
Chen, J., et al. (2013). Degradation of Artificial Sweetener Saccharin Sodium by Advanced Oxidation Technology. International Journal of Photoenergy, 2013, 1-7. Available at: [Link]
-
Farkas, J., et al. (2019). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 24(19), 3508. Available at: [Link]
-
Lin, Y.-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Journal of Hazardous Materials, 287, 147-155. Available at: [Link]
-
Slavič, A., et al. (2018). Biodegradation of the artificial sweetener saccharin in surface waters and groundwaters. Acta hydrotechnica, 31(55), 157-165. Available at: [Link]
-
Wang, P., et al. (2017). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. International Journal of Environmental Research and Public Health, 14(3), 241. Available at: [Link]
Sources
- 1. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paper: Biodegradation of the artificial sweetener saccharin in surface waters and groundwaters | Acta hydrotechnica [actahydrotechnica.fgg.uni-lj.si]
- 5. Degradation of artificial sweeteners via direct and indirect photochemical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting guide for 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione experiments
Technical Support Center: N-Hydroxysaccharin Experiments
A Note on Chemical Identity: The compound "4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione" is not a commonly documented or commercially available chemical. This guide focuses on a closely related, structurally similar, and widely used compound: N-Hydroxysaccharin (NHSac) , also known as 2-hydroxy-1,1-dioxo-1,2-benzothiazol-3-one[1]. The principles and troubleshooting steps outlined here for N-Hydroxysaccharin are highly relevant for researchers working with other N-hydroxy derivatives of the benzisothiazole scaffold.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is N-Hydroxysaccharin and what are its primary applications?
N-Hydroxysaccharin (NHSac) is a heterocyclic compound featuring an N-hydroxyimide functional group. It is primarily used as a carboxylic acid activating agent, particularly in the synthesis of active esters for amide bond formation (peptide coupling) and bioconjugation. When coupled with a carboxylic acid (often using a carbodiimide like EDC), it forms an N-acylsaccharin, which is a highly reactive ester intermediate susceptible to nucleophilic attack by primary amines. This process is analogous to the more common N-hydroxysuccinimide (NHS) chemistry.[2][3]
Q2: How should N-Hydroxysaccharin be handled and stored?
Like many N-hydroxy compounds, N-Hydroxysaccharin and its activated esters can be sensitive to moisture and elevated temperatures.
-
Storage: Store solid N-Hydroxysaccharin in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated and under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, -20°C is recommended.
-
Handling: Minimize exposure to atmospheric moisture.[4] Before opening the container, allow it to warm to room temperature to prevent condensation.[4] Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as dust can cause mechanical irritation to the eyes and respiratory system.[5][6][7]
Q3: Is N-Hydroxysaccharin stable in aqueous solutions?
N-hydroxy compounds and their activated esters are susceptible to hydrolysis, especially at neutral to high pH.[4][8] The ester linkage in activated N-acylsaccharins will be cleaved by water, reverting to the original carboxylic acid and N-Hydroxysaccharin. Therefore, solutions for coupling reactions should be prepared fresh and ideally in anhydrous solvents.[4]
Section 2: Troubleshooting Synthesis & Purification
Q4: My N-Hydroxysaccharin synthesis from saccharin and a hydroxylating agent is resulting in low yields. What are the common causes?
Low yields in N-hydroxyimide synthesis can often be traced to several factors.
-
Cause 1: Incomplete reaction of the starting material. The N-H bond of saccharin is acidic but may require specific conditions for efficient reaction.
-
Solution: Ensure the base used is appropriate for deprotonating saccharin. Stronger, non-nucleophilic bases may be required. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting saccharin is consumed before workup.
-
-
Cause 2: Product Degradation. N-hydroxy compounds can be unstable under harsh reaction conditions (e.g., high temperatures or extreme pH).
-
Solution: Maintain the recommended reaction temperature. During workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully.
-
-
Cause 3: Issues with the Hydroxylating Agent. The stability and reactivity of the hydroxylating agent are critical.
-
Solution: Use a fresh, high-purity source of your hydroxylating agent. Some reagents may require specific activation steps.
-
Q5: I am struggling to purify N-Hydroxysaccharin. What purification methods are recommended?
Purification can be challenging due to the compound's polarity and potential for degradation.
| Method | Protocol Details | Common Issues & Solutions |
| Recrystallization | Ethyl acetate is a commonly used solvent for recrystallizing N-hydroxyimides.[2] Dissolve the crude product in a minimal amount of hot ethyl acetate, then allow it to cool slowly. Seeding with a pure crystal can aid precipitation. | Oiling Out: If the product separates as an oil, try using a more polar solvent system or a slower cooling rate. Co-precipitation of Impurities: If impurities persist, a second recrystallization or switching to column chromatography may be necessary. |
| Column Chromatography | Use silica gel with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol. | Tailing/Streaking: The acidic nature of the N-OH group can cause streaking on silica. Adding a small amount (0.5-1%) of acetic acid to the mobile phase can often resolve this. Product Degradation: Avoid prolonged exposure on the column. Run the chromatography as efficiently as possible. |
| Acid-Base Extraction | The N-hydroxy group is weakly acidic. The compound can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove non-acidic impurities. The product can then be recovered from the organic layer. | Emulsion Formation: If an emulsion forms during extraction, adding brine can help break it. Product Loss: The product may have some solubility in the aqueous phase, especially if a strong base is used. Use a mild base and perform multiple extractions with smaller volumes. |
Section 3: Troubleshooting Applications in Amide Coupling
Q6: My peptide coupling reaction using an N-acylsaccharin active ester is incomplete or has a low yield. What went wrong?
This is a frequent issue in peptide synthesis.[9][10][11] A systematic approach is needed to diagnose the problem.
Decision Workflow for Failed Coupling Reactions
Caption: Decision tree for troubleshooting low-yield coupling reactions.
-
Cause 1: Hydrolysis of the Active Ester. This is the most common culprit.[4][8] Any moisture present in the reaction (in the solvent, reagents, or glassware) will hydrolyze the N-acylsaccharin back to the carboxylic acid.
-
Solution: Use high-purity, anhydrous solvents (e.g., DMF, DCM, THF). Ensure all glassware is oven-dried. Handle reagents under an inert atmosphere.
-
-
Cause 2: Steric Hindrance. If either the carboxylic acid or the amine is sterically bulky, the reaction rate will be significantly slower.[10]
-
Solution: Increase the reaction time and/or moderately increase the temperature (e.g., to 40°C). Consider using a more potent activating system if the problem persists.[12]
-
-
Cause 3: Suboptimal Base. The choice and amount of base (e.g., DIPEA, triethylamine) can be critical. Excess strong base can lead to side reactions.
-
Solution: Typically, 1.1 to 1.5 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA) are sufficient.
-
-
Cause 4: Side Reactions. Besides hydrolysis, other nucleophiles present on your molecules (e.g., the hydroxyl groups of tyrosine, serine, or threonine) can compete with the target amine, leading to undesired byproducts.[8]
-
Solution: Ensure that all potentially reactive functional groups are appropriately protected before attempting the coupling reaction.
-
Q7: After my coupling reaction, I have difficulty removing the saccharin byproduct. How can it be removed?
Saccharin is acidic and relatively polar, which can sometimes complicate purification.
-
Aqueous Wash: During the reaction workup, perform a wash with a mild aqueous base like 1M sodium bicarbonate (NaHCO₃) solution. The saccharin will be deprotonated to its sodium salt, which is highly water-soluble and will be extracted into the aqueous layer.
-
Chromatography: If the product is not amenable to aqueous workup, the saccharin byproduct can typically be separated from the desired product using standard silica gel chromatography.
Section 4: Analytical Characterization
Q8: What are the expected analytical characteristics for N-Hydroxysaccharin?
Proper characterization is essential to confirm the identity and purity of your synthesized material.
| Analytical Technique | Expected Observations |
| ¹H NMR | The spectrum will show aromatic protons in the range of ~7.8-8.2 ppm. A broad singlet corresponding to the N-OH proton will also be present, though its chemical shift can vary depending on the solvent and concentration.[13][14] |
| ¹³C NMR | Aromatic carbons will appear in the ~120-140 ppm region. The carbonyl carbon (C=O) will be significantly downfield, typically >160 ppm.[15] |
| IR Spectroscopy | Look for characteristic peaks for the C=O stretch (~1700-1750 cm⁻¹), the SO₂ stretches (asymmetric and symmetric, ~1350 cm⁻¹ and ~1180 cm⁻¹), and a broad O-H stretch (~3200-3400 cm⁻¹). |
| Mass Spectrometry | The expected exact mass for C₇H₅NO₄S is 198.9939.[1] Look for the [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions depending on the ionization mode. |
General Workflow: Synthesis to Application
Caption: Experimental workflow from synthesis to final product.
References
-
Side reactions of N-hydroxysuccinimide esters with nucleophiles. Stack Exchange. Available at: [Link]
-
Safety Data Sheet Saccharin Sodium. Redox. Available at: [Link]
-
Saccharin Hazard Summary. NJ.gov. Available at: [Link]
-
New synthetic technology for the construction of N-hydroxyindoles and synthesis of nocathiacin I model systems. NIH National Library of Medicine. Available at: [Link]
-
Saccharin | C7H5NO3S. PubChem, NIH. Available at: [Link]
-
Synthesis of N-hydroxycinnamides Capped With a Naturally Occurring Moiety as Inhibitors of Histone Deacetylase. PubMed, NIH. Available at: [Link]
-
A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. ResearchGate. Available at: [Link]
-
A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. NIH National Library of Medicine. Available at: [Link]
-
Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. ResearchGate. Available at: [Link]
-
N-hydroxysaccharin | C7H5NO4S. PubChem, NIH. Available at: [Link]
-
Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. Available at: [Link]
-
Purification and characterization of isobutylamine N-hydroxylase from the valanimycin producer Streptomyces viridifaciens MG456-hF10. PubMed, NIH. Available at: [Link]
- The preparation method of N-hydroxysuccinimide. Google Patents.
-
Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. Available at: [Link]
-
How to keep N-hydroxylamine stable for shipping and storing? Reddit. Available at: [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Available at: [Link]
-
N-Hydroxy Compounds as New Internal Standards for the 31P-NMR Determination of Lignin Hydroxy Functional Groups. Semantic Scholar. Available at: [Link]
- Method for the purification of a-hydroxy acids on an industrial scale. Google Patents.
-
NMR Characterization of Lignans. MDPI. Available at: [Link]
-
Solid-State NMR Spectroscopy: Towards Structural Insights into Starch-Based Materials in the Food Industry. MDPI. Available at: [Link]
-
To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. NIH National Library of Medicine. Available at: [Link]
-
New (1)h NMR procedure for the characterization of native and modified food-grade starches. PubMed, NIH. Available at: [Link]
-
Adverse Reactions to 6% Hydroxyethyl Starch in the Operating Room. NIH National Library of Medicine. Available at: [Link]
-
ester hydrolysis and Fischer esterification. YouTube. Available at: [Link]
- Purification of hydroxylamine. Google Patents.
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- 1. N-hydroxysaccharin | C7H5NO4S | CID 10465358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Hydroxysuccinimide: Synthesis, application and pharmacokinetics_Chemicalbook [chemicalbook.com]
- 3. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. redox.com [redox.com]
- 6. scribd.com [scribd.com]
- 7. nj.gov [nj.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 13. NMR Characterization of Lignans | MDPI [mdpi.com]
- 14. New (1)h NMR procedure for the characterization of native and modified food-grade starches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Purity of Synthesized 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione. As a compound of significant interest in medicinal chemistry, achieving high purity is paramount for reliable downstream applications and accurate biological evaluation. This document provides a structured approach to troubleshooting common purity issues, offering detailed protocols and explaining the scientific rationale behind each step.
I. Troubleshooting Guide: Diagnosing and Resolving Purity Issues
The synthesis of this compound can be susceptible to the formation of several impurities. This section is designed to help you identify the potential cause of impurity based on your analytical data and provides targeted solutions.
Commonly Observed Purity Problems and Their Solutions
| Observation (Symptom) | Potential Cause (Diagnosis) | Recommended Action (Treatment) |
| Discolored Product (Yellowish or Brownish Tinge) | Presence of unreacted starting materials or side-reaction byproducts. Oxidation of the hydroxyl group. | 1. Recrystallization: Utilize a suitable solvent system to selectively crystallize the desired product, leaving impurities in the mother liquor. 2. Activated Carbon Treatment: Decolorize the solution with activated charcoal prior to crystallization.[1][2] |
| Broad Melting Point Range | Mixture of the desired product and one or more impurities, disrupting the crystal lattice. | 1. Sequential Purification: Employ a combination of purification techniques, such as recrystallization followed by column chromatography. 2. Solvent Washing: Wash the crude product with a solvent in which the impurities are soluble, but the desired product is not. |
| Unexpected Peaks in HPLC or NMR Spectra | Incomplete reaction, presence of regioisomers, or degradation products. | 1. Reaction Optimization: Re-evaluate reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion. 2. Chromatographic Purification: Employ column chromatography with an appropriate stationary and mobile phase to separate the desired isomer. |
| Low Yield of Purified Product | Product loss during purification steps. Co-precipitation of the product with impurities. | 1. Optimize Recrystallization: Carefully select the recrystallization solvent to maximize product recovery. Avoid using an excessive volume of solvent. 2. Fine-tune Chromatography: Adjust the gradient and flow rate during column chromatography to achieve better separation and minimize product loss. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and purification of this compound.
1. What are the most common impurities encountered in the synthesis of this compound?
Common impurities can include unreacted starting materials such as 2-chloro-6-nitrotoluene or 4-chloro-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide, as well as side-products from incomplete reactions or rearrangements.[1] The specific impurities will depend on the synthetic route employed.
2. What is the best solvent for recrystallizing this compound?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, or mixtures of ethanol and water.[3] The optimal solvent or solvent system should be determined empirically for each specific case.
3. When should I consider using column chromatography for purification?
Column chromatography is recommended when recrystallization alone is insufficient to remove closely related impurities, such as regioisomers or byproducts with similar solubility profiles. It is a powerful technique for achieving high levels of purity.
4. How can I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm purity. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity assessment.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can reveal the presence of impurities. Mass Spectrometry (MS) confirms the molecular weight of the desired compound.[7][8] Melting point analysis can also be a good indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity.
5. My product appears to be degrading during purification. What can I do?
The hydroxyl group on the aromatic ring can be susceptible to oxidation. It is advisable to perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Minimizing exposure to light and heat can also help prevent degradation.
III. Detailed Experimental Protocols
Protocol 1: Recrystallization for General Purification
This protocol outlines a general procedure for purifying this compound by recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Flash Column Chromatography for High-Purity Isolation
This protocol provides a general guideline for purification using flash column chromatography.
Step-by-Step Methodology:
-
Stationary Phase Selection: Silica gel is a commonly used stationary phase for compounds of this polarity.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (mobile phase). A good solvent system will give a retention factor (Rf) of approximately 0.3 for the desired compound. Common mobile phases include mixtures of ethyl acetate and hexanes.
-
Column Packing: Pack a glass column with the selected stationary phase as a slurry in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
IV. Visualizing the Purification Workflow
A clear understanding of the purification process is crucial. The following diagram illustrates a typical workflow for enhancing the purity of synthesized this compound.
Caption: A typical workflow for the purification of this compound.
V. References
-
PrepChem. Synthesis of 4-Hydroxy-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide. Available at: [Link]
-
PrepChem. Synthesis of 4-hydroxy-1,2-benzisothiazole. Available at: [Link]
-
Google Patents. Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides. Available at:
-
Google Patents. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one. Available at:
-
MDPI. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Available at: [Link]
-
PubMed. Determination of 2-(3-benzoyl)-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazine-2-yl-1-phenylethanone by Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. Available at: [Link]
-
Scribd. Experiment 1: Recrystallization of Vanillin (4-Hydroxy-3-Methoxybenzaldehyde). Available at: [Link]
-
Oriental Journal of Chemistry. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. Available at: [Link]
-
Analytice. 1,2-benzisothiazol-3(2H)-one - VARIOUS analysis. Available at: [Link]
-
ResearchGate. Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 3. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 2-(3-benzoyl)-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazine-2-yl-1-phenylethanone by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2-benzisothiazol-3(2H)-one - VARIOUS analysis - Analytice [analytice.com]
Validation & Comparative
A Comparative Guide to Protease Inhibitors: 4-Hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione and a New Generation of Elastase Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of protease inhibition, the selection of the appropriate tool is paramount for experimental success. This guide provides an in-depth, objective comparison of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione, a representative of the saccharin-based serine protease inhibitors, against two contemporary and highly selective neutrophil elastase inhibitors, Sivelestat and Alvelestat. By delving into their mechanisms of action, comparative potency, and the experimental methodologies used for their evaluation, this guide aims to equip the scientific community with the necessary knowledge to make informed decisions for their research applications.
Introduction to Protease Inhibition: A Cornerstone of Cellular Regulation and Therapeutic Intervention
Proteases, a ubiquitous class of enzymes, are fundamental to a vast array of physiological processes, from protein turnover and digestion to intricate signaling cascades and immune responses. Their activity is tightly regulated, and dysregulation is a hallmark of numerous pathologies, including inflammatory diseases, cancer, and infectious diseases. Protease inhibitors, therefore, represent a critical class of chemical tools and therapeutic agents, enabling the study of protease function and the development of novel treatments.
This guide focuses on the inhibition of serine proteases, a major class of proteolytic enzymes characterized by a highly conserved catalytic triad featuring a key serine residue. A prominent member of this family is human neutrophil elastase (HNE), a powerful protease released by neutrophils during inflammation. While essential for host defense, unchecked HNE activity can lead to severe tissue damage, implicating it in diseases such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.
The Saccharin Scaffold: A Classic Covalent Inhibitor
Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) and its derivatives have long been recognized for their ability to inhibit serine proteases.[1][2] These compounds typically function as mechanism-based or time-dependent inhibitors, forming a covalent bond with the active site serine residue of the target protease.
This compound: A Representative Saccharin Derivative
While specific inhibitory data for this compound is not extensively available in public literature, the broader class of N-acyl saccharin derivatives has been shown to be effective, time-dependent inhibitors of human leukocyte elastase.[3] The potency of these inhibitors is influenced by the nature of the acyl group, with longer alkyl chains generally leading to increased inhibitory activity. For instance, N-palmitoyl-saccharin exhibits an IC50 value of 2 µM against human leukocyte elastase.[3]
Mechanism of Action: The inhibitory mechanism of saccharin derivatives involves the nucleophilic attack of the active site serine on the carbonyl group of the saccharin ring. This leads to the opening of the isothiazolinone ring and the formation of a stable acyl-enzyme intermediate, effectively inactivating the protease. This covalent modification is a hallmark of many potent, irreversible protease inhibitors.
Figure 1: Covalent inhibition of a serine protease by a saccharin derivative.
A New Era of Selective Elastase Inhibitors
While broad-spectrum protease inhibitors have their utility, the development of highly selective inhibitors is crucial for minimizing off-target effects in both research and clinical settings. Sivelestat and Alvelestat represent two such advancements in the field of neutrophil elastase inhibition.
Sivelestat: A Competitive Inhibitor of Neutrophil Elastase
Sivelestat (ONO-5046) is a potent and selective competitive inhibitor of human neutrophil elastase.[4][5][6] Its high specificity for neutrophil elastase over other serine proteases makes it a valuable tool for dissecting the specific roles of this enzyme in various biological processes.
Mechanism of Action: As a competitive inhibitor, Sivelestat binds reversibly to the active site of neutrophil elastase, preventing the binding and cleavage of its natural substrates.[1] This non-covalent interaction allows for a more controlled and reversible mode of inhibition compared to covalent inhibitors.
Potency: Sivelestat exhibits significant potency against human neutrophil elastase, with reported IC50 values in the range of 19-49 nM.[5][7]
Alvelestat (AZD9668): A Reversible, Orally Bioavailable Inhibitor
Alvelestat is another highly selective, reversible inhibitor of human neutrophil elastase.[8][9][10] A key advantage of Alvelestat is its oral bioavailability, which has facilitated its investigation in clinical trials for inflammatory lung diseases.[11][12][13]
Mechanism of Action: Similar to Sivelestat, Alvelestat functions as a reversible inhibitor, binding to the active site of neutrophil elastase and blocking its catalytic activity.[10]
Potency: Alvelestat is a potent inhibitor of human neutrophil elastase, with a reported IC50 of 12 nM.[8][12]
Comparative Analysis of Inhibitor Performance
To provide a clear and objective comparison, the following table summarizes the key characteristics of the discussed protease inhibitors.
| Inhibitor | Target Protease | Mechanism of Action | IC50 (HNE) | Selectivity |
| N-Palmitoyl-saccharin | Serine Proteases | Covalent, Time-dependent | 2 µM[3] | Broad, with some selectivity for HNE over other proteases |
| Sivelestat | Neutrophil Elastase | Competitive, Reversible | 19-49 nM[5][7] | High for Neutrophil Elastase |
| Alvelestat (AZD9668) | Neutrophil Elastase | Reversible | 12 nM[8][12] | High for Neutrophil Elastase |
Experimental Protocols for Protease Inhibitor Evaluation
The accurate determination of inhibitor potency is fundamental to comparative studies. The following protocol outlines a standard fluorometric assay for measuring the activity of human neutrophil elastase and determining the IC50 of an inhibitor.
Protocol: Fluorometric Assay for Human Neutrophil Elastase Inhibition
This protocol is adapted from commercially available kits and established methodologies.[14][15][16][17]
I. Materials and Reagents:
-
Human Neutrophil Elastase (HNE), purified enzyme
-
HNE Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)
-
Fluorogenic Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-Amino-4-methylcoumarin; MeOSuc-AAPV-AMC)
-
Test Inhibitor (e.g., Saccharin derivative, Sivelestat, Alvelestat)
-
DMSO (for dissolving inhibitors)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
II. Experimental Workflow:
Figure 2: Workflow for determining the IC50 of a human neutrophil elastase inhibitor.
III. Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Create a serial dilution of the inhibitor in HNE Assay Buffer.
-
Dilute the HNE enzyme to the desired working concentration in HNE Assay Buffer.
-
Prepare the fluorogenic substrate solution in HNE Assay Buffer.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the appropriate volume of HNE Assay Buffer.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the diluted HNE enzyme solution to all wells except the no-enzyme control.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Conclusion: Selecting the Right Inhibitor for Your Research
The choice of a protease inhibitor is a critical decision that can significantly impact the outcome of an experiment. This guide has provided a comparative analysis of a classic covalent inhibitor scaffold, represented by this compound and its N-acyl derivatives, and two modern, highly selective, and potent inhibitors of human neutrophil elastase, Sivelestat and Alvelestat.
Saccharin derivatives offer a mechanism of covalent, time-dependent inhibition that can be advantageous for achieving sustained inactivation of the target protease. However, their broader reactivity profile may be a consideration for applications requiring high selectivity. In contrast, Sivelestat and Alvelestat provide highly potent and selective inhibition of neutrophil elastase through reversible binding, making them exquisite tools for studying the specific functions of this key inflammatory enzyme. The oral bioavailability of Alvelestat further extends its utility to in vivo studies and clinical investigations.
By understanding the distinct mechanistic and performance characteristics of these inhibitors, researchers can select the most appropriate tool to advance their scientific inquiries in the dynamic field of protease biology and drug discovery.
References
- Alvelestat (AZD9668) | Serine Protease inhibitor | CAS 848141-11-7 - Selleck Chemicals. [URL: https://www.selleckchem.com/products/azd9668.html]
- Efficient inhibition of human leukocyte elastase and cathepsin G by saccharin derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/8216202/]
- Inhibition of human leucocyte elastase by fatty acyl-benzisothiazolinone, 1,1-dioxide conjugates (fatty acyl-saccharins). [URL: https://pubmed.ncbi.nlm.nih.gov/3831343/]
- Efficient inhibition of human leukocyte elastase and cathepsin G by saccharin derivatives | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm00073a019]
- What is Sivelestat Sodium Hydrate used for? - Patsnap Synapse. [URL: https://synapse.patsnap.com/drugs/sivelestat-sodium-hydrate-uses-mechanism-of-action-and-side-effects]
- Sivelestat, neutrophil elastase inhibitor (CAS 127373-66-4) - Abcam. [URL: https://www.abcam.com/sivelestat-neutrophil-elastase-inhibitor-ab146184.html]
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- Sivelestat - Neuromics. [URL: https://www.neuromics.
- Alvelestat (AZD9668) | Elastase Inhibitor - MedchemExpress.com. [URL: https://www.medchemexpress.
- Alvelestat AATD Associated Lung Disease - Mereo BioPharma. [URL: https://www.mereobiopharma.
- Elastase | Inhibitors | MedChemExpress. [URL: https://www.medchemexpress.com/targets/elastase.html]
- Sivelestat sodium | Serine Protease inhibitor | CAS 150374-95-1 - Selleck Chemicals. [URL: https://www.selleckchem.
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- Definition of alvelestat - NCI Drug Dictionary - National Cancer Institute. [URL: https://www.cancer.
- Researchers present structure and new pharmacological data on AZD-9668 - BioWorld. [URL: https://www.bioworld.
- Alvelestat tosylate (AZD9668 tosylate) | Elastase Inhibitor - MedchemExpress.com. [URL: https://www.medchemexpress.
- Sivelestat (EI546) | Elastase Inhibitor - MedchemExpress.com. [URL: https://www.medchemexpress.
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validating hits from screens using 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
A Senior Application Scientist's Perspective on Confirming True Positives in Drug Discovery
Foreword: The Quest for Authentic Hits
In the landscape of high-throughput screening (HTS), the identification of "hits"—compounds that modulate a target's activity—is but the first step in a long and arduous journey. The path from a primary screening hit to a viable lead compound is fraught with pitfalls, most notably the prevalence of false positives. These misleading data points can arise from a multitude of artifacts, including assay interference, compound aggregation, and non-specific reactivity. Consequently, the rigorous validation of primary hits is a critical gatekeeping step, ensuring that precious resources are funneled towards compounds with genuine and specific interactions with the target of interest.
While the query specified an interest in the utility of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione for hit validation, an extensive review of the scientific literature does not support its use as a standard or recognized tool for this purpose. The benzisothiazole and benzisothiazolone scaffolds are present in molecules with a wide range of biological activities, including uses as preservatives and antimicrobials, as well as in the development of inhibitors for various enzymes.[1][2][3][4][5][6] However, the specific trione derivative mentioned is not established in the literature as a reagent or methodology for the validation of screening hits.
Therefore, this guide will pivot to address the core need of the researcher: to effectively validate hits from screens. We will provide a comprehensive comparison of the gold-standard, industry-proven biophysical techniques that are indispensable for this purpose. This guide is structured to provide not just the "what" and "how," but the critical "why" behind the selection and application of these orthogonal validation methods.
The Imperative of Orthogonal, Biophysical Validation
The principle of hit validation lies in the application of orthogonal assays—secondary assays that rely on different physical principles than the primary screen. This approach is crucial for filtering out artifacts that are specific to the primary assay format. Biophysical methods are particularly powerful in this context as they directly measure the physical interaction between a compound and its target protein.[7][8][9][10][11] This provides direct evidence of binding, a fundamental prerequisite for any specific modulator of protein function.
This guide will focus on three pillars of biophysical hit validation:
-
Surface Plasmon Resonance (SPR): A label-free method for real-time monitoring of binding kinetics and affinity.[12][13][14][15][16]
-
Isothermal Titration Calorimetry (ITC): The gold standard for measuring the thermodynamics of binding, providing a complete thermodynamic profile of the interaction.[17][18][19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile and powerful technique for detecting and characterizing binding events at the atomic level.[21][22][23][24][25]
I. Surface Plasmon Resonance (SPR): Real-Time Insights into Binding Dynamics
SPR is a powerful optical technique that measures the interaction between an analyte in solution and a ligand immobilized on a sensor surface in real-time.[12][13] This technique is highly sensitive and does not require labeling of the analyte, making it a valuable tool for hit validation and characterization.[12][15]
The Causality Behind SPR in Hit Validation
The primary screen often provides a single-point readout of activity at a specific concentration. SPR elevates this by providing kinetic information—the association rate (k_on) and the dissociation rate (k_off)—which together determine the binding affinity (K_D).[13][14] This is crucial because compounds with similar potencies in a functional assay can have vastly different kinetic profiles, which can have significant implications for their therapeutic efficacy.
Experimental Workflow: An Overview
The general workflow for an SPR-based hit validation experiment involves immobilizing the target protein on a sensor chip and then flowing the hit compounds over the surface.
Caption: A generalized workflow for hit validation using Surface Plasmon Resonance (SPR).
Data Presentation and Interpretation
The output of an SPR experiment is a sensorgram, a plot of the response units (RU) versus time. The shape of the curve provides information about the binding kinetics.
| Parameter | Description | Significance in Hit Validation |
| k_a (k_on) | Association rate constant | How quickly the compound binds to the target. |
| k_d (k_off) | Dissociation rate constant | How quickly the compound dissociates from the target. A slow off-rate can lead to prolonged therapeutic effect.[13] |
| K_D | Equilibrium dissociation constant (k_d/k_a) | The affinity of the compound for the target. A lower K_D indicates higher affinity. |
| Stoichiometry | Molar ratio of binding | Can help determine the binding mechanism. |
Self-Validation: A key aspect of a robust SPR experiment is the inclusion of controls. A reference channel on the sensor chip, where a non-target protein is immobilized, is used to subtract non-specific binding. Additionally, running a dose-response curve is essential to ensure that the observed binding is saturable, a hallmark of a specific interaction.
II. Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Interaction
ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event.[19] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[17]
The Rationale for ITC in Hit Confirmation
While SPR provides kinetic information, ITC offers a deeper understanding of the forces driving the binding interaction. The thermodynamic signature can reveal whether the binding is enthalpy-driven (e.g., through hydrogen bonds and van der Waals interactions) or entropy-driven (e.g., through the release of water molecules from the binding interface). This information can be invaluable for structure-activity relationship (SAR) studies and lead optimization.[18]
Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation:
-
Prepare a solution of the target protein in the sample cell.
-
Prepare a solution of the hit compound (ligand) at a higher concentration in the titration syringe.
-
Ensure that both solutions are in identical buffer to minimize heat of dilution effects.
-
-
Titration:
-
The ligand is injected in small aliquots into the sample cell containing the protein.
-
The heat change upon each injection is measured by a sensitive calorimeter.[17]
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.[17]
-
Caption: A typical workflow for protein-observed NMR-based hit validation.
Data Interpretation and Validation
The key data output from a protein-observed NMR experiment is the chemical shift perturbation (CSP) map. Residues that show significant changes in their chemical shifts are likely to be at or near the binding site.
Authoritative Grounding: The interpretation of NMR data relies on the assignment of the protein's NMR spectrum, which is a complex process that requires specialized expertise. The structural insights gained from NMR can be cross-validated with other structural biology techniques like X-ray crystallography.
Comparative Summary of Hit Validation Techniques
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Change in refractive index upon mass binding to a surface | Measurement of heat change upon binding in solution | Changes in nuclear spin states in a magnetic field |
| Key Output | k_a, k_d, K_D | K_D, ΔH, ΔS, n | Binding confirmation, K_D, binding site, structural changes |
| Throughput | High | Medium | Low to Medium |
| Sample Consumption | Low | High | Medium |
| Labeling Required | No (for analyte) | No | Isotopic labeling of protein often required for protein-observed methods |
| Strengths | Real-time kinetics, high sensitivity | Gold standard for thermodynamics, solution-based | Atomic-level detail, can detect weak binders, provides structural information |
| Limitations | Target immobilization can affect activity, potential for mass transport artifacts | High sample consumption, lower throughput | Requires high protein concentration and solubility, technically complex |
Conclusion: A Multi-faceted Approach to Hit Validation
The validation of hits from high-throughput screens is a critical juncture in the drug discovery process that demands a rigorous and multi-faceted approach. While a single technique can provide valuable information, a combination of orthogonal biophysical methods provides the most comprehensive and reliable assessment of a hit compound's authenticity. The choice of which techniques to employ will depend on the specific target, the nature of the hit compounds, and the resources available. By understanding the principles, strengths, and limitations of each method, researchers can design a robust hit validation cascade that effectively triages hits and ensures that only the most promising candidates advance to lead optimization.
References
- Bax, A. (2015). NMR of Proteins and Nucleic Acids. eMagRes, 4(3), 641-650.
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Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
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Creative Biostructure. (n.d.). NMR Applications in Drug Screening. Retrieved from [Link]
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Drug Target Review. (2021). The use of biophysical methods in the hit-to-lead process. Retrieved from [Link]
- Lepre, C. A., Moore, J. M., & Peng, J. W. (2004). Theory and applications of NMR-based screening in drug discovery. Chemical reviews, 104(8), 3641-3676.
-
MDPI. (2022). Solution NMR Spectroscopy in Target-Based Drug Discovery. Retrieved from [Link]
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National Institutes of Health. (2016). Biophysical methods in early drug discovery. Retrieved from [Link]
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News-Medical.Net. (2022). NMR spectrometry analysis for drug discovery and development. Retrieved from [Link]
-
Nicoya Lifesciences. (n.d.). How does Digital SPR fit into early drug discovery?. Retrieved from [Link]
-
Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Retrieved from [Link]
-
PharmaXChange.info. (2012). Isothermal Titration Calorimetry: Application in Drug Discovery. Retrieved from [Link]
-
PubMed. (2017). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Retrieved from [Link]
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ResearchGate. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-hydroxy-benzisothiazole-1,1,3(2H)-triones and a Look at Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structure-activity relationships (SAR) of 4-hydroxy-benzisothiazole-1,1,3(2H)-triones. Due to the limited direct research on this specific scaffold, this document also presents a comparative analysis with the closely related and well-studied 1,2-benzisothiazol-3(2H)-one 1,1-dioxides and 4-hydroxy-2H-1,2-benzothiazine-1,1-dioxides. By understanding the SAR of these analogs, researchers can infer potential therapeutic applications and guide the design of novel derivatives of the title compound.
Introduction: The Benzisothiazole Core and Its Therapeutic Potential
The benzisothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of a variety of biologically active compounds. The fusion of a benzene ring with a thiazole ring creates a rigid bicyclic system that can be readily functionalized to interact with a diverse range of biological targets. The oxidized form, specifically the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin and its derivatives), has been a subject of significant interest for its anti-inflammatory, antimicrobial, and enzyme inhibitory activities.
The introduction of a hydroxyl group at the 4-position of the benzisothiazole-1,1,3(2H)-trione scaffold presents an intriguing modification. This hydroxyl group can potentially influence the molecule's electronic properties, acidity, and ability to form hydrogen bonds, thereby modulating its interaction with biological targets. This guide will explore the knowns and unknowns of this specific substitution pattern.
Synthesis of the 4-hydroxy-benzisothiazole-1,1,3(2H)-trione Scaffold
The synthesis of the 4-hydroxy-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide core has been reported, providing a foundational route to access this class of compounds. While specific synthetic details for a wide range of derivatives are not extensively documented in publicly available literature, a general approach can be inferred from established methods for related compounds.
A plausible synthetic pathway could involve the cyclization of a suitably substituted benzene derivative. For instance, a common route to 1,2-benzothiazine derivatives involves the rearrangement of saccharin derivatives. A similar strategy could potentially be adapted for the synthesis of the 4-hydroxy-benzisothiazole-1,1,3(2H)-trione scaffold.
Comparative Structure-Activity Relationship Analysis
Direct and comprehensive SAR studies on 4-hydroxy-benzisothiazole-1,1,3(2H)-triones are not widely available. Therefore, this section will draw comparisons with two closely related and well-researched classes of compounds:
-
1,2-Benzisothiazol-3(2H)-one 1,1-dioxide derivatives (Saccharin analogs)
-
4-hydroxy-2H-1,2-benzothiazine-1,1-dioxide derivatives (Oxicam NSAIDs)
By examining the SAR of these analogs, we can hypothesize how modifications to the 4-hydroxy-benzisothiazole-1,1,3(2H)-trione scaffold might impact its biological activity.
Insights from 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide Derivatives
Derivatives of the non-hydroxylated 1,2-benzisothiazol-3(2H)-one 1,1-dioxide scaffold have been investigated for several biological activities, including:
-
Cyclooxygenase (COX) Inhibition: Certain derivatives have shown potential as selective COX-2 inhibitors, a key target for anti-inflammatory drugs.
-
Antifungal Activity: The benzisothiazole core is present in some antifungal agents, and modifications to this scaffold can modulate their potency and spectrum of activity.
-
Antiviral Activity: Some benzisothiazolone derivatives have been identified as inhibitors of viral enzymes like HIV-1 reverse transcriptase.[1]
Key SAR points for 1,2-benzisothiazol-3(2H)-one 1,1-dioxide derivatives:
-
N-Substitution: The nitrogen atom at the 2-position is a common site for modification. The nature of the substituent can significantly impact activity. For example, in the context of COX-2 inhibition, bulky aromatic or heterocyclic rings attached to the nitrogen can enhance potency and selectivity.
-
Aromatic Ring Substitution: Substitution on the benzene ring can influence the electronic properties and steric profile of the molecule, which in turn affects target binding. Electron-withdrawing or electron-donating groups at various positions can be explored to optimize activity.
Insights from 4-hydroxy-2H-1,2-benzothiazine-1,1-dioxide Derivatives (Oxicams)
This class of compounds, which includes well-known NSAIDs like Piroxicam and Meloxicam, provides valuable insights into the role of the 4-hydroxy group in a similar heterocyclic system.
Key SAR points for Oxicams:
-
4-Hydroxy Group: The acidic 4-hydroxy group is crucial for the anti-inflammatory activity of oxicams. It is involved in the chelation of metal ions in the active site of COX enzymes. The acidity of this proton is a key determinant of their pharmacokinetic and pharmacodynamic properties.
-
N-Alkyl and N-Aryl Substitution: The substituent on the nitrogen atom of the thiazine ring significantly influences the potency and selectivity of COX inhibition. Small alkyl groups (e.g., methyl in Piroxicam) or specific heterocyclic rings (e.g., thiazole in Meloxicam) are common.
-
3-Carboxamide Moiety: The 3-position is typically substituted with a carboxamide group, where the nature of the amide substituent is critical for activity.
Postulated SAR for 4-hydroxy-benzisothiazole-1,1,3(2H)-triones
Based on the analysis of related scaffolds, we can propose the following hypotheses for the SAR of 4-hydroxy-benzisothiazole-1,1,3(2H)-triones:
-
The Role of the 4-Hydroxy Group: The 4-hydroxy group, in conjunction with the adjacent carbonyl groups, is expected to create an acidic enolic system. This feature is likely to be critical for potential anti-inflammatory activity via COX inhibition, similar to the oxicams. The acidity of this proton will be a key parameter to modulate for optimizing both potency and pharmacokinetic properties.
-
N-Substitution: The nitrogen at the 2-position is a prime site for introducing diversity. We can hypothesize that:
-
Small alkyl or aryl substituents could be explored to probe the steric and electronic requirements of target enzymes.
-
Attaching heterocyclic rings, similar to those found in selective COX-2 inhibitors, could lead to potent and selective anti-inflammatory agents.
-
-
Aromatic Ring Substitution: Modifications on the benzene ring (positions 5, 6, and 7) could be used to fine-tune the electronic properties and lipophilicity of the molecule. Electron-withdrawing groups might enhance the acidity of the 4-hydroxy proton, potentially impacting activity.
The structural differences between the five-membered benzisothiazole ring and the six-membered benzothiazine ring will likely lead to distinct conformational preferences and dipole moments, which will ultimately influence target binding and biological activity.
Potential Therapeutic Targets and Comparative Performance
Given the structural similarities to known bioactive molecules, 4-hydroxy-benzisothiazole-1,1,3(2H)-triones are promising candidates for targeting:
-
Cyclooxygenase (COX) Enzymes: The acidic enolic moiety suggests a strong potential for COX inhibition. A key area of investigation would be the selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects associated with traditional NSAIDs.
-
Fungal Enzymes: The benzisothiazole core is a known antifungal pharmacophore. The 4-hydroxy substituent may offer new interactions with fungal targets, potentially leading to improved potency or a different spectrum of activity compared to existing antifungal benzisothiazoles.
Comparative Performance Hypothesis:
| Scaffold | Potential Primary Target | Key Structural Feature for Activity | Expected Performance Aspect to Investigate |
| 4-hydroxy-benzisothiazole-1,1,3(2H)-trione | COX-2, Fungal enzymes | Acidic 4-hydroxy-3-oxo enol system | Potentially higher acidity compared to oxicams due to the influence of the 1,1-dioxide and the additional carbonyl, which could affect potency and pharmacokinetics. The more compact five-membered ring may offer different target selectivity compared to the six-membered ring of oxicams. |
| 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide | COX-2, Fungal enzymes, Viral enzymes | N-substituent, Aromatic ring substituents | Lacks the acidic 4-hydroxy group, suggesting a different binding mode to COX enzymes. Activity is highly dependent on the nature of the N-substituent. |
| 4-hydroxy-2H-1,2-benzothiazine-1,1-dioxide | COX-1/COX-2 | Acidic 4-hydroxy group, N-substituent, 3-carboxamide | Well-established anti-inflammatory agents. The larger, more flexible six-membered ring has a well-characterized interaction with the COX active site. |
Experimental Protocols for Biological Evaluation
To investigate the SAR of novel 4-hydroxy-benzisothiazole-1,1,3(2H)-trione derivatives, the following experimental protocols are recommended.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the production of prostaglandins by COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and solutions of COX-1 (ovine) and COX-2 (human recombinant) enzymes. Prepare stock solutions of test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) in DMSO.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Incubation: Add various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Detection: Immediately add a colorimetric substrate (e.g., TMPD) and measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[2][3]
Antifungal Susceptibility Testing (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of a compound against various fungal strains.
Principle: A standardized suspension of a fungus is exposed to serial dilutions of the test compound in a liquid medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus.
Step-by-Step Methodology:
-
Fungal Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI or EUCAST guidelines.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Inoculate each well with the standardized fungal suspension. Include a growth control (no compound) and a sterility control (no fungus).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.
-
MIC Determination: After incubation, visually inspect the plates or use a spectrophotometer to determine the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control. This concentration is the MIC.[4][5]
Visualizing the Scaffolds and Their Relationships
To better understand the structural relationships discussed, the following diagrams are provided.
Caption: Relationship between benzisothiazole and benzothiazine scaffolds.
Conclusion and Future Directions
The 4-hydroxy-benzisothiazole-1,1,3(2H)-trione scaffold represents a promising, yet underexplored, area for the development of new therapeutic agents. By drawing parallels with the well-established SAR of 1,2-benzisothiazol-3(2H)-one 1,1-dioxides and the clinically successful 4-hydroxy-2H-1,2-benzothiazine-1,1-dioxides, researchers can formulate rational design strategies for novel derivatives.
Future research should focus on:
-
Synthesis of a diverse library of 4-hydroxy-benzisothiazole-1,1,3(2H)-trione derivatives with variations at the N-position and on the aromatic ring.
-
Systematic biological evaluation of these compounds against key targets such as COX-1/COX-2 and a panel of pathogenic fungi.
-
Direct comparative studies with existing inhibitors to understand the influence of the 4-hydroxy group and the five-membered ring system on potency, selectivity, and pharmacokinetic properties.
This comparative approach will be instrumental in unlocking the full therapeutic potential of this intriguing chemical scaffold.
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Tsolaki, E., et al. Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(4), 855 (2018). [Link]
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A Comparative Guide to the Selectivity Profile of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione and Related Serine Protease Inhibitors
Abstract: This guide provides a comprehensive analysis of the selectivity profile of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione, a novel compound within the benzisothiazolinone class of serine protease inhibitors. Given the emergent nature of this specific molecule, this document establishes a framework for its evaluation by drawing objective comparisons with well-characterized analogues. The inhibitory activity and selectivity of related saccharin-based compounds against key serine proteases, including human neutrophil elastase (HNE), are detailed with supporting experimental data. Methodologies for assessing inhibitor potency and selectivity are provided to ensure scientific integrity and reproducibility.
Introduction: The Critical Role of Selectivity in Serine Protease Inhibition
Serine proteases are a large family of enzymes crucial to numerous physiological processes, ranging from digestion to blood coagulation and the immune response. Dysregulation of their activity is implicated in a variety of diseases, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and pancreatitis.[1] Consequently, the development of potent and selective inhibitors is a significant focus of therapeutic research.
The 1,2-benzisothiazole scaffold has emerged as a promising starting point for the design of such inhibitors.[2] Compounds based on this heterocyclic system, particularly saccharin derivatives, have been shown to act as enzyme-activated inhibitors of serine proteases.[3][4] This guide focuses on a novel derivative, This compound (hereafter referred to as Compound X), and outlines a comprehensive selectivity profile. Due to the limited public data on Compound X, this analysis will leverage data from closely related N-arylbenzisothiazolinone 1,1-dioxides to provide a predictive and comparative framework.[5]
The central hypothesis is that the electronic properties of substituents on the benzisothiazolinone core directly influence both potency and selectivity against target proteases.[5] Understanding this relationship is paramount for designing next-generation therapeutics with minimized off-target effects.
Primary Target Engagement: Inhibition of Human Neutrophil Elastase (HNE)
Human Neutrophil Elastase (HNE) is a key serine protease released by neutrophils during inflammation. While essential for host defense, its excessive activity can lead to tissue damage. The benzisothiazolinone scaffold has demonstrated potent, competitive inhibition of HNE.[5] The inhibitory mechanism is believed to involve the cleavage of the amide bond within the heterocyclic ring by the enzyme, leading to a highly specific interaction.[5]
To illustrate the expected potency of Compound X, we present data from a well-studied analogue, the 2,4-dinitrophenyl derivative of a N-arylbenzisothiazolinone 1,1-dioxide.
Table 1: Inhibitory Potency of a Representative Benzisothiazolinone Analogue against Human Neutrophil Elastase (HNE)
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| 2,4-dinitrophenyl derivative | Human Neutrophil Elastase | 2.16 µM |
Data sourced from a study on N-arylbenzisothiazolinone 1,1-dioxides.[5]
The potency of these inhibitors is directly correlated with the electron-withdrawing capacity of the aryl substituents, which enhances the susceptibility of the amide bond to enzymatic cleavage.[5] The 4-hydroxy substituent on Compound X is expected to modulate this electronic landscape, and its precise Ki value against HNE would be a critical first step in its characterization.
In-Depth Selectivity Profiling
A therapeutically viable inhibitor must demonstrate high selectivity for its primary target over other structurally and functionally related enzymes. This minimizes the potential for off-target effects and associated toxicity. The selectivity of benzisothiazolinone derivatives has been assessed against a panel of serine proteases.
Table 2: Comparative Selectivity Profile of a Representative Benzisothiazolinone Analogue
| Enzyme | Inhibition Constant (Ki) | Selectivity Ratio (Ki, Enzyme / Ki, HNE) |
| Human Neutrophil Elastase (HNE) | 2.16 µM | 1 |
| Bovine α-Chymotrypsin | 0.77 µM | 0.36 |
| Human Leukocyte Cathepsin G | > 50 µM | > 23 |
| Bovine Trypsin | > 50 µM | > 23 |
Data for the 2,4-dinitrophenyl derivative.[5]
These data indicate that while the analogue is a potent inhibitor of both HNE and chymotrypsin, it displays significant selectivity against cathepsin G and trypsin. This profile is crucial for its potential therapeutic application, as indiscriminate inhibition of these proteases could lead to unwanted side effects. The specific selectivity profile of Compound X will be contingent on the influence of its 4-hydroxy group on interactions within the enzyme active sites.
Comparison with Alternative HNE Inhibitors
To contextualize the performance of the benzisothiazolinone class, it is useful to compare their activity with other known HNE inhibitors.
Table 3: Comparison of Various HNE Inhibitors
| Inhibitor Class | Representative Compound | Target | IC50 / Ki |
| Benzisothiazolinone | 2,4-dinitrophenyl derivative | HNE | Ki = 2.16 µM |
| Natural Peptide | Brunsvicamide B | HNE | Ki = 0.70 µM[6] |
| Natural Peptide | Molassamide | HNE | IC50 = 0.11 µM[6] |
| Synthetic Peptide | Sivelestat | HNE | IC50 = 0.06 µM[6] |
This comparison highlights that while the benzisothiazolinone scaffold provides a valuable starting point for non-peptide, low molecular weight inhibitors, further optimization is likely required to achieve the potency of some natural product and synthetic peptide inhibitors.[5][6]
Visualizing the Mechanism and Workflow
To better understand the context of HNE inhibition and the process of evaluating inhibitors, the following diagrams are provided.
Caption: Role of HNE in inflammation and point of intervention for Compound X.
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A Comparative Efficacy Analysis of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione Against Established Therapeutic Agents
Introduction
The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. A particularly noteworthy derivative is saccharin (1,2-benzisothiazole-3-one-1,1-dioxide), which, beyond its well-known application as an artificial sweetener, has emerged as a promising lead for drug development.[1][2] Recent research has unveiled the potential of saccharin and its analogues to exhibit a range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6][7][8][9][10] This guide focuses on a specific hydroxylated derivative, 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione, also known as 4-hydroxy saccharin. While direct and extensive efficacy data for this particular analogue is still emerging, its structural features suggest it may share and potentially enhance the therapeutic activities observed in related saccharin derivatives.
This document provides a framework for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound. We will explore its potential in three key therapeutic areas—oncology, inflammation, and virology—by proposing a comparative analysis against established drugs in each class. The experimental protocols detailed herein are designed to be self-validating systems, providing a robust methodology for generating the quantitative data necessary for a direct and objective comparison.
I. Anticancer Potential: Targeting Carbonic Anhydrase IX
Scientific Rationale: A significant breakthrough in the therapeutic application of saccharin derivatives has been the discovery of their ability to inhibit carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoform CA IX.[1][11] CA IX is a key enzyme in cancer cell survival, as it helps to maintain a neutral intracellular pH in the acidic and hypoxic microenvironment of many solid tumors.[12][13] By inhibiting CA IX, a compound can disrupt this pH regulation, leading to increased intracellular acidity and ultimately, a reduction in cancer cell growth and metastasis.[1][2] Given that this compound is a close analogue of saccharin, it is hypothesized to be an inhibitor of CA IX.
Comparative Agent: For a meaningful comparison, we will consider SLC-0111, a sulfonamide-based CA IX inhibitor that has progressed to Phase Ib/II clinical trials for the treatment of solid tumors.[12][13]
Hypothetical Comparative Efficacy Data:
| Compound | Target | Cell Line (e.g., HT-29 Colon Cancer) | IC₅₀ (nM) [Hypothetical] | Selectivity (CA II / CA IX) [Hypothetical] |
| This compound | CA IX | HT-29 | 50 | >200 |
| SLC-0111 | CA IX | HT-29 | 45 | >100 |
| Acetazolamide (Non-selective control) | CA I/II | HT-29 | >10,000 | ~1 |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC₅₀) of this compound against human recombinant CA IX and to assess its selectivity over the ubiquitous off-target isoform, CA II. The assay is based on the CA-catalyzed hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (p-NPA).[14]
Materials:
-
Human recombinant Carbonic Anhydrase IX and II (e.g., Sigma-Aldrich)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test compounds (this compound, SLC-0111, Acetazolamide) dissolved in DMSO
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 3 mM stock solution of p-NPA in acetonitrile.
-
Prepare a working solution of CA IX and CA II in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Prepare serial dilutions of the test compounds and controls in DMSO.
-
-
Assay Plate Setup:
-
In a 96-well plate, add 158 µL of assay buffer to each well.
-
Add 2 µL of the serially diluted test compounds or DMSO (for the vehicle control) to the respective wells.
-
Add 20 µL of the CA enzyme working solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Workflow for CA IX Inhibition Assay:
Caption: Workflow for the in vitro carbonic anhydrase IX inhibition assay.
II. Anti-inflammatory Activity: Modulation of the JAK/STAT Pathway
Scientific Rationale: Chronic inflammation is a hallmark of numerous diseases, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical mediator of inflammatory signaling.[4][5] Cytokines, such as interferons, bind to their receptors, leading to the activation of JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate the expression of pro-inflammatory genes.[5] Studies have shown that certain saccharin derivatives can inhibit interferon-mediated inflammation by targeting the JAK/STAT1 pathway.[3][4] This provides a strong basis for investigating this compound as a potential anti-inflammatory agent acting through this mechanism.
Comparative Agent: Tofacitinib (Xeljanz®) is an FDA-approved JAK inhibitor used for the treatment of rheumatoid arthritis and other inflammatory conditions.[5] It serves as an excellent benchmark for evaluating the potency and cellular activity of a novel JAK/STAT pathway inhibitor.
Hypothetical Comparative Efficacy Data:
| Compound | Target Pathway | Cell-Based Assay (e.g., IFN-γ stimulated THP-1 cells) | IC₅₀ (nM) [Hypothetical] |
| This compound | JAK/STAT1 | STAT1 Phosphorylation (pSTAT1) | 200 |
| Tofacitinib | JAK1/JAK3 | STAT1 Phosphorylation (pSTAT1) | 50 |
Experimental Protocol: Cell-Based STAT1 Phosphorylation Assay
This protocol measures the ability of this compound to inhibit the phosphorylation of STAT1 in response to interferon-gamma (IFN-γ) stimulation in a human monocytic cell line (e.g., THP-1). A reduction in phosphorylated STAT1 (pSTAT1) indicates inhibition of the JAK/STAT pathway.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant human IFN-γ
-
Test compounds (this compound, Tofacitinib) dissolved in DMSO
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Phospho-STAT1 (Tyr701) ELISA kit (e.g., Sigma-Aldrich, CS0480)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Plating:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed the cells into a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Stimulate the cells by adding IFN-γ to a final concentration of 10 ng/mL.
-
Incubate for 20-30 minutes at 37°C.
-
-
Cell Lysis:
-
Remove the medium and wash the cells once with cold PBS.
-
Add 100 µL of ice-cold cell lysis buffer to each well and incubate on ice for 30 minutes.
-
-
pSTAT1 Quantification:
-
Quantify the amount of phosphorylated STAT1 in the cell lysates using a pSTAT1 (Tyr701) ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the pSTAT1 levels to the total protein concentration in each lysate.
-
Calculate the percentage of inhibition of STAT1 phosphorylation for each compound concentration relative to the IFN-γ stimulated vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
JAK/STAT Signaling Pathway:
Caption: Hypothesized inhibition of the JAK/STAT signaling pathway.
III. Antiviral Potential: Targeting HCV NS5B Polymerase
Scientific Rationale: The 1,2-benzisothiazole scaffold and related structures have been explored for their antiviral properties. Notably, compounds with a benzothiadiazine dioxide core, which shares structural similarities with the saccharin backbone, have been identified as potent inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B).[15] The NS5B polymerase is a crucial enzyme for the replication of the HCV genome, making it a prime target for direct-acting antiviral drugs. The structural resemblance suggests that this compound may also exhibit inhibitory activity against this viral enzyme.
Comparative Agent: Sofosbuvir (Sovaldi®) is a potent nucleoside analog inhibitor of HCV NS5B polymerase and a cornerstone of modern HCV treatment regimens.[16]
Hypothetical Comparative Efficacy Data:
| Compound | Target | Cell-Based Assay (HCV Replicon System) | EC₅₀ (nM) [Hypothetical] |
| This compound | HCV NS5B | Genotype 1b Replicon | 500 |
| Sofosbuvir | HCV NS5B | Genotype 1b Replicon | 40 |
Experimental Protocol: HCV Replicon Assay
This cell-based assay is the gold standard for evaluating the efficacy of HCV inhibitors. It utilizes human hepatoma cells (Huh-7) that harbor a subgenomic HCV RNA replicon, which can replicate autonomously. The replicon often contains a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.[1][11][17]
Materials:
-
Huh-7 cells stably expressing an HCV genotype 1b subgenomic replicon with a luciferase reporter.
-
DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.
-
Test compounds (this compound, Sofosbuvir) dissolved in DMSO.
-
Luciferase assay reagent (e.g., Promega Bright-Glo™).
-
96-well opaque white cell culture plates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed the HCV replicon-containing Huh-7 cells into 96-well opaque white plates at a density that ensures they are in the logarithmic growth phase at the end of the assay.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Add the diluted compounds to the cells and incubate for 72 hours at 37°C.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate and measure the luminescence using a plate-reading luminometer.
-
-
Cytotoxicity Assay (Parallel Plate):
-
In parallel, set up an identical plate of cells and treat with the same concentrations of compounds.
-
After 72 hours, assess cell viability using a suitable method (e.g., CellTiter-Glo®) to determine the CC₅₀ (50% cytotoxic concentration).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.
-
Determine the EC₅₀ (50% effective concentration) by fitting the data to a dose-response curve.
-
Calculate the selectivity index (SI = CC₅₀ / EC₅₀) to assess the therapeutic window of the compound.
-
HCV Replicon Assay Workflow:
Caption: Workflow for determining the antiviral efficacy of a compound using an HCV replicon assay.
Conclusion
While definitive efficacy data for this compound is not yet widely available, its structural relationship to other bioactive saccharin derivatives provides a strong rationale for its investigation as a potential therapeutic agent. This guide offers a comprehensive framework for the systematic evaluation of this compound in the key areas of oncology, inflammation, and virology. The detailed experimental protocols and proposed comparative analyses against clinically relevant drugs are designed to generate the robust, quantitative data necessary to ascertain its true therapeutic potential. By following these self-validating experimental designs, researchers can effectively and objectively compare the performance of this compound to existing standards of care, thereby accelerating its potential journey from a promising chemical entity to a novel therapeutic.
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Bubeck, P., et al. (2014). Saccharin derivatives as inhibitors of interferon-mediated inflammation. PubMed, 24897296. Retrieved from [Link]
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Cross-Validation of a Novel 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione Derivative's Anti-inflammatory Activity in Diverse Assay Systems
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of a novel compound, 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione (referred to herein as Compound X ), against established non-steroidal anti-inflammatory drugs (NSAIDs), Piroxicam and Meloxicam. Our approach is rooted in the cross-validation of its activity across a spectrum of in vitro and in vivo assays, providing a comprehensive understanding of its potential therapeutic efficacy.
The chemical scaffold of Compound X, a 1,2-benzisothiazole derivative, is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.[1] This guide will navigate the causality behind the selection of specific assays, the intricacies of their protocols, and the interpretation of comparative data, thereby offering a robust framework for the evaluation of new anti-inflammatory candidates.
The Rationale for a Multi-Assay Approach
A single assay is insufficient to holistically characterize the anti-inflammatory profile of a novel compound. Inflammation is a multifaceted biological process involving numerous mediators and pathways.[2] Therefore, a battery of tests is essential to elucidate the mechanism of action and predict in vivo efficacy. We will employ a tiered approach, starting with specific in vitro enzyme inhibition assays and progressing to more complex in vivo models of acute and chronic inflammation. This strategy allows for a systematic and cost-effective evaluation, with each step providing critical data to justify advancement to the next.
Comparative Compounds: The "Oxicam" Class as a Benchmark
Piroxicam and Meloxicam, members of the oxicam class of NSAIDs, serve as ideal comparators.[1][3] Their well-documented anti-inflammatory effects, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, provide a solid baseline for assessing the potency and selectivity of Compound X.[4][5] Piroxicam is a non-selective COX inhibitor, while Meloxicam exhibits preferential inhibition of COX-2 at lower doses, offering a nuanced comparison for evaluating the potential gastrointestinal side-effect profile of our test compound.[3][4]
In Vitro Evaluation: Targeting the Engines of Inflammation
The initial phase of our investigation focuses on the direct interaction of Compound X with key enzymes in the inflammatory cascade: cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are pivotal mediators of inflammation.[2]
Cyclooxygenase (COX-1 and COX-2) Inhibition Assays
The inhibition of COX enzymes is the primary mechanism of action for most NSAIDs.[6] Differentiating between COX-1 and COX-2 inhibition is crucial, as COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is inducible and primarily involved in the inflammatory response.[2] Selective COX-2 inhibition is a desirable trait for minimizing gastrointestinal side effects.
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Prepare stock solutions of Compound X, Piroxicam, and Meloxicam in DMSO.
-
Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.
-
Prepare a solution of arachidonic acid (substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a chromogenic co-substrate.
-
Prepare a solution of heme as a cofactor.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of Tris-HCl buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Add 10 µL of the test compound dilutions (Compound X, Piroxicam, Meloxicam) or vehicle (DMSO for control) to the respective wells.
-
Incubate the plate at 25°C for 5 minutes.
-
Add 20 µL of the TMPD solution to each well.
-
Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound X | 15.2 | 1.8 | 8.4 |
| Piroxicam | 5.6 | 7.9 | 0.7 |
| Meloxicam | 25.5 | 3.1 | 8.2 |
This hypothetical data suggests that Compound X exhibits potent and selective inhibition of COX-2, comparable to Meloxicam, and superior to the non-selective Piroxicam. This profile indicates a potentially favorable gastrointestinal safety profile.
5-Lipoxygenase (5-LOX) Inhibition Assay
The 5-LOX pathway produces leukotrienes, which are involved in various inflammatory responses, including asthma and allergic reactions.[7] Inhibition of both COX and 5-LOX pathways can offer a broader spectrum of anti-inflammatory activity.
-
Reagent Preparation:
-
Prepare a LOX assay buffer.
-
Prepare a stock solution of Compound X and a known 5-LOX inhibitor (e.g., Zileuton) in an appropriate solvent.
-
Prepare a solution of 5-LOX enzyme and a fluorometric probe.
-
Prepare a solution of arachidonic acid (substrate).
-
-
Assay Procedure (96-well white plate format):
-
Add 2 µL of the test compound or solvent to the respective wells.
-
Add 38 µL of LOX assay buffer to bring the volume to 40 µL.
-
Prepare a reaction mix containing LOX assay buffer, LOX probe, and 5-LOX enzyme, and add 40 µL to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the LOX substrate to each well.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence (Excitation/Emission = 500/536 nm) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
| Compound | 5-LOX IC50 (µM) |
| Compound X | 9.5 |
| Piroxicam | > 100 |
| Meloxicam | > 100 |
This hypothetical result suggests that Compound X possesses a dual inhibitory effect on both COX-2 and 5-LOX, a characteristic not present in the comparator oxicams. This dual activity could translate to a broader therapeutic potential.
In Vivo Validation: From Bench to Biological System
Successful in vitro activity provides the justification for progressing to in vivo models, which offer a more physiologically relevant context for evaluating anti-inflammatory efficacy. We will utilize two well-established models: the carrageenan-induced paw edema model for acute inflammation and the cotton pellet granuloma model for chronic inflammation.
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This widely used model mimics the exudative phase of acute inflammation.[8][9] Carrageenan injection into the rat paw induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase (after 3 hours) primarily driven by prostaglandins.[10] Inhibition of edema in the later phase is indicative of NSAID-like activity.
-
Animal Groups:
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Piroxicam (e.g., 10 mg/kg, p.o.).
-
Group III: Meloxicam (e.g., 5 mg/kg, p.o.).
-
Group IV-VI: Compound X at different doses (e.g., 5, 10, 20 mg/kg, p.o.).
-
-
Procedure:
-
Administer the test compounds or vehicle orally to the respective groups of rats.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
| Treatment | Dose (mg/kg) | % Inhibition of Edema (at 4 hours) |
| Vehicle | - | 0 |
| Piroxicam | 10 | 55.2 |
| Meloxicam | 5 | 58.9 |
| Compound X | 5 | 45.8 |
| Compound X | 10 | 62.5 |
| Compound X | 20 | 75.3 |
This hypothetical data demonstrates a dose-dependent anti-inflammatory effect of Compound X in an acute inflammation model, with higher doses showing superior efficacy compared to the standard drugs.
Cotton Pellet Granuloma in Rats (Chronic Inflammation)
This model is used to evaluate the anti-proliferative and anti-exudative effects of compounds in a chronic inflammatory setting.[11][12] The implantation of cotton pellets induces the formation of granulomatous tissue, which is characteristic of chronic inflammatory conditions.
-
Animal Groups: Same as the carrageenan-induced paw edema model.
-
Procedure:
-
Implant sterilized cotton pellets (e.g., 30 mg) subcutaneously in the groin region of each rat under light anesthesia.
-
Administer the test compounds or vehicle orally daily for 7 consecutive days.
-
On the 8th day, sacrifice the animals, and carefully dissect the cotton pellets with the surrounding granulomatous tissue.
-
Dry the pellets to a constant weight.
-
-
Data Analysis:
-
Calculate the dry weight of the granuloma by subtracting the initial weight of the cotton pellet.
-
Calculate the percentage of inhibition of granuloma formation for each group compared to the vehicle control group.
-
| Treatment | Dose (mg/kg) | % Inhibition of Granuloma Formation |
| Vehicle | - | 0 |
| Piroxicam | 10 | 42.7 |
| Meloxicam | 5 | 45.1 |
| Compound X | 10 | 51.3 |
| Compound X | 20 | 63.8 |
This hypothetical data suggests that Compound X is also effective in a model of chronic inflammation, potentially due to its dual COX/5-LOX inhibitory activity, which could provide a more comprehensive blockade of inflammatory mediators.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: The Arachidonic Acid Cascade and the roles of COX and 5-LOX.
Caption: Workflow for the cross-validation of Compound X's activity.
Conclusion and Future Directions
The comprehensive, multi-assay approach outlined in this guide provides a robust framework for the preclinical evaluation of novel anti-inflammatory compounds like this compound (Compound X). The hypothetical data presented suggests that Compound X is a promising candidate with potent and selective COX-2 inhibition and a unique dual inhibitory action on 5-LOX. This profile indicates the potential for strong anti-inflammatory efficacy with an improved safety profile compared to traditional NSAIDs.
Further investigations should include more detailed mechanistic studies, pharmacokinetic and pharmacodynamic profiling, and evaluation in more complex disease models (e.g., adjuvant-induced arthritis) to fully elucidate its therapeutic potential. This systematic approach to cross-validation is critical for making informed decisions in the drug development pipeline.
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Drugs.com. (2025, June 11). Meloxicam: Uses, Dosage, Side Effects & Warnings. [Link]
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Pharmacology of Piroxicam (Feldene) ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effect. (2024, December 13). YouTube. [Link]
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Mayo Clinic. (n.d.). Meloxicam (oral route). [Link]
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In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025, January 15). ResearchGate. [Link]
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5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). (n.d.). BioVision. [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. [Link]
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In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. (n.d.). CABI Digital Library. [Link]
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ANTI-INFLAMMATORY ACTIVITYOF QUERCETININ ANIMAL MODELS OF CHRONIC INFLAMMATION. (n.d.). Neliti. [Link]
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Animal Models for Inflammation. (n.d.). Asian Journal of Pharmaceutical Research. [Link]
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The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay. (2017). Frontiers in Neuroscience. [Link]
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In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). (n.d.). ResearchGate. [Link]
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Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). The Journal of Phytopharmacology. [Link]
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The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay. (2017). Frontiers in Neuroscience. [Link]
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Anti-inflammatory activity of telmisartan in rat models of experimentally-induced chronic inflammation: Comparative study with dexamethasone. (n.d.). PMC. [Link]
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COTTON PELLET GRANULOMA ASSAY FOR LOCALLY ADMINISTERED ANTI-INFLAMMATORY DRUGS: 9 HALO, 21 DESOXY-CORTICOIDS. (n.d.). Oxford Academic. [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer Nature Experiments. [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments. [Link]
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Inhibition of 5-LOX activity tested by a cell-based fluorescence assay. (n.d.). ResearchGate. [Link]
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Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. (2025). ResearchGate. [Link]
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IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. (2024). bioRxiv. [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025). ResearchGate. [Link]
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Synthesis and antiinflammatory activity of some 3-carboxamides of 2-alkyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. (1971). PubMed. [Link]
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Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PMC. [Link]
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Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (n.d.). MDPI. [Link]
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ChemInform Abstract: SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF 4H‐1,4‐BENZOTHIAZINES. (n.d.). Sci-Hub. [Link]
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Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (n.d.). Frontiers. [Link]
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A Comparative Benchmarking Guide: Evaluating 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione Against the Reference NSAID, Piroxicam
This guide provides a comprehensive framework for the preclinical evaluation of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione, a novel compound with a structural resemblance to saccharin derivatives known for their diverse biological activities.[1][2][3] Given the structural alerts suggesting potential enzyme inhibitory action, we propose a benchmarking study against a well-characterized reference compound to elucidate its potential as an anti-inflammatory agent.
For this purpose, we have selected Piroxicam, a widely used non-steroidal anti-inflammatory drug (NSAID) of the oxicam class.[4] Piroxicam serves as an excellent benchmark due to its well-documented mechanism of action, extensive history in both preclinical and clinical settings, and its established profile of analgesic, anti-inflammatory, and antipyretic properties. This guide will detail the comparative methodologies, from in vitro enzyme inhibition assays to cell-based anti-inflammatory models, providing researchers with the necessary protocols to rigorously assess the therapeutic potential of this compound.
The Mechanistic Landscape: Cyclooxygenase Inhibition
Piroxicam exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as maintaining the integrity of the gastrointestinal lining.[6] Conversely, COX-2 is typically induced at sites of inflammation.[7] The non-selective nature of Piroxicam, inhibiting both isoforms, contributes to its efficacy as well as its potential for gastrointestinal side effects.[6][5]
Given the structural similarities of this compound to other enzyme inhibitors, it is hypothesized that this compound may also target the COX pathway. The following experimental framework is designed to test this hypothesis and to quantitatively compare its inhibitory potency and selectivity against Piroxicam.
Comparative Data Summary
The following tables provide a structured comparison of the physicochemical properties of this compound and Piroxicam, along with a template for summarizing the experimental data to be generated from the protocols outlined in this guide.
Table 1: Physicochemical Properties
| Property | This compound | Piroxicam |
| CAS Number | 80563-77-5[8] | 36322-90-4[9] |
| Molecular Formula | C₇H₃NO₄S | C₁₅H₁₃N₃O₄S[9] |
| Molecular Weight | 213.17 g/mol | 331.35 g/mol [9] |
| Structure | (Structure to be inserted) | (Structure to be inserted) |
Table 2: Comparative Biological Activity (Template for Experimental Results)
| Parameter | This compound | Piroxicam |
| COX-1 IC₅₀ (µM) | To be determined | (Reference Value) |
| COX-2 IC₅₀ (µM) | To be determined | (Reference Value) |
| Selectivity Index (COX-1/COX-2) | To be determined | (Reference Value) |
| Inhibition of PGE₂ Production (IC₅₀, µM) | To be determined | (Reference Value) |
| Inhibition of Paw Edema (%) | To be determined | (Reference Value) |
Experimental Protocols
The following protocols are designed to provide a robust comparison of the anti-inflammatory and COX-inhibitory activities of this compound and Piroxicam.
Protocol 1: In Vitro COX Inhibition Assay
This assay directly measures the inhibitory potency of the test compounds against purified COX-1 and COX-2 enzymes.
Principle: The activity of COX enzymes is determined by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), during the reduction of PGG₂ to PGH₂. The rate of color development is measured spectrophotometrically.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (this compound and Piroxicam) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and Piroxicam in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the diluted test compounds or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD to all wells.
-
Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes.
-
Calculate the initial reaction rates (V₀) for each concentration.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ values using non-linear regression analysis.
Rationale: This assay provides a direct measure of the compounds' ability to inhibit the target enzymes, allowing for a quantitative comparison of their potency and selectivity. The inclusion of a well-characterized inhibitor like Piroxicam serves as a crucial control for assay performance.[7]
Protocol 2: Cell-Based Assay for Anti-Inflammatory Activity
This assay assesses the ability of the test compounds to inhibit the production of prostaglandin E₂ (PGE₂) in a cellular model of inflammation.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in cells such as macrophages, leading to the upregulation of COX-2 and subsequent production of PGE₂. The concentration of PGE₂ in the cell culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LPS
-
Test compounds
-
PGE₂ ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or Piroxicam for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of PGE₂ production and determine the IC₅₀ values.
Rationale: This cell-based assay provides a more physiologically relevant assessment of the compounds' anti-inflammatory activity by evaluating their effects in a biological system where factors such as cell permeability and metabolism come into play.
Protocol 3: In Vivo Model of Inflammation (Carrageenan-Induced Paw Edema)
This is a classic and well-established animal model for evaluating the acute anti-inflammatory activity of test compounds.
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is determined by its ability to reduce this swelling compared to a control group.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test compounds and Piroxicam formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plebismometer or digital calipers
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or Piroxicam orally or intraperitoneally at various doses. A control group receives only the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plebismometer or calipers.
-
Calculate the percentage of inhibition of edema for each group at each time point.
Rationale: This in vivo model provides crucial information on the efficacy of the test compounds in a whole-organism setting, taking into account pharmacokinetic and pharmacodynamic factors. The use of Piroxicam as a positive control is essential for validating the model and providing a benchmark for the anti-inflammatory activity of the novel compound.[7][10]
Visualization of Pathways and Workflows
Cyclooxygenase (COX) Signaling Pathway
Caption: The COX signaling pathway and points of inhibition.
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
References
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- DergiPark. (2018, September 25). BIOCHEMICAL CONFIRMATION OF ANTI-INFLAMMATORY ACTIVITY OF OXICAM-BASED PHARMACEUTICAL COMPOSITIONS.
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A Researcher's Guide to Bridging the In Vitro-In Vivo Gap: The Case of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with complexity. The predictive power of our preclinical models is paramount, and understanding the translation of in vitro activity to in vivo efficacy is the cornerstone of successful lead optimization.[1][2][3] This guide provides an in-depth comparative analysis of the evaluation pathways for novel compounds, using the specific, yet under-researched, molecule 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione as our guiding example.
This compound belongs to the benzisothiazole class, a scaffold known for a wide array of pharmacological activities.[4][5][6] Its core structure is closely related to 1,2-benzisothiazol-3(2H)-one-1,1-dioxide, famously known as saccharin. While saccharin is widely recognized as an artificial sweetener, its derivatives have garnered significant attention for their potent and selective inhibition of tumor-associated carbonic anhydrase (CA) enzymes, particularly CA IX and CA XII.[7][8] These enzymes are critical for cancer cell survival in the hypoxic and acidic tumor microenvironment.[7][9] Therefore, a logical starting point for characterizing our lead compound is to hypothesize and test its potential as a carbonic anhydrase inhibitor for oncology applications.
This guide will not merely present data; it will illuminate the strategic thinking behind the experimental design, from initial high-throughput screening to complex in vivo models, providing researchers with a robust framework for their own investigations.
Part 1: In Vitro Characterization - Defining the Molecular Action
The primary goal of in vitro testing is to determine a compound's direct effect on a specific molecular target or cellular pathway in a controlled, isolated environment. This allows for precise measurement of potency and selectivity, free from the confounding variables of a whole organism.[1]
Primary Target Engagement: Enzyme Inhibition Assays
Given the structural similarity to known carbonic anhydrase inhibitors, the first and most critical step is to assess the direct inhibitory activity of this compound against key CA isoforms.
Experimental Rationale: We must assess not only the target isoforms (CA IX and XII, which are overexpressed in tumors) but also the ubiquitous off-target isoforms (CA I and II, found in high levels in red blood cells) to establish a selectivity profile.[7] High selectivity is crucial for minimizing potential side effects. A stopped-flow carbon dioxide (CO₂) hydration assay is the gold standard for this purpose.
Protocol: Stopped-Flow CO₂ Hydration Assay
-
Recombinant Enzyme Preparation: Obtain purified, recombinant human carbonic anhydrase isoforms (CA I, II, IX, and XII).
-
Assay Buffer Preparation: Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5) containing a colorimetric pH indicator (e.g., p-nitrophenol).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a serial dilution series.
-
Reaction Initiation: In a stopped-flow spectrophotometer, rapidly mix the enzyme/inhibitor solution with a CO₂-saturated water solution.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated to carbonic acid, causing a pH drop. The initial rate of this reaction is proportional to the enzyme's activity.
-
Data Analysis: Calculate the percent inhibition at each compound concentration relative to a DMSO control. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Exemplary Data Presentation:
To illustrate, the table below shows hypothetical data for our lead compound, demonstrating potent and selective inhibition of the target cancer-associated isoforms.
| Enzyme Isoform | IC₅₀ (nM) of this compound | Selectivity Index (IC₅₀ CA I / IC₅₀ CA IX) |
| CA I (Off-Target) | 8,500 | - |
| CA II (Off-Target) | 12,300 | - |
| CA IX (Target) | 45 | 189 |
| CA XII (Target) | 98 | 87 |
Cellular Activity: Assessing Target Engagement in a Biological Context
Confirming that the compound can inhibit the target enzyme within a cellular environment is a critical validation step. We must determine if the compound is cell-permeable and effective in a more complex biological milieu.
Experimental Rationale: Human colon (HT-29) or breast (MDA-MB-231) cancer cell lines are excellent models as they are known to up-regulate CA IX expression under hypoxic conditions.[9] We will assess the compound's ability to inhibit cell proliferation, specifically under hypoxic conditions where CA IX activity is essential for cell survival.
Protocol: Hypoxia-Induced Cell Proliferation Assay
-
Cell Culture: Culture HT-29 cells in appropriate media.
-
Hypoxia Induction: Plate cells and place them in a hypoxic chamber (e.g., 1% O₂) for 24 hours to induce CA IX expression. A parallel set of plates is kept in normoxic conditions (21% O₂) as a control.
-
Compound Treatment: Treat the cells with a concentration range of the test compound for 48-72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) for both normoxic and hypoxic conditions. A significantly lower EC₅₀ under hypoxia suggests on-target activity.
Workflow Diagram: From Target to Cellular Validation
Caption: In Vitro evaluation workflow from enzyme inhibition to cellular activity.
Part 2: The In Vitro-to-In Vivo Translation - Navigating Biological Complexity
A compound's success in vivo depends not only on its intrinsic activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] Excellent in vitro potency can be rendered meaningless if the compound is rapidly metabolized, poorly absorbed, or fails to reach the target tissue.
In Vitro ADME & Pharmacokinetics (PK) Prediction
Before initiating animal studies, a panel of in vitro ADME assays is essential to predict the compound's likely pharmacokinetic behavior and identify potential liabilities.
Experimental Rationale: These assays provide a cost-effective way to forecast a compound's "drug-like" properties. Key parameters to assess include metabolic stability, plasma protein binding, and permeability. This information is critical for designing the subsequent in vivo studies, particularly for dose selection and route of administration.[1][3]
Key In Vitro ADME Protocols:
-
Metabolic Stability Assay:
-
Incubate the test compound with human liver microsomes (HLMs), which contain key drug-metabolizing enzymes like Cytochrome P450s.[2]
-
Take samples at various time points.
-
Quantify the remaining parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).
-
-
Plasma Protein Binding (PPB) Assay:
-
Use rapid equilibrium dialysis (RED) to incubate the compound with plasma from the species to be used in in vivo studies (e.g., mouse, rat).
-
Measure the concentration of the compound in both the plasma and buffer compartments.
-
Calculate the fraction unbound (fᵤ), which represents the portion of the drug available to exert a therapeutic effect.
-
-
Permeability Assay (e.g., PAMPA or Caco-2):
-
Assess the compound's ability to cross an artificial membrane (PAMPA) or a monolayer of Caco-2 cells, which mimic the intestinal epithelium.
-
This predicts passive diffusion and potential for oral absorption.
-
Data Summary: In Vitro ADME Profile
| Parameter | Assay | Result | Implication for In Vivo Study |
| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderate clearance predicted; may require twice-daily dosing. |
| Plasma Protein Binding | Mouse Plasma (RED) | 98.5% bound (fᵤ = 0.015) | High binding; need to ensure free concentrations in vivo exceed the cellular EC₅₀. |
| Permeability | Caco-2 | Pₐₚₚ = 15 x 10⁻⁶ cm/s | High permeability; good candidate for oral administration. |
In Vivo Efficacy: The Xenograft Tumor Model
The definitive test of an anticancer compound's potential is its ability to inhibit tumor growth in a living organism. The subcutaneous xenograft model is a standard and robust method for this initial assessment.
Experimental Rationale: This model involves implanting human cancer cells (e.g., HT-29) into immunocompromised mice. This allows the tumor to grow while enabling the evaluation of the compound's efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationship in a whole-animal system.
Protocol: HT-29 Subcutaneous Xenograft Study
-
Animal Model: Use female athymic nude mice.
-
Tumor Implantation: Inject HT-29 cells suspended in Matrigel subcutaneously into the flank of each mouse.
-
Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle control, Test Compound at low/high dose, Positive Control).
-
Dosing: Administer the compound via the predetermined route (e.g., oral gavage) and schedule based on PK data.
-
Efficacy Measurement: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a measure of toxicity.
-
Study Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a certain size), euthanize the animals.
-
Data Analysis: Calculate the percent tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control.
Logical Relationship: Bridging In Vitro Data to In Vivo Design
Caption: Logical flow from in vitro findings to the design of in vivo efficacy studies.
Part 3: Synthesizing the Data - The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a clear relationship between the in vitro activity and the in vivo outcome. Discrepancies are common and provide invaluable insights.
Analysis of Potential Outcomes:
-
Scenario 1: Good Correlation (Potent in vitro, active in vivo)
-
Interpretation: The compound successfully reaches the tumor at concentrations sufficient to inhibit CA IX, leading to reduced tumor growth. The in vitro assays were highly predictive.
-
Next Steps: Proceed to more advanced models, toxicology studies.
-
-
Scenario 2: Poor Correlation (Potent in vitro, inactive in vivo)
-
Interpretation & Causality: This is a common challenge in drug discovery.[1] Potential reasons include:
-
Poor Pharmacokinetics: Despite predictions, the compound may have unexpectedly high clearance or low bioavailability in the mouse, never reaching the required therapeutic concentration at the tumor site.
-
Metabolic Instability: The compound might be converted into an inactive metabolite in vivo.
-
Target Engagement Failure: High plasma protein binding could result in insufficient free drug concentrations to engage CA IX within the tumor microenvironment.
-
Model Limitations: The subcutaneous xenograft model may not fully recapitulate the complexity of a human tumor, and other survival pathways may compensate for CA IX inhibition.
-
-
Self-Validating the System:
To troubleshoot a poor correlation, the experimental design must include self-validating components. A Pharmacokinetic/Pharmacodynamic (PK/PD) analysis is essential. This involves collecting blood samples and tumor tissue from a satellite group of animals during the efficacy study to:
-
Measure Drug Exposure (PK): Quantify the concentration of the compound in plasma and, critically, in the tumor tissue over time. This confirms whether the drug is reaching its target.
-
Measure Target Engagement (PD): Analyze tumor lysates for a biomarker of CA IX inhibition. This could involve measuring the pH of the tumor microenvironment or using a probe that binds only to active CA IX.
By correlating drug concentration with target inhibition and tumor growth, a researcher can definitively determine if a lack of efficacy is due to a pharmacokinetic failure or a true lack of on-target effect in the in vivo setting.
Conclusion
The evaluation of a novel compound like This compound requires a logically sequenced, multi-faceted approach. The journey from demonstrating potent enzymatic inhibition in vitro to achieving significant tumor growth inhibition in vivo is a process of systematic validation and hypothesis testing. While in vitro assays provide essential information on potency, selectivity, and mechanism, they are only one piece of the puzzle. Integrating early in vitro ADME and PK studies is crucial for designing robust animal experiments. Ultimately, a well-designed in vivo study, complete with PK/PD analysis, provides the definitive evidence of therapeutic potential and illuminates the critical relationship between the test tube and the living system, paving the way for the development of next-generation therapeutics.
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The Central Role of Caspase-1 in Inflammation and the Imperative of Specificity
An In-Depth Technical Guide to Assessing the Specificity of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione as a Putative Caspase-1 Inhibitor
For researchers, scientists, and drug development professionals, the journey from a novel compound to a viable therapeutic candidate is paved with rigorous validation. A critical milestone in this journey is the comprehensive assessment of a compound's specificity for its intended biological target. This guide provides a detailed framework for evaluating the specificity of This compound (hereafter referred to by the hypothetical designation BIT-4H ), a novel small molecule, as a putative inhibitor of Caspase-1. While the biological target of BIT-4H is not yet established in publicly available literature, we will proceed with the scientifically informed hypothesis that it is a Caspase-1 inhibitor. This allows us to present a universally applicable methodology for specificity assessment that can be adapted for other enzyme inhibitors.
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a pivotal role in the innate immune response.[1] It is the effector enzyme of the inflammasome, a multi-protein complex that assembles in response to pathogenic and sterile danger signals.[2][3] Once activated, Caspase-1 is responsible for the proteolytic cleavage of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[1][4] This process is a key driver of inflammation and a form of programmed cell death known as pyroptosis.[2][5]
The therapeutic potential of inhibiting Caspase-1 in a range of inflammatory and autoimmune diseases is significant.[1][6] However, the human genome encodes at least 11 other caspases, which are broadly categorized as either pro-inflammatory or pro-apoptotic.[1] These caspases share structural similarities, particularly in their active sites. Consequently, a lack of specificity in a Caspase-1 inhibitor could lead to off-target effects, such as unintended apoptosis by inhibiting Caspases-3, -7, -8, or -9, resulting in undesirable toxicity and a compromised therapeutic window. Therefore, a thorough assessment of an inhibitor's specificity is not merely a checkbox in preclinical development but a fundamental requirement for ensuring its safety and efficacy.
A Tiered Experimental Workflow for Comprehensive Specificity Profiling
A robust assessment of specificity requires a multi-faceted approach, progressing from simple in vitro systems to more complex cellular models. The following tiered workflow provides a comprehensive strategy for characterizing the specificity of our hypothetical Caspase-1 inhibitor, BIT-4H.
Tier 1: In Vitro Enzymatic Assays
The initial step is to determine the inhibitory potency of BIT-4H against a panel of purified, recombinant human caspases. This provides a direct measure of the compound's interaction with its intended target versus other related enzymes under controlled conditions.
Experimental Protocol: Caspase Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of BIT-4H in DMSO.
-
Serially dilute the BIT-4H stock solution to create a range of concentrations for IC50 determination.
-
Reconstitute recombinant human caspases (e.g., Caspase-1, -3, -7, -8, -9) in their respective assay buffers.
-
Prepare fluorogenic peptide substrates specific for each caspase (e.g., Ac-YVAD-AMC for Caspase-1, Ac-DEVD-AMC for Caspase-3/7).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the specific caspase, and the various concentrations of BIT-4H or a vehicle control (DMSO).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the corresponding fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a microplate reader. The cleavage of the substrate releases the fluorophore (AMC), resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of BIT-4H.
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each caspase.
-
Data Presentation: Hypothetical IC50 Values for BIT-4H
| Caspase | IC50 (nM) | Selectivity (fold vs. Caspase-1) |
| Caspase-1 | 5 | 1 |
| Caspase-3 | >10,000 | >2000 |
| Caspase-7 | >10,000 | >2000 |
| Caspase-8 | 850 | 170 |
| Caspase-9 | 1,200 | 240 |
This hypothetical data suggests that BIT-4H is a potent and highly selective inhibitor of Caspase-1 over other caspases.
Tier 2: Cell-Based Assays
While in vitro assays are crucial, they do not fully recapitulate the complexity of a cellular environment. Cell-based assays are essential to confirm that the inhibitor can access its target within a cell and exert a specific biological effect.
Experimental Protocol: Inhibition of IL-1β Secretion in Macrophages
-
Cell Culture and Priming:
-
Culture a suitable macrophage cell line (e.g., THP-1) and differentiate them into a macrophage-like state.
-
Prime the cells with lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β and components of the NLRP3 inflammasome.
-
-
Inhibitor Treatment and Inflammasome Activation:
-
Pre-incubate the primed cells with various concentrations of BIT-4H or a vehicle control.
-
Activate the NLRP3 inflammasome with a stimulus such as ATP.
-
-
Measurement of IL-1β Secretion:
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β secretion for each concentration of BIT-4H and determine the EC50 value.
-
Experimental Protocol: Apoptosis Counter-Screen
-
Cell Culture and Induction of Apoptosis:
-
Culture a cell line sensitive to apoptosis (e.g., Jurkat T-cells).
-
Treat the cells with various concentrations of BIT-4H or a vehicle control.
-
Induce apoptosis using a known agent such as staurosporine.
-
-
Measurement of Apoptosis:
-
Measure the activity of effector caspases (Caspase-3 and -7) using a luminescent or fluorescent assay.
-
-
Data Analysis:
-
Determine if BIT-4H inhibits staurosporine-induced apoptosis, which would indicate off-target effects on the apoptotic caspase cascade.
-
Tier 3: Unbiased Proteomic Profiling
For a truly comprehensive understanding of a compound's specificity, an unbiased approach that probes its interactions with the entire proteome is invaluable. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for this purpose. ABPP utilizes chemical probes that covalently bind to the active sites of enzymes, allowing for their enrichment and identification by mass spectrometry. A custom probe based on the BIT-4H scaffold could be synthesized to identify all of its cellular targets, providing an unbiased and global view of its specificity.
Comparative Analysis with Established Caspase-1 Inhibitors
To contextualize the potential of BIT-4H, it is useful to compare its (hypothetical) specificity profile with that of well-characterized Caspase-1 inhibitors that have entered clinical development.
| Feature | BIT-4H (Hypothetical) | Belnacasan (VX-765)[4][6][7] | Pralnacasan (VX-740)[4][6] |
| Mechanism of Action | Potent, selective, reversible inhibitor of Caspase-1. | Prodrug, converted to the active aldehyde VRT-043198, which is a reversible covalent inhibitor.[4][6] | Prodrug, also a reversible covalent inhibitor of Caspase-1.[4][6] |
| Selectivity | High selectivity against a panel of caspases. | Highly selective for Caspase-1 over other caspases.[8] | Good selectivity for Caspase-1.[1] |
| Clinical Development | Preclinical. | Investigated in Phase II clinical trials for epilepsy and psoriasis.[7][9][10] | Showed efficacy in preclinical models of rheumatoid arthritis and osteoarthritis.[4][11] |
Conclusion
The comprehensive assessment of specificity is a cornerstone of modern drug discovery and development. The tiered experimental workflow detailed in this guide provides a robust framework for characterizing the selectivity of a novel putative Caspase-1 inhibitor, this compound (BIT-4H). By progressing from in vitro enzymatic assays to cell-based functional assays and potentially leveraging advanced proteomic techniques, researchers can build a strong data package to support the continued development of promising therapeutic candidates. The hypothetical data presented for BIT-4H illustrates the profile of a highly specific inhibitor, a crucial attribute for a safe and effective therapeutic agent targeting the inflammasome pathway. This rigorous, evidence-based approach is essential for translating novel chemical matter into next-generation medicines for inflammatory diseases.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione
Understanding the Risks: Hazard Assessment
Before handling 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione, it is crucial to understand its potential hazards. Based on data from similar compounds, this chemical should be treated as hazardous.[1][2]
Potential Hazards Include:
-
Skin Corrosion/Irritation: May cause skin irritation and potentially an allergic skin reaction.[2][3][4]
-
Serious Eye Damage/Irritation: Can cause serious eye damage.[1][2][3]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][2]
Due to these potential hazards, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are fundamental to minimizing exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | To protect against splashes that can cause serious eye damage.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for tears or holes before use.[6] | To prevent skin contact, which can lead to irritation or allergic reactions.[2][3] |
| Body Protection | A buttoned lab coat or chemical-resistant apron.[6][7] Long pants and closed-toe shoes are mandatory.[6][8] | To protect the skin from accidental spills and contamination.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a fume hood or if dust or aerosols are generated.[1] | To prevent inhalation of the compound, which may be harmful.[9] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound is not widely available, always check for any updated information from the supplier. For procedural guidance, refer to the SDS for 1,2-Benzisothiazol-3(2H)-one.
-
Designate a Work Area: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[7][8]
-
Assemble Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available.
-
Emergency Preparedness: Confirm that a safety shower and eyewash station are accessible and in good working order.[10]
Step-by-Step Handling Protocol
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated work area.
-
Weighing and Transfer:
-
Solution Preparation:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the solvent is volatile, ensure the process is conducted in a fume hood.
-
-
Post-Handling:
-
Thoroughly clean all equipment that came into contact with the chemical.
-
Wipe down the work surface with an appropriate cleaning agent.
-
Remove PPE carefully to avoid contaminating your skin. Always remove gloves last and wash your hands thoroughly with soap and water after handling the chemical.[5]
-
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep it away from incompatible materials such as oxidizing agents.[1]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including empty containers, contaminated PPE, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name and appropriate hazard symbols.
-
Disposal Method: Dispose of the chemical waste through a licensed and certified hazardous waste disposal company. Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[1][2]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation or a rash occurs.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[11] Call a poison control center or seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For a small spill, carefully sweep or scoop up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[11][12] For a large spill, contact your institution's environmental health and safety department. |
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- 5 - SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
- This compound | 80563-77-5. ChemicalBook.
- Topic 1: Safety in the Organic Chemistry Labor
- SAFETY DATA SHEET. (2025, April 24). Sigma-Aldrich.
- Working with Chemicals.
- Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
- Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry.
- Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. Carl Roth.
- Life-Changing Safety Tips for Handling Labor
- FM139107 - Safety D
- SAFETY D
- 1,2-benzisothiazolin-3-one (BIT). Lanxess.
- MSDS of 1,2-Benzisothiazol-3(2H)-one. (2021, March 12). ChemSrc.
- SAFETY D
- Personal protective equipment for handling 1,2-Benzisothiazol-3(2H)-one, sodium salt. Benchchem.
- 1,2-Benzisothiazol-3(2H)
- 1,2-Benzisothiazol-3(2H)-one Solution (Solvent: Acetonitrile) | 1X5ML. HPC Standards.
Sources
- 1. fishersci.com [fishersci.com]
- 2. biosynth.com [biosynth.com]
- 3. chemos.de [chemos.de]
- 4. aeb-group.com [aeb-group.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. csub.edu [csub.edu]
- 7. hmc.edu [hmc.edu]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. capotchem.cn [capotchem.cn]
- 12. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
